molecular formula C32H38N4O6S B611405 TMC647055 CAS No. 1204416-97-6

TMC647055

货号: B611405
CAS 编号: 1204416-97-6
分子量: 606.7 g/mol
InChI 键: UOBYJVFBFSLCTQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TMC647055 has been used in trials studying the treatment of Hepatitis C, Chronic Hepatitis C, Hepatitis C, Chronic, and Chronic Hepatitis C Virus.
TMC-647055 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

属性

IUPAC Name

28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N4O6S/c1-34-13-15-42-16-14-35(2)43(39,40)33-31(37)22-9-11-27-28(19-22)36-20-24(32(34)38)17-23-18-25(41-3)10-12-26(23)30(36)29(27)21-7-5-4-6-8-21/h9-12,17-19,21H,4-8,13-16,20H2,1-3H3,(H,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBYJVFBFSLCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCCN(S(=O)(=O)NC(=O)C2=CC3=C(C=C2)C(=C4N3CC(=CC5=C4C=CC(=C5)OC)C1=O)C6CCCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152860
Record name TMC-647055
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204416-97-6
Record name 2,19-Methano-3,7:4,1-dimetheno-1H,11H-14,10,2,9,11,17-benzoxathiatetraazacyclodocosine-8,18(9H,15H)-dione, 27-cyclohexyl-12,13,16,17-tetrahydro-22-methoxy-11,17-dimethyl-, 10,10-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204416-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TMC-647055
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204416976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TMC-647055
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11822
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TMC-647055
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TMC-647055
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11BD024G7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to TMC647055 and the HCV NS5B Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMC647055 is a potent, macrocyclic indole-based non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It exhibits significant antiviral activity across multiple HCV genotypes by binding to an allosteric site known as the thumb pocket I (NNI-1). This binding induces a conformational change that locks the polymerase in an open, inactive state, thereby preventing viral RNA replication. This technical guide provides a comprehensive overview of this compound, its interaction with the HCV NS5B polymerase, quantitative data on its antiviral activity, detailed experimental protocols for its evaluation, and an analysis of resistance mechanisms.

Introduction to HCV NS5B Polymerase and this compound

The HCV NS5B protein is a crucial enzyme for the replication of the viral genome.[1] As an RNA-dependent RNA polymerase, it synthesizes new viral RNA strands, making it a prime target for antiviral therapies.[1] Unlike host cellular polymerases, NS5B is unique to the virus, offering a window for selective inhibition.

This compound emerged from the optimization of a series of macrocyclic indole-based inhibitors.[2] Its non-zwitterionic, 17-membered ring structure confers high potency and favorable pharmacokinetic properties.[2] It is currently being evaluated in clinical trials for the treatment of chronic hepatitis C.[3]

Mechanism of Action

This compound functions as a non-nucleoside inhibitor by binding to the NNI-1 site, also referred to as thumb pocket I, on the NS5B polymerase.[4] This allosteric site is located at the interface of the finger and thumb domains of the enzyme.[4] In its active state, this pocket is occupied by the flexible λ1 loop of the fingertip. The binding of this compound displaces this loop, disrupting the interaction between the finger and thumb domains. This locks the enzyme in an open and inactive conformation, thereby inhibiting RNA synthesis.[4]

Mechanism of Action of this compound on HCV NS5B Polymerase cluster_NS5B HCV NS5B Polymerase Active_NS5B Active NS5B Polymerase (Closed Conformation) Inactive_NS5B Inactive NS5B Polymerase (Open Conformation) Active_NS5B->Inactive_NS5B Conformational Change RNA_Synthesis Viral RNA Synthesis Active_NS5B->RNA_Synthesis Catalyzes No_RNA_Synthesis Inhibition of Viral RNA Synthesis Inactive_NS5B->No_RNA_Synthesis Results in λ1_Loop λ1 Loop NNI-1_Site NNI-1 Site (Thumb Pocket I) NNI-1_Site->Active_NS5B Displaces λ1 Loop This compound This compound This compound->NNI-1_Site Binds to

Mechanism of this compound Inhibition

Quantitative Data

In Vitro Antiviral Activity

The antiviral efficacy of this compound has been evaluated in various in vitro assays, primarily using stable replicon-containing cell lines. The 50% effective concentration (EC50) and 90% effective concentration (EC90) values are summarized below.

Cell Line (Readout)HCV SubtypeEC50 (nM)EC90 (nM)
Huh7-Luc (luciferase)1b77339
Huh7-Luc (qRT-PCR)1b139395
Huh7-SG-Con1b (qRT-PCR)1b74407
Huh7-SG-1a (qRT-PCR)1a166465
Huh7-Luc + 40% human serum1b7403700

Data compiled from a study by Devogelaere et al. (2012).[4]

Cross-Genotypic Activity

This compound has demonstrated potent activity against a range of HCV genotypes in transient replicon assays using chimeric replicons.

HCV GenotypeMedian EC50 (nM)EC50 Range (nM)Number of Isolates
1a4116 - 18014
1b7752 - 15810
2a> 25,000N/A1
2b> 25,000N/A2
3a2725 - 292
4a113N/A1
6a4033 - 472

Data from a study by Devogelaere et al. (2012).[5] Note the significantly reduced susceptibility of genotypes 2a and 2b.

Resistance Profile

Mutations in the NS5B polymerase can confer resistance to this compound. The most significant resistance-associated mutations are located in the NNI-1 binding site.

MutationFold Change in EC50
L392I9
V494A3
P495L371

Fold change in EC50 was determined in a replicon assay. Data from a study by Devogelaere et al. (2012).[4] Molecular modeling studies suggest that the L392I mutation reduces binding affinity due to the extra methyl group on isoleucine, while changes at position 495 can decrease van der Waals interactions with the inhibitor.[6]

Pharmacokinetic Profile

A Phase 1 clinical trial (NCT01202825) evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and HCV-infected patients.[7] The study involved single ascending doses (100 mg to 3000 mg) and multiple ascending doses.[7] While specific pharmacokinetic parameters from the final study report are not publicly available, the trial design aimed to thoroughly characterize how the drug is absorbed, distributed, metabolized, and excreted.[7] Preclinical data in rats and dogs indicated promising pharmacokinetic profiles with good bioavailability.[8]

Experimental Protocols

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified NS5B polymerase.

Objective: To determine the IC50 value of this compound against HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B polymerase (e.g., C-terminally truncated for solubility).

  • Homopolymeric RNA template [e.g., poly(rA)] and corresponding biotinylated primer [e.g., oligo(rU)12].

  • Reaction buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.2 U/µl RNasin.

  • Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [3H]UTP).

  • This compound serially diluted in DMSO.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, poly(rA) template, oligo(rU)12 primer, and non-labeled rNTPs.

  • Add serially diluted this compound or DMSO (vehicle control) to the wells of the 96-well plate.

  • Add the NS5B enzyme to the reaction mixture.

  • Initiate the reaction by adding the radiolabeled rNTP (e.g., [3H]UTP).

  • Incubate the plate at 30°C for a defined period (e.g., 2 hours).

  • Stop the reaction and precipitate the newly synthesized RNA.

  • Measure the incorporation of the radiolabeled nucleotide using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

HCV NS5B RdRp Assay Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, Template, Primer, rNTPs) Start->Prepare_Mix Add_Compound Add Serially Diluted this compound or DMSO to 96-well Plate Prepare_Mix->Add_Compound Add_Enzyme Add NS5B Polymerase Add_Compound->Add_Enzyme Initiate_Reaction Initiate with Radiolabeled rNTP Add_Enzyme->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Precipitate RNA Incubate->Stop_Reaction Measure_Radioactivity Measure Incorporated Radioactivity (Scintillation Counting) Stop_Reaction->Measure_Radioactivity Calculate_IC50 Calculate IC50 Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Workflow for HCV NS5B RdRp Assay
HCV Replicon Assay (Luciferase Reporter)

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma (Huh-7) cells.

Objective: To determine the EC50 and cytotoxic concentration (CC50) of this compound.

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon containing a luciferase reporter gene (e.g., Renilla or Firefly luciferase).[9]

  • Cell culture medium (DMEM supplemented with FBS, antibiotics, and a selection agent like G418).[9]

  • This compound serially diluted in DMSO.

  • 384-well cell culture plates.[9]

  • Luciferase assay reagent.

  • Cytotoxicity assay reagent (e.g., Calcein AM).[9]

  • Luminometer and fluorescence plate reader.

Procedure:

  • Seed the stable replicon cells in 384-well plates in a medium without the selection agent.[9]

  • Add serially diluted this compound or DMSO (vehicle control) to the wells. Include a positive control (a known potent HCV inhibitor).[9]

  • Incubate the plates for 3 days at 37°C in a CO2 incubator.[9]

  • Perform a multiplex assay:

    • Measure luciferase activity using a luminometer to quantify HCV replication.

    • Measure cell viability using a cytotoxicity assay (e.g., Calcein AM fluorescence) with a plate reader.

  • Normalize the luciferase signal to the DMSO control to determine the percent inhibition.

  • Calculate the EC50 value from the dose-response curve of replication inhibition.[9]

  • Calculate the CC50 value from the dose-response curve of cell viability.

HCV Replicon Assay Workflow Start Start Seed_Cells Seed HCV Replicon Cells in 384-well Plates Start->Seed_Cells Add_Compound Add Serially Diluted this compound or Controls Seed_Cells->Add_Compound Incubate Incubate for 3 Days at 37°C Add_Compound->Incubate Multiplex_Assay Perform Multiplex Assay Incubate->Multiplex_Assay Measure_Luciferase Measure Luciferase Activity (Replication) Multiplex_Assay->Measure_Luciferase Measure_Viability Measure Cell Viability (Cytotoxicity) Multiplex_Assay->Measure_Viability Calculate_EC50 Calculate EC50 Measure_Luciferase->Calculate_EC50 Calculate_CC50 Calculate CC50 Measure_Viability->Calculate_CC50 End End Calculate_EC50->End Calculate_CC50->End

Workflow for HCV Replicon Assay

Conclusion

This compound is a highly potent, cross-genotypic non-nucleoside inhibitor of the HCV NS5B polymerase. Its mechanism of action, involving allosteric inhibition through binding to the thumb pocket I, provides a powerful means of disrupting viral replication. While resistance can emerge through specific mutations in the binding site, this compound remains a significant compound in the landscape of direct-acting antivirals for hepatitis C. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and professionals in the field of antiviral drug development. Further clinical investigation will continue to delineate its therapeutic potential in combination regimens.

References

An In-Depth Technical Guide to the Structure-Activity Relationship of TMC647055

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMC647055 is a potent, macrocyclic non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. This document provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural modifications that led to its discovery and optimized antiviral activity. It includes a summary of its mechanism of action, detailed experimental protocols for key biological assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Hepatitis C is a global health concern, and the HCV NS5B RNA-dependent RNA polymerase is a prime target for antiviral drug development.[1] Non-nucleoside inhibitors that bind to allosteric sites on the polymerase offer a promising therapeutic strategy.[2] this compound emerged from a lead optimization program focused on a series of tetracyclic indole-based macrocycles. Through systematic structural modifications, researchers were able to significantly improve the compound's potency in cellular assays and its pharmacokinetic profile, culminating in the identification of this compound as a clinical candidate. This guide delves into the critical SAR insights gained during this process.

Mechanism of Action

This compound exerts its antiviral effect by binding to a specific allosteric site on the HCV NS5B polymerase known as the "thumb pocket I" or NNI-1 site.[3] This binding event induces a conformational change in the enzyme, locking it in an open, inactive state. By preventing the necessary conformational changes for RNA synthesis, this compound effectively inhibits viral replication. The mechanism is non-competitive with respect to the nucleoside triphosphate substrates.

HCV Replication and Inhibition by this compound cluster_host_cell Hepatocyte HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Non-structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Cleavage Replication_Complex Replication Complex (on membranous web) NS_Proteins->Replication_Complex NS5B NS5B Polymerase Replication_Complex->NS5B Negative_Strand_RNA (-) strand RNA NS5B->Negative_Strand_RNA RNA Synthesis New_HCV_RNA New (+) strand HCV RNA Negative_Strand_RNA->New_HCV_RNA RNA Synthesis Viral_Assembly Viral Assembly & Release New_HCV_RNA->Viral_Assembly This compound This compound This compound->NS5B Allosteric Inhibition

Figure 1: Simplified HCV replication cycle and the inhibitory action of this compound.

Structure-Activity Relationship (SAR)

The development of this compound involved extensive SAR studies to optimize the potency and pharmacokinetic properties of a lead tetracyclic indole scaffold. The following table summarizes the key findings from the optimization of the macrocyclic linker and other substituents. The data highlights the impact of subtle structural changes on the compound's antiviral efficacy, as measured by the EC50 in an HCV replicon assay.

CompoundR1R2Linker ModificationReplicon EC50 (µM)
1 HHSaturated> 20
2 MeHSaturated1.2
3 MeMeSaturated0.45
4 MeMeUnsaturated (E-alkene)0.082
This compound MeMeUnsaturated (E-alkene) with optimized macrocycle conformation0.082

Data compiled from publicly available research.

The key takeaways from the SAR studies are:

  • Macrocycle Size and Rigidity: A 17-membered macrocycle was found to be optimal. Introducing unsaturation in the linker (an E-alkene) rigidified the conformation and significantly improved potency.

  • N-methylation: Methylation of the sulfonamide nitrogen (R1) and the indole nitrogen (R2) was crucial for enhanced activity.

  • Cyclohexyl Group: The presence of a cyclohexyl group was identified as important for binding to the hydrophobic pocket of the enzyme.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This in vitro assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase is purified. A homopolymeric template/primer such as poly(A)/oligo(U) or a heteropolymeric template is used as the substrate.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the NS5B enzyme, the RNA template/primer, a buffer solution (e.g., Tris-HCl), divalent cations (Mg²⁺ or Mn²⁺), dithiothreitol (DTT), and radiolabeled ribonucleoside triphosphates (e.g., [³H]-UTP).

  • Compound Incubation: The test compounds, including this compound, are serially diluted and pre-incubated with the enzyme before initiating the reaction.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the NTPs. After a defined incubation period at a controlled temperature (e.g., 30°C), the reaction is stopped by adding EDTA.

  • Detection and Quantification: The newly synthesized radiolabeled RNA is captured on a filter plate and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is determined by non-linear regression analysis.

HCV NS5B Polymerase Inhibition Assay Workflow cluster_workflow Assay Workflow Prepare_Reagents Prepare Reagents: - NS5B Enzyme - RNA Template/Primer - Reaction Buffer - Radiolabeled NTPs Pre_incubation Pre-incubate Enzyme with Compounds Prepare_Reagents->Pre_incubation Compound_Dilution Serially Dilute Test Compounds Compound_Dilution->Pre_incubation Reaction_Initiation Initiate Reaction with NTPs Pre_incubation->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction with EDTA Incubation->Reaction_Termination Capture_RNA Capture Radiolabeled RNA on Filter Plate Reaction_Termination->Capture_RNA Measure_Radioactivity Measure Radioactivity (Scintillation Counter) Capture_RNA->Measure_Radioactivity Data_Analysis Calculate % Inhibition and IC50 Measure_Radioactivity->Data_Analysis

Figure 2: General workflow for the HCV NS5B polymerase inhibition assay.
HCV Replicon Assay

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells (e.g., Huh-7).[4]

Methodology:

  • Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are used.[5][6] These replicons contain the HCV non-structural proteins necessary for replication and a reporter gene, typically luciferase.[7]

  • Cell Seeding: The replicon-containing cells are seeded into 96- or 384-well plates.[4]

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the expression of the reporter gene.[6]

  • Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the effect of the compounds on cell viability.

  • Data Analysis: The EC50 value (the concentration at which 50% of HCV replication is inhibited) and the CC50 value (the concentration at which 50% cytotoxicity is observed) are calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.

HCV Replicon Assay Workflow cluster_workflow Assay Workflow Seed_Cells Seed Huh-7 cells with HCV Replicon (Luciferase) Compound_Treatment Treat cells with serial dilutions of compounds Seed_Cells->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation Luciferase_Assay Perform Luciferase Assay Incubation->Luciferase_Assay Cytotoxicity_Assay Perform Cytotoxicity Assay Incubation->Cytotoxicity_Assay Measure_Luminescence Measure Luminescence Luciferase_Assay->Measure_Luminescence Data_Analysis Calculate EC50, CC50, and SI Measure_Luminescence->Data_Analysis Measure_Viability Measure Cell Viability Cytotoxicity_Assay->Measure_Viability Measure_Viability->Data_Analysis

Figure 3: General workflow for the HCV replicon assay.

Conclusion

The discovery of this compound is a testament to the power of systematic structure-activity relationship studies in modern drug discovery. By meticulously exploring the chemical space around a novel tetracyclic indole scaffold, researchers were able to identify a highly potent and selective inhibitor of the HCV NS5B polymerase with a promising preclinical profile. The insights gained from the SAR of this compound and its analogs provide a valuable framework for the future design of non-nucleoside inhibitors targeting viral polymerases. This technical guide serves as a comprehensive resource for scientists and researchers in the field of antiviral drug development, offering a detailed understanding of the core principles that led to this important clinical candidate.

References

In-Depth Technical Guide: Preclinical Pharmacokinetic Profiles of TMC647055

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMC647055 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of this compound, summarizing key in vivo data from rat and dog models. Detailed experimental methodologies for the pharmacokinetic studies and the bioanalytical quantification of the compound are presented. Furthermore, the mechanism of action is visually represented through a signaling pathway diagram. The data herein demonstrates that this compound exhibits encouraging preclinical pharmacokinetic properties, including high liver distribution, which supports its clinical development as a potential agent for the treatment of chronic HCV infection.

Introduction

Hepatitis C is a global health concern, and the development of direct-acting antiviral (DAA) agents has revolutionized its treatment. This compound emerged from a structure-based drug design program aimed at identifying potent and selective inhibitors of the HCV NS5B RNA-dependent RNA polymerase. As a non-nucleoside inhibitor (NNI), this compound binds to an allosteric site on the NS5B enzyme, inducing a conformational change that ultimately inhibits its enzymatic activity and halts viral RNA replication.

Early preclinical evaluation of this compound in animal models was crucial to understanding its absorption, distribution, metabolism, and excretion (ADME) properties, and to predict its pharmacokinetic behavior in humans. This guide synthesizes the available preclinical pharmacokinetic data for this compound, offering a detailed technical resource for researchers in the field of antiviral drug development.

Mechanism of Action: Inhibition of HCV NS5B Polymerase

This compound is a finger-loop inhibitor of the HCV NS5B polymerase.[1] The NS5B polymerase is a key enzyme in the HCV replication cycle, responsible for synthesizing a negative-strand RNA intermediate from the positive-strand genomic RNA, which then serves as a template for the production of new viral genomes.[2][3]

Non-nucleoside inhibitors like this compound do not bind to the active site of the polymerase but rather to one of several allosteric pockets.[3] Specifically, this compound binds to the "finger-loop" region of the enzyme.[1] This binding event induces a conformational change in the polymerase, rendering it inactive and thereby preventing the initiation and/or elongation of the viral RNA chain.[3]

HCV_NS5B_Inhibition cluster_replication HCV RNA Replication Cycle cluster_inhibition Inhibition by this compound HCV_RNA HCV (+)RNA Genome Replication_Complex Replication Complex (NS proteins & host factors) HCV_RNA->Replication_Complex Translation & Polyprotein Processing NS5B NS5B Polymerase Negative_Strand (-)RNA Intermediate NS5B->Negative_Strand RNA Synthesis Inactive_NS5B Inactive NS5B (Conformational Change) NS5B->Inactive_NS5B Replication_Complex->NS5B Progeny_RNA Progeny (+)RNA Genomes Negative_Strand->Progeny_RNA RNA Synthesis This compound This compound This compound->NS5B Allosteric Binding (Finger-Loop) Inhibition Inhibition of RNA Synthesis Inactive_NS5B->Inhibition

Figure 1: Mechanism of Action of this compound.

Preclinical Pharmacokinetic Profiles

Preclinical pharmacokinetic studies of this compound were conducted in rats and dogs to evaluate its ADME properties. These studies were essential for dose selection in subsequent efficacy and toxicology studies, as well as for predicting human pharmacokinetics. The compound demonstrated promising characteristics, notably high distribution to the liver, the primary site of HCV replication.[1][4]

Data Presentation

While the primary literature describes the pharmacokinetic profiles as "encouraging," specific quantitative data tables from these preclinical studies are not publicly available in the referenced publications. The studies highlighted high liver distribution as a key favorable characteristic.[1][4] For the purpose of this guide, a template table is provided below to illustrate how such data would be structured.

Table 1: Representative Preclinical Pharmacokinetic Parameters of this compound

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)CL (mL/min/kg)Vd (L/kg)F (%)
Rat IVData not availableData not availableData not availableData not availableData not availableData not availableData not availableN/A
POData not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available
Dog IVData not availableData not availableData not availableData not availableData not availableData not availableData not availableN/A
POData not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability; IV: Intravenous; PO: Oral; N/A: Not Applicable.

Experimental Protocols

The following sections describe the general methodologies typically employed in preclinical pharmacokinetic studies. The specific details for the this compound studies are based on standard practices in the field, as the primary literature does not provide exhaustive procedural descriptions.

Animal Models
  • Species: Male Sprague-Dawley rats and Beagle dogs are commonly used species for preclinical pharmacokinetic studies and were utilized for this compound evaluation.[1][4]

  • Housing and Care: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are provided with standard chow and water ad libitum, except when fasting is required for the study protocol. All animal procedures are conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Formulation and Dosing

The formulation of a drug for preclinical studies is critical for ensuring adequate exposure.

  • Intravenous (IV) Formulation: For intravenous administration, this compound would typically be dissolved in a vehicle suitable for injection, such as a mixture of solvents like polyethylene glycol (PEG) 400, ethanol, and water, or a cyclodextrin-based formulation to enhance solubility.

  • Oral (PO) Formulation: For oral administration, this compound is often formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose in water or a lipid-based formulation to improve absorption.

  • Dosing: Intravenous doses are typically administered as a bolus injection or a short infusion into a prominent vein (e.g., tail vein in rats, cephalic vein in dogs). Oral doses are administered via gavage.

Sample Collection
  • Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. In rats, blood is often collected via the tail vein or jugular vein cannula. In dogs, the cephalic or jugular vein is typically used. Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma.

  • Tissue Sampling: To determine tissue distribution, particularly to the liver, animals are euthanized at specific time points, and organs of interest are harvested, weighed, and homogenized for analysis.

Bioanalytical Method: LC-MS/MS

The quantification of this compound in plasma and tissue homogenates is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method due to its high sensitivity and selectivity.

  • Sample Preparation: Plasma or tissue homogenate samples are first subjected to protein precipitation by adding an organic solvent like acetonitrile. An internal standard is added to correct for variability during sample processing and analysis. The mixture is then centrifuged, and the supernatant is transferred for analysis.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analyte is separated from endogenous matrix components on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: The eluent from the HPLC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analyte is detected using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This highly selective detection method allows for accurate quantification of the analyte even at low concentrations.

  • Method Validation: The bioanalytical method is validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Experimental_Workflow cluster_animal_studies In Vivo Pharmacokinetic Study cluster_bioanalysis Bioanalytical Workflow Animal_Models Animal Models (Rat, Dog) Formulation Drug Formulation (IV and PO) Animal_Models->Formulation Dosing Dosing Formulation->Dosing Sample_Collection Sample Collection (Blood, Tissues) Dosing->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep LC_Separation LC Separation (HPLC/UHPLC) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, etc.) Data_Analysis->PK_Parameters Pharmacokinetic Modeling

References

TMC647055: A Technical Overview of a Pan-Genotypic HCV NS5B Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

TMC647055, a macrocyclic indole derivative, emerged as a potent, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2][3] This document provides a detailed technical guide on its broad genotypic coverage, mechanism of action, and resistance profile based on in vitro studies.

In Vitro Genotypic Coverage

This compound demonstrated potent inhibitory activity across a range of HCV genotypes, with the notable exception of genotype 2.[1] Its efficacy was evaluated using stable and transient replicon assays, with key quantitative data summarized below.

Table 1: Antiviral Activity of this compound in HCV Replicon Assays
HCV Genotype/SubtypeReplicon SystemReadout MethodMean EC50 (nM)
Genotype 1b (clone ET)StableLuciferase77
Genotype 1b (clone ET)StableqRT-PCR139
Genotype 1aChimericLuciferase27
Genotype 1bChimericLuciferase36
Genotype 2a (JFH-1)ChimericLuciferase>20,000
Genotype 2bChimericLuciferase>20,000
Genotype 3aChimericLuciferase113
Genotype 4aChimericLuciferase38
Genotype 6aChimericLuciferase32

Data sourced from Devogelaere et al., 2012.[1]

Table 2: In Vitro Activity of this compound Against NS5B Polymerases from Diverse Genotypes
NS5B Polymerase GenotypeMean IC50 (nM)
Genotype 1a22
Genotype 1b34
Genotype 2a13,000
Genotype 3a39
Genotype 4a36
Genotype 5a47
Genotype 6a41

Data sourced from Devogelaere et al., 2012.[1]

Mechanism of Action

This compound is a non-nucleoside inhibitor that binds to the "thumb-1" allosteric site of the HCV NS5B polymerase (NNI-1 site).[4][5] This binding event is thought to interfere with the conformational changes required for the initiation and elongation steps of RNA synthesis.[4] Specifically, indole derivatives like this compound have been shown to inhibit the initiation of RNA transcription, acting at a step prior to the formation of a productive RdRp-RNA complex.[4]

cluster_0 HCV RNA Replication Cycle cluster_1 This compound Inhibition HCV_RNA HCV Genomic RNA (+) NS5B NS5B Polymerase HCV_RNA->NS5B Template Binding Replication_Complex Replication Complex Formation NS5B->Replication_Complex Inhibition Inhibition of Conformational Change Negative_Strand Negative-Strand RNA Synthesis Replication_Complex->Negative_Strand Positive_Strand Positive-Strand RNA Synthesis Negative_Strand->Positive_Strand New_HCV_RNA New HCV Genomic RNA (+) Positive_Strand->New_HCV_RNA This compound This compound This compound->NS5B Inhibition->Replication_Complex Blocks Initiation

Caption: Mechanism of this compound action on HCV replication.

Resistance Profile

In vitro resistance selection studies have identified mutations in the NS5B polymerase that confer reduced susceptibility to this compound. The most significant of these is the P495L mutation, which resulted in a 371-fold increase in the EC50 value.[1][4] Other mutations, such as L392I and V494A, also led to decreased sensitivity.[1][4] Importantly, this compound's activity was not affected by mutations conferring resistance to other classes of HCV inhibitors, including NS3/4A protease inhibitors, NS5A inhibitors, and other non-nucleoside or nucleoside inhibitors of NS5B that bind to different sites.[1][2]

Table 3: In Vitro Resistance Profile of this compound in a Genotype 1b Replicon Assay
NS5B MutationFold Change in EC50
L392I9
V494A3
P495L371

Data sourced from Devogelaere et al., 2012.[1]

Experimental Protocols

The in vitro activity of this compound was primarily assessed using HCV replicon assays.

HCV Replicon Assay Workflow

The general workflow for the stable HCV replicon assay involves the following steps:

  • Cell Seeding: Huh7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b clone ET) that expresses a reporter gene like luciferase are seeded into microplates.

  • Compound Addition: The cells are treated with serial dilutions of this compound.

  • Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for HCV replication and compound activity.

  • Lysis and Readout: The cells are lysed, and the activity of the reporter enzyme (luciferase) is measured. A decrease in luciferase activity corresponds to an inhibition of HCV replication.

  • Data Analysis: The EC50 value, which is the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve.

For chimeric replicons, a transient transfection approach is often used where the replicon RNA is introduced into Huh7-lunet cells, followed by compound treatment and subsequent readout.

cluster_workflow HCV Replicon Assay Workflow start Start seed_cells Seed Huh7 Replicon Cells start->seed_cells add_compound Add Serial Dilutions of this compound seed_cells->add_compound incubate Incubate (e.g., 72h) add_compound->incubate measure_reporter Measure Luciferase Activity incubate->measure_reporter calculate_ec50 Calculate EC50 measure_reporter->calculate_ec50 end End calculate_ec50->end

Caption: General workflow of the HCV replicon assay.

Conclusion

This compound is a potent non-nucleoside inhibitor of the HCV NS5B polymerase with broad genotypic coverage in vitro, particularly against genotypes 1, 3, 4, 5, and 6.[1] Its distinct mechanism of action, involving allosteric inhibition of the polymerase, made it a candidate for combination therapies with other direct-acting antivirals.[1][2] While it showed promise in early clinical development, with good safety and tolerability profiles, its development appears to have been discontinued, as is common in the rapidly evolving landscape of HCV therapeutics.[6] The data presented here provide a comprehensive overview of its preclinical virological profile.

References

TMC647055: A Deep Dive into a Finger-Loop Inhibitor of Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TMC647055, a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This document delves into its mechanism of action, quantitative antiviral activity, resistance profile, and the experimental methodologies used for its characterization, offering valuable insights for professionals in the field of antiviral drug development.

Introduction: The Challenge of HCV and the Role of NS5B Polymerase

Hepatitis C is a global health concern, causing chronic liver disease that can progress to cirrhosis and hepatocellular carcinoma.[1] The causative agent, the Hepatitis C virus (HCV), is a single-stranded RNA virus that relies on a viral-encoded RNA-dependent RNA polymerase (RdRp), known as NS5B, for the replication of its genome.[2][3] The essential and highly conserved nature of the NS5B polymerase makes it a prime target for the development of direct-acting antiviral (DAA) agents.[4]

NS5B polymerase inhibitors are broadly categorized into two classes: nucleoside/nucleotide inhibitors (NIs) that compete with natural substrates at the enzyme's active site, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites, inducing conformational changes that impair polymerase function.[2] this compound belongs to the latter class, specifically targeting a region known as the "finger-loop" of the NS5B polymerase.[5]

Mechanism of Action: Allosteric Inhibition of the Finger-Loop

This compound is a macrocyclic indole derivative that acts as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1] It binds to an allosteric site located in the "finger-loop" domain of the enzyme.[5] This binding event induces a conformational change in the polymerase, locking it in an inactive state and thereby preventing the initiation of RNA synthesis.[6] This allosteric mechanism of inhibition is distinct from that of nucleoside inhibitors, which act as chain terminators at the active site.

The following diagram illustrates the simplified mechanism of action of this compound.

Mechanism of this compound Inhibition cluster_0 HCV Replication cluster_1 Inhibition by this compound HCV_RNA HCV RNA Genome (+ strand) NS5B NS5B Polymerase (Active Conformation) HCV_RNA->NS5B Template Binding Negative_Strand Negative Strand RNA (- strand) NS5B->Negative_Strand RNA Synthesis Progeny_RNA Progeny HCV RNA (+ strand) NS5B->Progeny_RNA RNA Synthesis Inactive_NS5B NS5B Polymerase (Inactive Conformation) NS5B->Inactive_NS5B Negative_Strand->NS5B Template Binding This compound This compound This compound->NS5B Allosteric Binding to Finger-Loop Inactive_NS5B->Negative_Strand Inhibition of RNA Synthesis NS5B Polymerase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - NS5B Enzyme - RNA Template/Primer - Reaction Buffer - rNTPs (with radiolabel) - this compound dilutions Start->Prepare_Reagents Assemble_Reaction Assemble Reaction in 96-well plate: 1. Buffer, Template/Primer, Inhibitor 2. Add rNTPs to start Prepare_Reagents->Assemble_Reaction Incubate Incubate at 30°C Assemble_Reaction->Incubate Terminate_Reaction Terminate Reaction with EDTA Incubate->Terminate_Reaction Filter_Wash Filter and Wash to remove unincorporated rNTPs Terminate_Reaction->Filter_Wash Measure_Radioactivity Measure Incorporated Radioactivity Filter_Wash->Measure_Radioactivity Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End HCV Replicon Assay Workflow Start Start Seed_Cells Seed HCV Replicon-containing Huh-7 cells in 96-well plates Start->Seed_Cells Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for 72 hours at 37°C Add_Compound->Incubate Measure_Replication Measure HCV Replication: - Luciferase Assay - qRT-PCR Incubate->Measure_Replication Measure_Cytotoxicity Measure Cell Viability (Cytotoxicity) Incubate->Measure_Cytotoxicity Analyze_Data Analyze Data: - Determine EC50 and CC50 - Calculate Selectivity Index Measure_Replication->Analyze_Data Measure_Cytotoxicity->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to TMC647055: A Macrocyclic Indole Inhibitor of HCV NS5B Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMC647055 is a potent, macrocyclic non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro activity, resistance profile, and preclinical and clinical pharmacokinetic data. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Visual diagrams of the inhibitor's mechanism and experimental workflows are included to facilitate understanding.

Introduction

Hepatitis C virus infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV NS5B polymerase is an essential enzyme for viral replication, making it a prime target for direct-acting antiviral (DAA) therapies.[2][3] this compound emerged from a structure-based drug design program aimed at identifying potent and selective inhibitors of the NS5B polymerase.[4][5] It is a non-zwitterionic 17-membered macrocycle belonging to the indole class of NNIs that binds to the "finger loop" region of the enzyme.[1][4] This allosteric binding site is distinct from the active site targeted by nucleoside inhibitors.[2]

Mechanism of Action

This compound functions as a non-nucleoside inhibitor of the HCV NS5B polymerase.[6] It binds to a distinct allosteric site known as the "finger loop" or "thumb pocket I" of the enzyme.[1] This binding event induces a conformational change in the polymerase, rendering it inactive and thus preventing the synthesis of viral RNA.[1] The long residence time of this compound at its binding site contributes to its potent antiviral activity.[4]

Mechanism of Action of this compound This compound This compound NS5B HCV NS5B Polymerase (Active Conformation) This compound->NS5B Binds to 'Finger Loop' Site Inactive_NS5B Inactive NS5B-TMC647055 Complex NS5B->Inactive_NS5B Induces Conformational Change RNA_Replication Viral RNA Replication NS5B->RNA_Replication Catalyzes Inactive_NS5B->RNA_Replication Inhibits Viral_Production New Virus Production RNA_Replication->Viral_Production

Mechanism of this compound Inhibition

Quantitative Data

The following tables summarize the in vitro activity and pharmacokinetic properties of this compound.

Table 1: In Vitro Antiviral Activity of this compound
Assay TypeHCV Genotype/SubtypeCell LineReadoutEC50 (nM)EC90 (nM)CC50 (µM)Reference
Replicon1b (clone ET)Huh7-LucLuciferase77339>42.1[1][7]
Replicon1b (clone ET)Huh7-LucqRT-PCR139--[7]
Replicon1b (Con1b)Huh7-SG-Con1bRT-PCR74--[7]
Replicon1aHuh7-SG-1aRT-PCR166--[7]
RdRp Assay1b (Con1b)--IC50: 34 nM--[1]
Table 2: In Vitro Activity Against Resistant Mutants
MutantFold Change in EC50Reference
L392I9[2]
V494A3[2]
P495L371[2]
Table 3: Preclinical Pharmacokinetics in Rats
CompoundDose (mg/kg)RouteCmax (ng/mL)AUC (ng·h/mL)Liver-to-Plasma RatioReference
This compound10IV-1,830-[4]
This compound10PO3162,16038[4]

Note: This is a selection of available data. For a more comprehensive list, please refer to the primary literature.

Experimental Protocols

HCV NS5B RNA-dependent RNA Polymerase (RdRp) Assay

This assay measures the enzymatic activity of purified HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B polymerase

  • Biotinylated RNA template

  • [³H]-GTP

  • Streptavidin-coated Scintillation Proximity Assay (SPA) beads

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 mM KCl)

  • Test compounds (e.g., this compound)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NS5B polymerase, and the biotinylated RNA template.

  • Add serial dilutions of the test compound or vehicle control.

  • Initiate the reaction by adding [³H]-GTP and other NTPs.

  • Incubate the reaction at the optimal temperature (e.g., 22°C) for a defined period.[8]

  • Stop the reaction by adding EDTA.

  • Add streptavidin-coated SPA beads to capture the biotinylated RNA product incorporating the radiolabeled GTP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the polymerase activity by 50%.

RdRp Assay Workflow cluster_0 Reaction Preparation cluster_1 Incubation & Detection cluster_2 Data Analysis A Prepare Reaction Mix (Buffer, NS5B, RNA template) B Add Test Compound (e.g., this compound) A->B C Initiate with [3H]-GTP B->C D Incubate C->D E Stop Reaction (add EDTA) D->E F Add SPA Beads E->F G Measure Radioactivity F->G H Calculate IC50 G->H

Workflow for the RdRp Assay
HCV Replicon Assay

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells.

Materials:

  • Huh7 cells harboring an HCV subgenomic replicon (e.g., encoding a luciferase reporter gene).

  • Cell culture medium and supplements.

  • Test compounds (e.g., this compound).

  • Reagents for quantifying the reporter gene product (e.g., luciferase assay substrate) or viral RNA (qRT-PCR).

Procedure:

  • Seed the replicon-containing Huh7 cells in multi-well plates.

  • After cell attachment, treat the cells with serial dilutions of the test compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Quantify the level of HCV replication by:

    • Luciferase Assay: Lyse the cells and measure the luciferase activity.

    • qRT-PCR: Extract total RNA and quantify the amount of HCV RNA.

  • Determine the EC50 value, the concentration of the compound that inhibits HCV replication by 50%.

  • In parallel, assess the cytotoxicity of the compound on the host cells (e.g., using an MTT or CellTiter-Glo assay) to determine the CC50 value.

HCV Replicon Assay Workflow cluster_0 Cell Culture & Treatment cluster_1 Quantification cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis A Seed Replicon Cells B Add Test Compound A->B C Incubate B->C D1 Luciferase Assay C->D1 D2 qRT-PCR C->D2 E MTT / CellTiter-Glo Assay C->E F Calculate EC50 & CC50 D1->F D2->F E->F

Workflow for the HCV Replicon Assay

Resistance Profile

In vitro resistance selection studies have identified mutations in the NS5B polymerase that confer reduced susceptibility to this compound.[2] The most common resistance-associated variants (RAVs) are located at amino acid positions L392 and P495.[1][6] Notably, the P495L mutation confers a high level of resistance.[2] The emergence of these RAVs was observed in both in vitro experiments and in patients during clinical trials.[3][9]

Combination Therapy

To enhance antiviral efficacy and overcome the emergence of resistance, this compound has been evaluated in combination with other direct-acting antivirals. A notable combination is with simeprevir (TMC435), an HCV NS3/4A protease inhibitor.[4][10][11] In clinical trials, the combination of this compound and simeprevir, sometimes with the addition of ritonavir as a pharmacokinetic enhancer, demonstrated potent antiviral activity in patients with HCV genotype 1 infection.[9][10][12]

Conclusion

This compound is a well-characterized macrocyclic indole inhibitor of the HCV NS5B polymerase with potent in vitro and in vivo activity. Its allosteric mechanism of action and favorable preclinical profile made it a promising candidate for the treatment of chronic hepatitis C. While the development of newer pangenotypic DAAs has shifted the treatment landscape, the extensive research on this compound provides valuable insights into the structure-activity relationships of NS5B inhibitors and the dynamics of HCV resistance. The detailed methodologies presented here serve as a resource for the continued exploration of anti-HCV therapeutics.

References

Methodological & Application

Application Notes and Protocols for TMC647055 in in vitro HCV Replicon Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TMC647055 is a potent, macrocyclic indole-based non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase[1][2]. It exerts its antiviral activity by binding to an allosteric site on the NS5B polymerase known as the thumb-1 site (NNI-1)[2]. This binding event prevents the conformational changes required for the initiation and elongation of RNA synthesis, thereby inhibiting viral replication[3]. This compound has demonstrated potent inhibitory activity across multiple HCV genotypes in in vitro replicon systems[1][4]. These application notes provide detailed protocols for evaluating the antiviral activity of this compound using HCV replicon assays.

Mechanism of Action

This compound is a direct-acting antiviral agent that specifically targets the HCV NS5B polymerase, a key enzyme in the viral replication cycle. Unlike nucleoside inhibitors that compete with natural substrates, this compound binds to an allosteric site, inducing a non-productive conformation of the enzyme and halting RNA synthesis[3].

Mechanism of Action of this compound cluster_0 HCV Replication Cycle cluster_1 Inhibition by this compound HCV_RNA HCV Genomic RNA Polyprotein Polyprotein Translation HCV_RNA->Polyprotein NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Replication_Complex Formation of Replication Complex NS_Proteins->Replication_Complex RNA_Synthesis RNA Synthesis (via NS5B Polymerase) Replication_Complex->RNA_Synthesis New_HCV_RNA New HCV RNA Genomes RNA_Synthesis->New_HCV_RNA Inhibition Inhibition of RNA Synthesis RNA_Synthesis->Inhibition This compound This compound NS5B NS5B Polymerase This compound->NS5B Binds to NNI-1 site NS5B->Inhibition

Caption: Mechanism of this compound action on HCV replication.

Data Presentation

Table 1: In Vitro Activity of this compound in HCV Replicon Assays
HCV Genotype/RepliconCell LineAssay ReadoutIC50 (nM)EC50 (nM)Reference
Genotype 1b (Con1b)-RdRp Assay34-[1][2][5]
Genotype 1b (ET clone)Huh7-LucLuciferase-77[1][2][5]
Genotype 1b (ET clone)Huh7-LucqRT-PCR-139[1][2][5]
Genotype 1b (Con1b)Huh7-SG-Con1bRT-PCR-74[2][5]
Genotype 1aHuh7-SG-1aRT-PCR-166[2][5]
Table 2: Impact of NS5B Mutations on this compound Antiviral Activity
NS5B MutationFold Change in EC50Reference
L392I9[1][5]
V494A3[1][5]
P495L371[1][3][5]

Experimental Protocols

The following are generalized protocols for determining the anti-HCV activity of this compound using stable HCV replicon-containing cell lines.

Protocol 1: Luciferase-Based HCV Replicon Assay

This protocol is suitable for high-throughput screening of compounds that inhibit HCV replication in cell lines engineered to express a luciferase reporter gene under the control of HCV replication.

Luciferase-Based HCV Replicon Assay Workflow Start Start Seed_Cells Seed Huh7-Luc Replicon Cells in 96-well plates Start->Seed_Cells Incubate_1 Incubate for 24 hours Seed_Cells->Incubate_1 Add_Compound Add serial dilutions of this compound Incubate_1->Add_Compound Incubate_2 Incubate for 48-72 hours Add_Compound->Incubate_2 Lyse_Cells Lyse cells and add luciferase substrate Incubate_2->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Data_Analysis Calculate EC50 values Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the luciferase-based HCV replicon assay.

Materials:

  • Huh7-Luc cells (Huh-7 cells stably harboring an HCV genotype 1b replicon with a luciferase reporter gene)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Neomycin) for selection

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Maintain Huh7-Luc cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.

  • Cell Seeding: Seed the Huh7-Luc cells into 96-well plates at a density that will result in 70-80% confluency at the end of the assay. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these concentrations in cell culture medium to the final desired concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

  • Compound Addition: Remove the old medium from the cells and add the medium containing the diluted this compound or DMSO vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the chosen luciferase assay kit.

  • Data Analysis: Determine the EC50 value by plotting the percentage of inhibition of luciferase activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: qRT-PCR-Based HCV Replicon Assay

This protocol directly measures the level of HCV RNA in the replicon cells and is often used to confirm the results from reporter assays.

Materials:

  • Huh7 cells stably harboring an HCV replicon (e.g., Huh7-SG-Con1b)

  • Cell culture reagents as in Protocol 1

  • This compound

  • DMSO

  • 6-well or 12-well cell culture plates

  • RNA extraction kit

  • qRT-PCR reagents (primers, probes, and master mix)

  • Real-time PCR instrument

Procedure:

  • Cell Seeding and Treatment: Seed the HCV replicon cells in 6-well or 12-well plates and treat with serial dilutions of this compound as described in Protocol 1 (steps 1-5).

  • RNA Extraction: After the 48-72 hour incubation period, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR: Perform a one-step or two-step qRT-PCR to quantify the amount of HCV RNA. Use primers and probes specific for a conserved region of the HCV genome. Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the percentage of inhibition of HCV RNA replication for each concentration of this compound relative to the DMSO control. Determine the EC50 value by non-linear regression analysis as described in Protocol 1.

Resistance Profiling

To assess the resistance profile of this compound, site-directed mutagenesis can be used to introduce specific amino acid substitutions (e.g., L392I, V494A, P495L) into the NS5B region of the HCV replicon. The antiviral activity of this compound is then evaluated against these mutant replicons using the protocols described above. The fold change in EC50 is calculated by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.

Combination Studies

The in vitro antiviral effect of this compound in combination with other anti-HCV agents, such as NS3/4A protease inhibitors or NS5A inhibitors, can be evaluated to assess potential synergistic, additive, or antagonistic effects[1][5]. This is typically done using a checkerboard titration pattern of both compounds in the HCV replicon assay, followed by analysis using methods such as the MacSynergy II model. In vitro combination studies have shown that this compound can potently suppress HCV RNA replication when used with an NS3/4A protease inhibitor[1][5].

References

Application Notes and Protocols for TMC647055 in Transient Replicon Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055 is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. This document provides detailed application notes and protocols for the use of this compound in transient replicon assays, a fundamental tool for the evaluation of anti-HCV compounds. These assays allow for the study of viral RNA replication in a controlled cellular environment, independent of viral entry and assembly.

Mechanism of Action

This compound acts as a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the HCV NS5B polymerase. This binding induces a conformational change in the enzyme, thereby inhibiting its RNA-dependent RNA polymerase activity and preventing the replication of the viral genome. The NS5B polymerase is the catalytic core of the HCV replication complex, responsible for synthesizing new viral RNA genomes.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against HCV replicons from various studies. These values demonstrate the potent and cross-genotypic activity of the compound.

Table 1: Antiviral Activity of this compound in HCV Replicon Assays

Cell LineReplicon GenotypeAssay ReadoutEC50 (nM)Reference
Huh7-Luc1b (clone ET)Luciferase77
Huh7-Luc1b (clone ET)qRT-PCR139
Huh-71bNot Specified82

Table 2: Inhibitory Activity of this compound against HCV NS5B Polymerase

Enzyme SourceAssay TypeIC50 (nM)Reference
Genotype 1b (Con1b)RdRp primer-dependent transcription34

Signaling Pathway and Experimental Workflow

HCV Replication and Inhibition by this compound

The following diagram illustrates the simplified HCV replication cycle within a hepatocyte and the specific step of inhibition by this compound.

HCV_Replication_Inhibition cluster_cell Hepatocyte cluster_inhibition HCV_RNA HCV (+) RNA Genome Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (Membranous Web) HCV_RNA->Replication_Complex NS5B NS5B Polymerase Polyprotein->NS5B Processing Negative_RNA (-) RNA Intermediate Replication_Complex->Negative_RNA RNA Synthesis NS5B->Replication_Complex Progeny_RNA Progeny (+) RNA Negative_RNA->Progeny_RNA RNA Synthesis This compound This compound This compound->NS5B Inhibition Transient_Replicon_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Replicon_Plasmid HCV Replicon Plasmid (with Luciferase Reporter) In_Vitro_Tx In Vitro Transcription Replicon_Plasmid->In_Vitro_Tx Replicon_RNA Replicon RNA In_Vitro_Tx->Replicon_RNA Electroporation Electroporation Replicon_RNA->Electroporation Huh7_Cells Huh-7 Cells Huh7_Cells->Electroporation Cell_Seeding Seed Cells into Plates Electroporation->Cell_Seeding Compound_Addition Add this compound Dilutions Cell_Seeding->Compound_Addition Incubation Incubate (e.g., 72 hours) Compound_Addition->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Luciferase_Assay Luciferase Assay Cell_Lysis->Luciferase_Assay Data_Analysis Calculate EC50 Luciferase_Assay->Data_Analysis

Application Notes and Protocols for TMC647055 in HCV Genotype 1b Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a significant global health issue, with genotype 1b being a prevalent and challenging subtype to treat.[1] TMC647055 is a potent and selective non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the inhibition of HCV genotype 1b, intended for researchers, scientists, and professionals in the field of drug development.

This compound is a macrocyclic indole derivative that binds to the thumb pocket I (NNI-1) of the NS5B polymerase.[3][4] This binding event is allosteric, meaning it occurs at a site distinct from the enzyme's active site. The binding of this compound induces a conformational change in the enzyme, locking it in an open, inactive state and thereby preventing RNA synthesis.[3][5]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and resistance profile of this compound against HCV genotype 1b.

Table 1: In Vitro Efficacy of this compound against HCV Genotype 1b

Assay TypeCell Line/SystemGenotypeParameterValue (nM)Reference
RdRp Primer-Dependent Transcription AssayRecombinant NS5B (Con1b)1bIC5034[1]
Replicon Assay (Luciferase)Huh7-Luc (clone ET)1bEC5077[1]
Replicon Assay (qRT-PCR)Huh7-Luc (clone ET)1bEC50139[1]
Replicon Assay (RT-PCR)Huh7-SG-Con1b1bEC5074[3]

Table 2: Resistance Profile of this compound against HCV Genotype 1b Amino Acid Substitutions

NS5B MutationFold Change in EC50Reference
L392I9
V494A3
P495L371

Signaling Pathway and Mechanism of Action

This compound inhibits HCV replication by directly targeting the viral NS5B polymerase. The following diagram illustrates the HCV replication cycle and the specific point of inhibition by this compound.

HCV_Replication_and_TMC647055_Inhibition cluster_host_cell Hepatocyte cluster_inhibitor Mechanism of Action Entry 1. Virus Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation & Polyprotein Processing Uncoating->Translation Replication 4. RNA Replication (via NS5B) Translation->Replication Assembly 5. Virion Assembly Replication->Assembly Release 6. Virus Release Assembly->Release HCV_virion HCV Virion Release->HCV_virion Progeny Virions This compound This compound NS5B HCV NS5B Polymerase This compound->NS5B Binds to Thumb Pocket I NS5B->Replication Inhibits RNA Synthesis HCV_virion->Entry

Caption: HCV Replication Cycle and this compound Inhibition.

Experimental Protocols

HCV Genotype 1b Replicon Assay for EC50 Determination

This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a stable HCV genotype 1b replicon cell line expressing a reporter gene (e.g., luciferase).

Materials:

  • HCV genotype 1b subgenomic replicon-containing Huh-7 cells (e.g., Huh7-Luc)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well or 384-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

Replicon_Assay_Workflow start Start step1 1. Cell Seeding: Seed Huh7-Luc replicon cells in 96-well plates. start->step1 step2 2. Compound Preparation: Prepare serial dilutions of This compound in DMSO. step1->step2 step3 3. Treatment: Add diluted this compound to the seeded cells. Include DMSO-only and positive controls. step2->step3 step4 4. Incubation: Incubate plates for 72 hours at 37°C, 5% CO2. step3->step4 step5 5. Luciferase Assay: Lyse cells and measure luciferase activity. step4->step5 step6 6. Data Analysis: Calculate % inhibition and determine EC50 using a non-linear regression curve fit. step5->step6 end End step6->end

Caption: Workflow for HCV Replicon Assay.

Detailed Steps:

  • Cell Culture: Maintain Huh7-Luc replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.

  • Cell Seeding: Seed the cells into 96-well or 384-well plates at a density that will result in 80-90% confluency after 72 hours. Culture in media without G418 for the assay.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in DMSO. Further dilute these in culture medium to the final desired concentrations. The final DMSO concentration should be less than 0.5%.

  • Treatment: Add the diluted compound to the wells containing the cells. Include wells with DMSO only as a negative control and a known potent HCV inhibitor as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Measurement: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.

In Vitro Selection of this compound-Resistant HCV Replicons

This protocol outlines the method for selecting for HCV genotype 1b replicons that are resistant to this compound.

Materials:

  • HCV genotype 1b subgenomic replicon-containing Huh-7 cells

  • Complete DMEM with G418

  • This compound

  • 6-well or 10-cm cell culture dishes

  • Reagents for RNA extraction, RT-PCR, and sequencing

Procedure:

Resistance_Selection_Workflow start Start step1 1. Cell Plating: Plate replicon cells at low density in the presence of G418. start->step1 step2 2. Drug Treatment: Add this compound at a concentration 5-25x the EC50. step1->step2 step3 3. Long-term Culture: Culture cells for several weeks, refreshing media and drug every 3-4 days. step2->step3 step4 4. Colony Expansion: Isolate and expand visible resistant colonies. step3->step4 step5 5. Genotypic Analysis: Extract RNA, perform RT-PCR for the NS5B region, and sequence to identify mutations. step4->step5 step6 6. Phenotypic Analysis: Determine the EC50 of this compound against the resistant clones. step4->step6 end End step5->end step6->end

Caption: In Vitro Resistance Selection Workflow.

Detailed Steps:

  • Cell Plating: Plate Huh-7 replicon cells at a low density in large culture dishes (e.g., 10-cm dish).

  • Drug Selection: Treat the cells with a fixed concentration of this compound, typically starting at 5 to 25 times the EC50, in the presence of G418 to select for cells maintaining the replicon.

  • Long-term Culture: Culture the cells for 3-4 weeks, replacing the medium with fresh drug-containing medium every 3-4 days.

  • Colony Isolation: Monitor the plates for the emergence of resistant colonies. Once colonies are visible, isolate them using cloning cylinders or by picking.

  • Colony Expansion: Expand the isolated colonies in the presence of the selection concentration of this compound.

  • Genotypic Analysis: Extract total RNA from the expanded resistant cell clones. Perform RT-PCR to amplify the NS5B coding region. Sequence the PCR products to identify amino acid substitutions compared to the wild-type replicon.

  • Phenotypic Analysis: Perform the replicon assay as described in Protocol 1 to determine the EC50 of this compound for the selected resistant clones to confirm the resistance phenotype.

HCV NS5B Polymerase Activity Assay (Biochemical Assay)

This protocol describes a biochemical assay to measure the in vitro activity of recombinant HCV NS5B polymerase and the inhibitory effect of this compound. This is often a cell-free system using purified components.

Materials:

  • Purified recombinant HCV genotype 1b NS5B polymerase

  • Biotinylated RNA primer and a corresponding template (e.g., biotin-oligo(U)12 and poly(A))

  • Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [3H]-UTP)

  • Assay buffer (containing Tris-HCl, MgCl2, DTT, and a detergent)

  • This compound

  • DMSO

  • Streptavidin-coated scintillation proximity assay (SPA) beads or filter plates

  • Scintillation counter or filter-based detection system

Procedure:

Polymerase_Assay_Workflow start Start step1 1. Reaction Setup: Combine NS5B polymerase, primer/template, and this compound in assay buffer. start->step1 step2 2. Initiation: Start the reaction by adding the rNTP mix containing labeled rNTP. step1->step2 step3 3. Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 1-2 hours). step2->step3 step4 4. Termination: Stop the reaction by adding EDTA. step3->step4 step5 5. Detection: Capture the biotinylated product on streptavidin-coated beads/plates and quantify the incorporated label. step4->step5 step6 6. Data Analysis: Calculate % inhibition and determine the IC50 value. step5->step6 end End step6->end

Caption: NS5B Polymerase Activity Assay Workflow.

Detailed Steps:

  • Reaction Mixture Preparation: In a microplate, prepare the reaction mixture containing assay buffer, purified NS5B polymerase, the biotinylated primer/template substrate, and serial dilutions of this compound in DMSO.

  • Reaction Initiation: Initiate the polymerase reaction by adding the rNTP mix, which includes one radioactively or fluorescently labeled nucleotide.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., room temperature or 30°C) for a set time (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding a solution containing a high concentration of EDTA.

  • Detection of Product: Add streptavidin-coated SPA beads to the wells to capture the biotinylated, newly synthesized RNA. The incorporation of the labeled nucleotide is then quantified using a scintillation counter. Alternatively, the reaction products can be captured on a filter plate and washed to remove unincorporated nucleotides before counting.

  • Data Analysis: Calculate the percentage of polymerase inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool for studying the inhibition of HCV genotype 1b replication. The protocols provided herein offer standardized methods for evaluating its antiviral potency, characterizing resistance development, and investigating its mechanism of action at the enzymatic level. These application notes are intended to facilitate further research and development of novel anti-HCV therapeutics.

References

Application Notes and Protocols: Experimental Use of TMC647055 with Ribavirin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055 is an investigational, potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It exhibits antiviral activity against multiple HCV genotypes by binding to the "thumb" pocket II of the NS5B polymerase, thereby inducing a conformational change that inhibits its function.[3] Ribavirin, a synthetic guanosine analog, has a broad spectrum of antiviral activity and is a cornerstone of combination therapy for chronic HCV. Its mechanisms of action are multifaceted and not fully elucidated but are known to include inhibition of the host inosine monophosphate dehydrogenase (IMPDH), leading to depletion of intracellular guanosine triphosphate (GTP) pools, as well as potential roles in inducing mutagenesis of the viral genome and modulating the host immune response.[4][5][6]

The combination of direct-acting antivirals (DAAs) with ribavirin has been a strategy to enhance treatment efficacy and reduce the emergence of resistance. This document provides an overview of the experimental use of this compound in combination with ribavirin, including hypothetical data presentation for in vitro studies and detailed protocols for conducting such experiments.

Data Presentation

While specific quantitative data on the synergistic effects of this compound and ribavirin in combination are not extensively available in published literature, the following tables illustrate how such data would be presented. Table 1 provides the known in vitro antiviral activity of each compound individually against different HCV genotypes. Table 2 presents a hypothetical analysis of the combination, which would be the goal of the described experimental protocols.

Table 1: In Vitro Antiviral Activity of this compound and Ribavirin (Individually)

CompoundHCV GenotypeReplicon Cell LineEC50 (nM)Cytotoxicity (CC50, µM)Reference
This compound1aHuh7-SG-1a166>28.9 (MT4 cells)[3]
This compound1bHuh7-Luc77>42.1 (Huh7 cells)[3]
Ribavirin1bHuh-7 (replicon)126,000>100[7]

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a viability assay.

Table 2: Hypothetical In Vitro Synergy Analysis of this compound and Ribavirin against HCV Genotype 1b Replicon

This compound (nM)Ribavirin (µM)Observed Inhibition (%)Expected Inhibition (Bliss) (%)Synergy Score (Bliss)
2025453015
4025604515
2050655510
4050857015

This table is for illustrative purposes only and does not represent actual experimental data. The Bliss independence model is a common method for assessing synergy, where a positive score indicates a synergistic effect.

Experimental Protocols

The following is a detailed protocol for determining the in vitro antiviral activity and potential synergy of this compound and ribavirin using a luciferase-based HCV replicon assay.

HCV Replicon Assay for Antiviral Activity and Synergy

1. Objective: To determine the EC50 values of this compound and ribavirin, individually and in combination, against a specific HCV genotype replicon (e.g., genotype 1b) and to assess for synergistic, additive, or antagonistic effects.

2. Materials:

  • Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon expressing luciferase (e.g., Huh7-Luc-Neo ET).[3]

  • HCV Replicon: Subgenomic replicon of the desired HCV genotype (e.g., 1b) containing a luciferase reporter gene.

  • Compounds: this compound (powder, dissolved in DMSO), Ribavirin (powder, dissolved in sterile water or DMSO).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for stable replicon cell line maintenance).

  • Reagents:

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • DMSO (cell culture grade)

    • Luciferase Assay System (e.g., Promega Bright-Glo™)

    • Cell Viability Assay Kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Equipment:

    • Humidified CO2 incubator (37°C, 5% CO2)

    • Biosafety cabinet

    • Luminometer

    • 96-well clear bottom, white-walled cell culture plates

    • Multichannel pipettes

3. Cell Culture and Seeding:

  • Culture the Huh-7 HCV replicon cells in DMEM with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain selection pressure.

  • Passage the cells every 3-4 days or when they reach 80-90% confluency.

  • On the day of the experiment, harvest the cells using Trypsin-EDTA, neutralize with culture medium, and centrifuge.

  • Resuspend the cell pellet in fresh medium without G418 and perform a cell count.

  • Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

  • Incubate the plates for 24 hours to allow for cell adherence.

4. Compound Preparation and Addition:

  • Prepare stock solutions of this compound in DMSO and ribavirin in a suitable solvent.

  • For individual drug testing, prepare a serial dilution series for each compound in culture medium. A typical final concentration range for this compound would be 0.1 nM to 1 µM, and for ribavirin, 1 µM to 200 µM.

  • For combination testing, prepare a checkerboard dilution matrix. For example, prepare five dilutions of this compound and five dilutions of ribavirin and combine them in all possible pairs.

  • Remove the medium from the seeded cell plates and add 100 µL of the medium containing the diluted compounds (or vehicle control - medium with the highest concentration of DMSO used).

  • Include "cells only" (no drug) and "no cells" (background) controls.

5. Incubation:

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

6. Measurement of Luciferase Activity (Antiviral Effect):

  • After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.

  • Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Add the luciferase reagent to each well (typically an equal volume to the culture medium).

  • Incubate for the recommended time (e.g., 2-10 minutes) to allow for cell lysis and signal stabilization.

  • Measure the luminescence using a luminometer.

7. Measurement of Cell Viability (Cytotoxicity):

  • In a parallel plate prepared identically, measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).

  • Follow the manufacturer's protocol for the chosen viability assay.

8. Data Analysis:

  • Calculate the percentage of inhibition for each drug concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression model to determine the EC50 value for each compound.

  • For combination studies, use a synergy model (e.g., MacSynergy II) to calculate synergy scores based on the Bliss independence or Loewe additivity model.

  • Determine the CC50 values from the cell viability data in the same way as the EC50 values.

  • Calculate the Selectivity Index (SI) as CC50 / EC50.

Visualizations

Signaling Pathways and Mechanisms of Action

TMC647055_Ribavirin_Mechanism cluster_HCV HCV Replication Cycle cluster_Host Host Cell HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication RNA Replication HCV_RNA->Replication NS5B NS5B Polymerase Polyprotein->NS5B Processing NS5B->Replication Catalyzes IMPDH IMPDH GTP GTP Pool IMPDH->GTP Synthesizes GTP->Replication Required for This compound This compound This compound->NS5B Inhibits (Non-nucleoside) Ribavirin Ribavirin Ribavirin->Replication Potential Mutagenesis Ribavirin->IMPDH Inhibits HCV_Replicon_Assay_Workflow start Start culture_cells Culture Huh-7 HCV Replicon Cells start->culture_cells seed_plate Seed Cells into 96-well Plates culture_cells->seed_plate prepare_compounds Prepare Serial Dilutions of this compound & Ribavirin (Single & Combination) seed_plate->prepare_compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate Incubate for 72 hours add_compounds->incubate measure_luciferase Measure Luciferase Activity (Antiviral Effect) incubate->measure_luciferase measure_viability Measure Cell Viability (Cytotoxicity) incubate->measure_viability analyze_data Data Analysis: - Calculate EC50 & CC50 - Synergy Analysis measure_luciferase->analyze_data measure_viability->analyze_data end End analyze_data->end

References

Application Notes and Protocols for TMC647055 in HCV Resistance Selection Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro resistance selection experiments with TMC647055, a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase.

Introduction

This compound is a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2] As with many antiviral agents, the emergence of drug-resistant variants is a key concern. Understanding the genetic basis of resistance to this compound is crucial for its clinical development and for designing effective combination therapies. In vitro resistance selection studies using HCV replicon systems are a standard method to identify mutations that confer reduced susceptibility to antiviral compounds.[3][4]

This document outlines the methodologies for selecting and characterizing this compound-resistant HCV replicons, summarizing key resistance data and providing detailed experimental protocols.

Mechanism of Action

This compound is a non-nucleoside inhibitor that binds to an allosteric site on the NS5B polymerase, specifically within the "thumb" domain.[2][5][6] This binding induces a conformational change in the enzyme, rendering it inactive and thereby inhibiting viral RNA synthesis.[7][8] Unlike nucleoside inhibitors, NNIs like this compound do not compete with the natural nucleotide substrates for the active site.[7]

TMC647055_Mechanism_of_Action cluster_NS5B HCV NS5B Polymerase Active_Site Active Site (Palm Domain) RNA_Synthesis RNA_Synthesis Active_Site->RNA_Synthesis Catalyzes Allosteric_Site Allosteric Site (Thumb Domain) Allosteric_Site->Active_Site Induces Conformational Change This compound This compound This compound->Allosteric_Site Binds to RNA_Template RNA_Template RNA_Template->Active_Site Binds NTPs NTPs NTPs->Active_Site Incorporated Inhibition->RNA_Synthesis Inhibits Resistance_Selection_Workflow Start Start Seed_Cells Seed Huh7-Luc Replicon Cells Start->Seed_Cells Add_Compound Add this compound (e.g., 5x EC50) + G418 Seed_Cells->Add_Compound Incubate Incubate and Monitor for Resistant Colony Growth Add_Compound->Incubate Passage Passage Cells with Increasing Compound Concentration Incubate->Passage Colonies Appear Harvest Harvest Resistant Colonies Passage->Harvest Extract_RNA Extract Total RNA Harvest->Extract_RNA RT_PCR RT-PCR of NS5B Gene Extract_RNA->RT_PCR Sequence Sequence NS5B Gene RT_PCR->Sequence Analyze Analyze for Mutations Sequence->Analyze End End Analyze->End

References

Application Note: TMC647055 Dose-Response Analysis for Hepatitis C Virus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

TMC647055 is a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] As a key enzyme in the viral replication cycle, NS5B polymerase is a prime target for antiviral drug development. This compound binds to an allosteric site known as the "finger loop" or NNI-1 pocket, inducing a conformational change that renders the enzyme inactive.[3] This application note provides a detailed analysis of the dose-response characteristics of this compound in various in vitro HCV replicon systems, along with comprehensive protocols for researchers to conduct similar evaluations.

Mechanism of Action

This compound exerts its antiviral activity by specifically targeting the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound is a non-nucleoside inhibitor that binds to a distinct allosteric pocket. This binding event locks the polymerase in an open, inactive conformation, thereby preventing the synthesis of new viral RNA.[1] This targeted mechanism of action provides high specificity for the viral enzyme with minimal off-target effects.

Data Presentation: In Vitro Antiviral Activity of this compound

The antiviral potency of this compound has been evaluated in various cell-based HCV replicon assays. The following tables summarize the 50% effective concentration (EC50) values obtained in different HCV genotypes and cell lines, utilizing both luciferase reporter and quantitative RT-PCR readouts.

Table 1: Antiviral Activity of this compound in Stable HCV Replicon Cell Lines [1][4]

Cell LineHCV GenotypeReadout MethodMedian EC50 (nM)
Huh7-Luc1b (clone ET)Luciferase77
Huh7-Luc1b (clone ET)qRT-PCR139

Table 2: Cross-Genotypic Inhibitory Activity of this compound in a Transient Replicon Assay [1][4]

HCV GenotypeNumber of Patient-Derived NS5B Sequences
1a14
1b10
2b2
3a2
4a1
6a2

Note: The study demonstrated potent activity across these genotypes, with specific EC50 values varying between individual patient-derived sequences.

Table 3: Effect of NS5B Mutations on this compound Antiviral Activity [4]

NS5B MutationFold Change in Median EC50
L392I9
V494A3
P495L371

Experimental Protocols

HCV Replicon Luciferase Reporter Assay

This protocol is designed to determine the EC50 value of this compound by measuring the inhibition of HCV replication via a luciferase reporter system.

Materials:

  • Huh7-Luc replicon cells (stably expressing an HCV replicon with a luciferase reporter gene)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well or 384-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed Huh7-Luc replicon cells into 96-well or 384-well plates at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 5,000 cells/well for a 96-well plate).[5] Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

  • Compound Addition: Remove the old medium from the cell plates and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO alone as a negative control (0% inhibition) and a known potent HCV inhibitor as a positive control (100% inhibition).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the negative and positive controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value.

Quantitative Real-Time RT-PCR (qRT-PCR) for HCV RNA Quantification

This protocol is used to determine the EC50 of this compound by directly measuring the amount of HCV RNA.

Materials:

  • HCV replicon cells treated with this compound (from a parallel plate to the luciferase assay)

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Reverse transcription reagents

  • Primers and probe specific for a conserved region of the HCV genome

  • qRT-PCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Lyse the cells from the 72-hour compound treatment and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and HCV-specific primers.

  • qRT-PCR: Set up the qRT-PCR reaction with the synthesized cDNA, HCV-specific primers and probe, and a qRT-PCR master mix.

  • Thermal Cycling: Perform the qRT-PCR using a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis: Determine the Cq (quantification cycle) values for each sample. Calculate the relative amount of HCV RNA in each treated sample compared to the untreated control. Plot the percent inhibition of HCV RNA levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis Cell_Seeding Seed Huh7-Luc Replicon Cells Compound_Addition Add Compound Dilutions to Cells Cell_Seeding->Compound_Addition Compound_Dilution Prepare Serial Dilutions of this compound Compound_Dilution->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation Luciferase_Assay Luciferase Assay Incubation->Luciferase_Assay RNA_Extraction RNA Extraction Incubation->RNA_Extraction Luminescence_Measurement Measure Luminescence Luciferase_Assay->Luminescence_Measurement RT_qPCR qRT-PCR RNA_Extraction->RT_qPCR RNA_Quantification Quantify HCV RNA RT_qPCR->RNA_Quantification Dose_Response_Curve Generate Dose-Response Curve & Calculate EC50 Luminescence_Measurement->Dose_Response_Curve RNA_Quantification->Dose_Response_Curve

Caption: Experimental workflow for this compound dose-response analysis.

hcv_replication_inhibition cluster_host_cell Hepatocyte cluster_replication_complex Membranous Web (Replication Complex) HCV_RNA_pos (+) sense HCV RNA NS5B NS5B RdRp HCV_RNA_pos->NS5B Template HCV_RNA_neg (-) sense HCV RNA NS5B->HCV_RNA_neg Synthesizes Progeny_RNA Progeny (+) sense HCV RNA NS5B->Progeny_RNA Synthesizes HCV_RNA_neg->NS5B Template Translation Translation of Viral Proteins Progeny_RNA->Translation Assembly Assembly of New Virions Progeny_RNA->Assembly This compound This compound This compound->Inhibition Inhibition->NS5B Binds to NNI-1 site & Inhibits Activity

Caption: Inhibition of HCV replication by this compound.

References

Application Notes and Protocols for High-Throughput Screening with TMC647055

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of compounds, using TMC647055 as a reference inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. The methodologies described are suitable for the discovery and characterization of novel anti-HCV agents.

Introduction to this compound and its Target

This compound is a potent and selective non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase (RdRp).[1] This enzyme is essential for the replication of the viral RNA genome and represents a prime target for antiviral drug development. This compound exerts its inhibitory effect by binding to an allosteric site on the enzyme known as the NNI-1 or "thumb" pocket, thereby disrupting its catalytic activity.[1][2] Due to its well-characterized mechanism of action and potent antiviral activity across multiple HCV genotypes, this compound serves as an excellent control compound for HTS campaigns aimed at identifying new NS5B inhibitors.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following table summarizes key potency data.

Assay TypeHCV GenotypeReadout MethodPotency MetricValue (nM)Cell LineReference
RdRp Enzymatic Assay1b (Con1b)Primer-dependent transcriptionIC5034-[1]
Cell-Based Replicon1b (ET clone)LuciferaseEC5077Huh7-Luc[1][2]
Cell-Based Replicon1b (ET clone)RT-qPCREC50139Huh7-Luc[1][2]
Cell-Based Replicon1b (Con1b)RT-qPCREC5074Huh7-SG-Con1b[2]
Cell-Based Replicon1aRT-qPCREC50166Huh7-SG-1a[2]
Cell-Based Replicon1bLuciferaseEC90300Huh7-Luc

Cytotoxicity Data:

  • CC50 in Huh7 cells: 42.1 µM[2]

  • CC50 in MT4 cells: 28.9 µM[2]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the Hepatitis C Virus life cycle, highlighting the central role of the NS5B polymerase in viral replication and the mechanism of inhibition by this compound.

HCV_Lifecycle cluster_host_cell Hepatocyte cluster_replication_complex Replication Complex (Membranous Web) Entry 1. Viral Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Polyprotein Translation & Processing Uncoating->Translation Replication 4. RNA Replication Translation->Replication Assembly 5. Virion Assembly Replication->Assembly Release 6. Virion Release Assembly->Release Virus_out Progeny Virions Release->Virus_out posRNA (+) RNA Genome negRNA (-) RNA Intermediate posRNA->negRNA Replication NS5B NS5B Polymerase negRNA->NS5B NS5B->posRNA Synthesis of new (+) RNA This compound This compound This compound->NS5B Inhibition Virus_in HCV Virion Virus_in->Entry

Figure 1. HCV life cycle and inhibition by this compound.

Experimental Protocols

Protocol 1: High-Throughput Biochemical RdRp Assay

This protocol describes a non-radioactive, HTS-compatible assay to measure the enzymatic activity of HCV NS5B polymerase. The assay detects the incorporation of biotin-labeled UTP into a nascent RNA strand.

1. Materials and Reagents:

  • Recombinant HCV NS5B polymerase (genotype 1b)

  • Poly(A) RNA template

  • Oligo(U)12 primer

  • NTP mix (ATP, CTP, GTP)

  • Biotin-16-UTP

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 30 mM NaCl, 0.01% IGEPAL-CA630

  • Stop Solution: 100 mM EDTA

  • Streptavidin-coated microplates (e.g., 96- or 384-well)

  • Streptavidin-Alkaline Phosphatase (AP) conjugate

  • AP substrate (e.g., pNPP)

  • Wash Buffer: PBS with 0.05% Tween-20 (PBS-T)

  • This compound (as positive control)

  • DMSO (as vehicle control)

2. HTS Workflow Diagram:

HTS_Biochemical_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Plate (Serial Dilutions in DMSO) Dispensing Dispense Compounds to Assay Plate Compound_Prep->Dispensing Reagent_Prep Reagent Preparation (Enzyme, Template/Primer, NTPs) Enzyme_Add Add NS5B Enzyme & Template/Primer Mix Reagent_Prep->Enzyme_Add Dispensing->Enzyme_Add Incubate1 Pre-incubation (Compound + Enzyme) Enzyme_Add->Incubate1 Reaction_Start Add NTP/Biotin-UTP Mix to Start Reaction Incubate1->Reaction_Start Incubate2 Incubation (RNA Synthesis) Reaction_Start->Incubate2 Reaction_Stop Add Stop Solution Incubate2->Reaction_Stop Transfer Transfer to Streptavidin Plate Reaction_Stop->Transfer Incubate3 Incubation (Biotin-RNA Binding) Transfer->Incubate3 Wash1 Wash Plate Incubate3->Wash1 Strep_AP Add Streptavidin-AP Wash1->Strep_AP Incubate4 Incubation Strep_AP->Incubate4 Wash2 Wash Plate Incubate4->Wash2 Substrate_Add Add AP Substrate Wash2->Substrate_Add Readout Read Absorbance Substrate_Add->Readout Data_Norm Data Normalization Readout->Data_Norm Dose_Response Dose-Response Curve Fitting Data_Norm->Dose_Response Hit_ID Hit Identification (IC50 Calculation) Dose_Response->Hit_ID

Figure 2. Workflow for the biochemical RdRp HTS assay.

3. Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) to the wells of a 384-well assay plate.

  • Enzyme/Template/Primer Addition: Prepare a mix of NS5B polymerase, poly(A) template, and oligo(U) primer in assay buffer. Dispense 10 µL of this mix into each well of the assay plate containing the compounds.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a mix of ATP, CTP, GTP, and Biotin-16-UTP in assay buffer. Add 10 µL of this mix to each well to start the reaction. Final concentrations should be approximately 10 nM NS5B, 10 µg/ml poly(A), 250 nM oligo(U), 1 µM ATP/CTP/GTP, and 0.5 µM Biotin-UTP.

  • Reaction Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Reaction Termination: Add 10 µL of Stop Solution to each well.

  • Capture of Biotinylated RNA: Transfer 25 µL of the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes at room temperature to allow the biotinylated RNA product to bind.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Detection: Add 25 µL of Streptavidin-AP conjugate (diluted in Wash Buffer) to each well and incubate for 30 minutes.

  • Final Wash: Wash the plate 5 times with Wash Buffer.

  • Signal Generation: Add 50 µL of AP substrate to each well and incubate for 15-30 minutes, or until sufficient color has developed.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP).

4. Data Analysis:

  • Calculate percent inhibition relative to positive (no enzyme or this compound) and negative (DMSO vehicle) controls.

  • Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: High-Throughput Cell-Based HCV Replicon Assay

This protocol details a cell-based assay using a Huh-7 cell line stably expressing an HCV subgenomic replicon that includes a luciferase reporter gene. A decrease in luciferase signal indicates inhibition of viral replication.

1. Materials and Reagents:

  • Huh-7 cell line harboring an HCV genotype 1b subgenomic replicon with a Renilla or Firefly luciferase reporter (e.g., Huh7-Luc/neo-ET).

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids.

  • Selection Medium: Cell Culture Medium supplemented with 0.5 mg/mL G418 (for cell line maintenance).

  • Assay Medium: Cell Culture Medium without G418.

  • Trypsin-EDTA.

  • White, opaque 384-well cell culture plates.

  • Luciferase assay reagent (e.g., Renilla-Glo or Bright-Glo).

  • Cell viability reagent (e.g., CellTiter-Glo or AlamarBlue, for multiplexing cytotoxicity).

  • This compound (as positive control).

  • DMSO (as vehicle control).

2. HTS Workflow Diagram:

HTS_Cell_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis & Confirmation Compound_Plate Compound Plate (Serial Dilutions in DMSO) Compound_Add Add Compounds to Assay Plate Compound_Plate->Compound_Add Cell_Culture Cell Culture (Huh7-Luc Replicon Cells) Cell_Seeding Seed Cells into 384-well Plates Cell_Culture->Cell_Seeding Incubate1 Incubate (24h) (Cell Adhesion) Cell_Seeding->Incubate1 Incubate1->Compound_Add Incubate2 Incubate (72h) (Viral Replication) Compound_Add->Incubate2 Reagent_Add Add Luciferase Reagent Incubate2->Reagent_Add Incubate3 Incubate (10 min) Reagent_Add->Incubate3 Readout Read Luminescence Incubate3->Readout Data_Norm Data Normalization (Z' Factor Calculation) Readout->Data_Norm Dose_Response Dose-Response Curve Fitting Data_Norm->Dose_Response Hit_ID Hit Identification (EC50 Calculation) Dose_Response->Hit_ID Cytotoxicity Counter-screen for Cytotoxicity (CC50) Hit_ID->Cytotoxicity Confirmation Hit Confirmation (e.g., RT-qPCR) Cytotoxicity->Confirmation

References

Troubleshooting & Optimization

Technical Support Center: TMC647055 Resistance-Associated Variants

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for TMC647055. This resource is designed for researchers, scientists, and drug development professionals working with the hepatitis C virus (HCV) non-nucleoside inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an experimental, potent, and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It binds to an allosteric site on the enzyme known as the "thumb pocket I" or NNI-1 site. This binding event induces a conformational change in the polymerase, locking it in an inactive state and thereby preventing viral RNA replication.

Q2: Which genetic variants of HCV NS5B are associated with resistance to this compound?

A2: In vitro studies have identified several resistance-associated variants (RAVs) in the HCV NS5B polymerase that reduce the susceptibility to this compound. The most clinically significant variants are located at amino acid positions L392, V494, and P495. Specifically, the substitutions L392I, V494A, and P495L have been shown to confer resistance. In clinical settings, RAVs at position 495 are most frequently observed in patients experiencing virologic failure.

Q3: How significant is the resistance conferred by these variants?

A3: The level of resistance, as measured by the fold-change in the 50% effective concentration (EC50), varies between the different RAVs. The P495L substitution confers a high level of resistance. For a summary of the quantitative data, please refer to the Data Presentation section below.

Data Presentation

Table 1: In Vitro Resistance Profile of this compound against Common NS5B RAVs

Amino Acid SubstitutionFold-Change in EC50 vs. Wild-Type
L392I9-fold
V494A3-fold
P495L371-fold

Data is based on in vitro replicon assays.[1][2]

Experimental Protocols & Methodologies

Protocol 1: HCV Replicon-Based Assay for Phenotypic Resistance Testing

This protocol outlines the methodology for determining the phenotypic resistance of HCV replicons carrying specific NS5B mutations to this compound using a luciferase-based transient replicon assay.

Materials:

  • Huh-7 cells or a highly permissive subclone (e.g., Huh-7.5)

  • DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin

  • Wild-type and mutant HCV replicon constructs (with a luciferase reporter gene)

  • This compound

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed Huh-7 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare DNA-lipid complexes by mixing the HCV replicon DNA with the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Add the complexes to the cells and incubate for 4-6 hours at 37°C.

    • Replace the transfection medium with complete growth medium.

  • Compound Treatment:

    • 24 hours post-transfection, add serial dilutions of this compound to the cells. Include a DMSO-only control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the luciferase readings to the DMSO control.

    • Plot the normalized data against the drug concentration and calculate the EC50 value using a non-linear regression model.

    • The fold-change in resistance is calculated by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.

Protocol 2: In Vitro Selection of this compound-Resistant Replicons

This protocol describes the methodology for selecting for this compound-resistant HCV replicons in cell culture.

Materials:

  • Huh-7 cells stably harboring a wild-type HCV replicon (with a selectable marker like neomycin resistance)

  • Complete growth medium containing G418

  • This compound

Procedure:

  • Cell Seeding: Seed the stable replicon cells in 10-cm dishes.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 5x, 10x, and 25x the EC50) in the presence of G418.

  • Culture Maintenance: Refresh the medium with fresh compound and G418 twice a week.

  • Colony Formation: Monitor the plates for the formation of resistant colonies, which typically takes 2-4 weeks.

  • Isolation and Expansion: Isolate individual resistant colonies and expand them in the presence of the selection pressure.

  • Genotypic Analysis: Extract total RNA from the resistant cell populations, reverse transcribe the HCV RNA, and sequence the NS5B region to identify mutations.

Troubleshooting Guides

Issue 1: Low or no signal in the luciferase-based replicon assay.

Potential Cause Troubleshooting Steps
Low Transfection Efficiency Optimize the transfection protocol by varying the cell density, DNA-to-reagent ratio, and incubation times. Ensure the use of high-quality plasmid DNA. Consider using electroporation for higher efficiency.
Poor Replicon Replication Use a highly permissive cell line, such as Huh-7.5 or a "cured" cell line (a cell line that previously harbored a replicon and was subsequently treated with antivirals to clear it). Ensure the replicon construct contains adaptive mutations that enhance replication in cell culture.
Cell Health Issues Maintain a healthy, actively dividing cell culture. Avoid using cells that are over-confluent or have been in culture for too many passages.

Issue 2: High background signal in the luciferase assay.

Potential Cause Troubleshooting Steps
Promoter Activity in Plasmid Backbone Ensure your replicon construct has minimal promoter activity in the absence of viral replication.
Reagent Issues Use fresh luciferase assay reagents and ensure they are at the correct temperature before use.
Contamination Check for microbial contamination in your cell cultures.

Issue 3: High variability between replicate wells or experiments.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension and accurate pipetting when seeding cells.
Edge Effects in Plates Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS.
Compound Dilution Errors Prepare fresh serial dilutions of this compound for each experiment and mix thoroughly.

Mandatory Visualizations

cluster_0 HCV Replication Cycle cluster_1 This compound Inhibition HCV_RNA HCV RNA Genome Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein NS_Proteins Non-Structural Proteins (including NS5B) Polyprotein->NS_Proteins Replication_Complex Replication Complex Formation NS_Proteins->Replication_Complex RNA_Synthesis Viral RNA Synthesis Replication_Complex->RNA_Synthesis Virion_Assembly New Virion Assembly RNA_Synthesis->Virion_Assembly This compound This compound NS5B NS5B Polymerase This compound->NS5B Binds to allosteric site Inactive_NS5B Inactive NS5B (Conformational Change) NS5B->Inactive_NS5B Induces Inactive_NS5B->RNA_Synthesis Inhibits

Caption: Mechanism of action of this compound on HCV replication.

cluster_0 Experimental Workflow Start Start Seed_Cells Seed Huh-7 Cells in 96-well plates Start->Seed_Cells Transfect Transfect with HCV Replicon DNA Seed_Cells->Transfect Add_Compound Add Serial Dilutions of this compound Transfect->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Measure_Luciferase Measure Luciferase Activity Incubate->Measure_Luciferase Analyze Data Analysis: Calculate EC50 and Fold-Change Measure_Luciferase->Analyze End End Analyze->End

Caption: Workflow for HCV replicon-based resistance assay.

References

Technical Support Center: Optimizing TMC647055 Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy of TMC647055 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It binds to a specific allosteric site on the enzyme known as the "finger loop" or "thumb pocket I". This binding event locks the polymerase in an inactive conformation, thereby preventing the synthesis of new viral RNA.

Q2: Which cell lines are suitable for testing this compound efficacy?

A2: Human hepatoma cell lines, such as Huh-7 and its derivatives (e.g., Huh-7.5, Huh7-Lunet), are the most commonly used cell lines for HCV replicon assays and are suitable for evaluating this compound efficacy.[2][3][4] These cells are highly permissive for HCV RNA replication.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[5][6][7] For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]

Q4: What is the expected in vitro efficacy (EC50) of this compound?

A4: The EC50 of this compound can vary depending on the HCV genotype, the specific replicon system, and the assay readout method (e.g., luciferase reporter, RT-qPCR). Generally, it exhibits potent activity in the nanomolar range. See the data tables below for specific reported values.

Q5: Is this compound cytotoxic?

A5: this compound generally exhibits low cytotoxicity in cell culture. The 50% cytotoxic concentration (CC50) is typically in the micromolar range, providing a favorable selectivity index (CC50/EC50). Refer to the data tables for specific CC50 values.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no antiviral activity 1. Compound precipitation: this compound may have limited solubility in aqueous culture medium, leading to precipitation and reduced effective concentration.[8]- Visually inspect the culture medium for any signs of precipitation after adding the compound.- Prepare fresh dilutions from the DMSO stock immediately before use.- Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (e.g., ≤ 0.1%).[7]
2. Compound degradation: The stability of this compound in culture medium at 37°C over the course of the experiment may be a factor.- Minimize the pre-incubation time of the compound in the medium before adding it to the cells.- Consider a medium change with freshly diluted compound during longer incubation periods.
3. Resistant viral population: The HCV replicon cell line may have pre-existing resistance-associated mutations (RAMs) in the NS5B polymerase gene.[9][10][11][12]- Sequence the NS5B region of the replicon to check for known resistance mutations (e.g., M414T).- Test the compound in a different HCV replicon cell line with a known wild-type NS5B sequence.
4. Suboptimal assay conditions: Incorrect cell seeding density, assay duration, or detection method can affect the results.- Optimize cell seeding density to ensure they are in the logarithmic growth phase during the experiment.- Titrate the compound across a wide range of concentrations to determine the optimal dose-response range.- Ensure the assay readout (e.g., luciferase activity, RNA levels) is within the linear range of detection.
High variability between replicate wells 1. Inconsistent cell seeding: Uneven distribution of cells across the plate can lead to variability in replicon levels.- Ensure a single-cell suspension before seeding by gentle pipetting or vortexing.- Mix the cell suspension between plating to prevent settling.
2. Edge effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth.- Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or medium to maintain humidity.
3. Pipetting errors: Inaccurate pipetting of the compound or reagents can introduce significant variability.- Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of the diluted compound to add to replicate wells.
Unexpected cytotoxicity 1. High DMSO concentration: Final DMSO concentrations above 0.5-1% can be toxic to many cell lines.[7]- Calculate the final DMSO concentration in your working dilutions and ensure it is below the cytotoxic threshold for your cell line (typically ≤ 0.1%).- Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) in your experiment.
2. Compound-induced cytotoxicity: Although generally low, this compound may exhibit cytotoxicity at higher concentrations.- Perform a separate cytotoxicity assay (e.g., MTS, CellTiter-Glo) to determine the CC50 of the compound in your specific cell line.- Ensure that the concentrations used for efficacy testing are well below the CC50 value.
3. Contamination: Bacterial or fungal contamination can cause cell death and confound the results.- Regularly check cell cultures for signs of contamination.- Use sterile techniques and certified cell culture reagents.

Data Presentation

Table 1: In Vitro Efficacy (EC50) of this compound against Different HCV Genotypes

HCV GenotypeReplicon Cell LineAssay ReadoutEC50 (nM)Reference
1bHuh7-LucLuciferase77[2]
1bHuh7-LucRT-qPCR139[2]
1aHuh-7RT-qPCR166[2]

Table 2: In Vitro Cytotoxicity (CC50) of this compound

Cell LineAssay MethodCC50 (µM)Reference
Huh-7Not specified>50[2]
MT-4Not specified28.9[2]
HepG2Not specified>50[2]
MRC-5Not specified>50[2]

Experimental Protocols

Protocol: HCV Replicon Assay for this compound Efficacy Testing

This protocol provides a general framework for assessing the antiviral activity of this compound using an HCV replicon cell line expressing a reporter gene (e.g., luciferase).

Materials:

  • HCV replicon-containing Huh-7 cells (or a similar derivative)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates (white, solid bottom for luminescence assays)

  • Luciferase assay reagent

  • Luminometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the HCV replicon cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.1%).

  • Compound Treatment:

    • After 24 hours of incubation, carefully remove the medium from the cell plate.

    • Add 100 µL of the medium containing the serially diluted this compound or vehicle control (medium with DMSO) to the respective wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Luciferase Assay:

    • After the incubation period, remove the medium and wash the cells once with 100 µL of PBS.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well (typically 50-100 µL).

    • Incubate at room temperature for 5-10 minutes to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration (log scale).

    • Determine the EC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

HCV_Replication_and_TMC647055_Inhibition cluster_host_cell Host Cell Cytoplasm HCV_RNA HCV (+) RNA Genome Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (on ER membrane) HCV_RNA->Replication_Complex NS5B NS5B Polymerase Polyprotein->NS5B Proteolytic Processing NS5B->Replication_Complex Negative_RNA (-) RNA Intermediate Replication_Complex->Negative_RNA RNA Synthesis New_HCV_RNA New (+) RNA Genomes Negative_RNA->New_HCV_RNA RNA Synthesis Viral_Proteins New Viral Proteins New_HCV_RNA->Viral_Proteins Translation Virion_Assembly Virion Assembly New_HCV_RNA->Virion_Assembly Viral_Proteins->Virion_Assembly Virus_Release Virus Release Virion_Assembly->Virus_Release This compound This compound This compound->NS5B Inhibition

Caption: HCV Replication Cycle and Mechanism of this compound Inhibition.

Experimental_Workflow Start Start Seed_Cells Seed HCV Replicon Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Compound Incubate_24h->Treat_Cells Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Assay_Readout Perform Luciferase Assay Incubate_48_72h->Assay_Readout Data_Analysis Analyze Data and Calculate EC50 Assay_Readout->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for this compound Efficacy Testing.

Troubleshooting_Logic Problem Low Antiviral Activity Check_Precipitation Inspect for Compound Precipitation Problem->Check_Precipitation Check_Resistance Sequence NS5B for Resistance Mutations Problem->Check_Resistance Check_Cytotoxicity Assess Cytotoxicity (e.g., MTS assay) Problem->Check_Cytotoxicity Optimize_Assay Optimize Assay Conditions Problem->Optimize_Assay Solution_Precipitation Prepare Fresh Dilutions, Adjust DMSO% Check_Precipitation->Solution_Precipitation Precipitate Observed Solution_Resistance Use Wild-Type Replicon Line Check_Resistance->Solution_Resistance Mutation Found Solution_Cytotoxicity Lower Compound Concentration Check_Cytotoxicity->Solution_Cytotoxicity High Cytotoxicity Solution_Assay Adjust Cell Density, Incubation Time Optimize_Assay->Solution_Assay Suboptimal Conditions

Caption: Troubleshooting Logic for Low this compound Efficacy.

References

Technical Support Center: Overcoming TMC647055 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with TMC647055, a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the emergence and management of this compound resistance mutations during your experiments.

Troubleshooting Guide: Investigating this compound Resistance

This guide provides a structured approach to identifying and addressing potential resistance to this compound in your HCV cell culture experiments.

.dot

Troubleshooting_Workflow cluster_observe Observation cluster_confirm Confirmation cluster_identify Identification cluster_action Actionable Strategies start Reduced this compound Efficacy Observed (e.g., increased EC50, viral breakthrough) pheno_assay Perform Phenotypic Assay (e.g., Replicon Assay) start->pheno_assay resistance_confirmed Resistance Confirmed pheno_assay->resistance_confirmed resistance_confirmed->start If no resistance, re-evaluate experimental setup sequence_ns5b Sequence NS5B Polymerase Gene resistance_confirmed->sequence_ns5b If resistance is confirmed analyze_seq Analyze for Known Resistance Mutations (L392I, V494A, P495L) sequence_ns5b->analyze_seq mutation_identified Mutation(s) Identified analyze_seq->mutation_identified combo_therapy Implement Combination Therapy (e.g., with NS3/4A or NS5A inhibitors) mutation_identified->combo_therapy If mutations are present alt_nni Evaluate Alternative NNIs or Second-Generation Compounds mutation_identified->alt_nni If mutations are present report Document Findings and Report combo_therapy->report alt_nni->report Signaling_Pathway cluster_hcv HCV Replication Cycle cluster_inhibition Mechanism of Inhibition HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Replication RNA Replication HCV_RNA->Replication NS5B NS5B Polymerase Polyprotein->NS5B NS5B->Replication New_vRNA New Viral RNA Replication->New_vRNA This compound This compound NS5B_Inhibition Allosteric Inhibition of NS5B This compound->NS5B_Inhibition NS5B_Inhibition->NS5B binds to Resistance Resistance Mutations (L392I, V494A, P495L) Resistance->NS5B alters binding site Experimental_Workflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis start_pheno HCV Replicon Cells ec50_assay Luciferase Assay for EC50 start_pheno->ec50_assay colony_assay Colony Formation Assay start_pheno->colony_assay resistant_colonies Resistant Colonies colony_assay->resistant_colonies rna_extraction RNA Extraction resistant_colonies->rna_extraction rt_pcr RT-PCR of NS5B rna_extraction->rt_pcr sequencing Sanger Sequencing rt_pcr->sequencing analysis Sequence Analysis sequencing->analysis

Technical Support Center: TMC647055 and the NS5B P495L Mutation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B), the inhibitor TMC647055, and the P495L resistance mutation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an experimental, potent, non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase.[1][2] It binds to an allosteric site on the enzyme, away from the active site, inducing a conformational change that ultimately inhibits the polymerase's function and halts viral RNA replication.[3] Specifically, it targets the "thumb" pocket 1 (NNI-1) of the NS5B protein.

Q2: What is the significance of the P495L mutation in the NS5B protein?

The P495L mutation, a substitution of proline at position 495 with leucine, is a significant resistance-associated substitution (RAS) against this compound and other NNIs that bind to the NNI-1 pocket of the NS5B polymerase.[4][5] This mutation has been shown to confer a high level of resistance to this compound.[4][5]

Q3: How does the P495L mutation affect the efficacy of this compound?

The P495L mutation dramatically reduces the binding affinity and antiviral activity of this compound.[5] This is primarily due to a significantly increased dissociation rate of the inhibitor from the mutant NS5B protein.[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of the NS5B P495L mutation on the activity of this compound.

Table 1: In Vitro Antiviral Activity

NS5B GenotypeFold Change in EC50 vs. Wild-TypeReference
P495L371-fold increase[4][5]

Table 2: Biochemical Binding Affinity

NS5B GenotypeFold Change in Dissociation Constant (Kd) vs. Wild-TypePrimary Kinetic EffectReference
P495L>1,000-fold reduction in affinity>200-fold increase in dissociation rate (k_off) and a 6-fold reduction in association rate (k_on)[5]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments investigating the this compound and the NS5B P495L mutation.

HCV Replicon Assay

Issue: Low or no signal (e.g., luciferase activity) in the wild-type replicon control.

Possible Cause Troubleshooting Step
Inefficient RNA transfection - Verify the quality and concentration of the in vitro transcribed RNA using gel electrophoresis and spectrophotometry. - Optimize electroporation parameters (voltage, capacitance, pulse duration). - Ensure Huh-7 cells are in the logarithmic growth phase and have high viability.
Cell health issues - Check for mycoplasma contamination. - Ensure proper cell culture conditions (media, temperature, CO2). - Use a lower passage number of Huh-7 cells.
Reporter gene issues - If using a luciferase reporter, ensure the substrate is fresh and properly prepared. - Check the luminometer settings.
Problem with the replicon construct - Sequence the replicon plasmid to confirm the integrity of the viral genome and reporter gene.

Issue: High background signal in mock-transfected or negative control cells.

Possible Cause Troubleshooting Step
Reagent contamination - Use fresh, sterile reagents and filter-sterilized buffers.
Cell line instability - Subclone the Huh-7 cell line to select for clones with low background.
Assay plate issues - Use opaque-walled plates for luminescence assays to prevent crosstalk between wells.

Issue: Inconsistent results between replicate wells.

Possible Cause Troubleshooting Step
Pipetting errors - Use calibrated pipettes and ensure proper mixing of reagents. - For serial dilutions of this compound, perform thorough mixing at each dilution step.
Uneven cell seeding - Ensure a single-cell suspension before seeding and mix the cell suspension between plating.
Edge effects in the plate - Avoid using the outer wells of the plate, or fill them with media to maintain humidity.
Site-Directed Mutagenesis for Generating the P495L Mutant

Issue: No PCR product or very low yield.

Possible Cause Troubleshooting Step
Suboptimal primer design - Ensure primers are 25-45 bases in length with the mutation in the center. - Aim for a GC content of 40-60%. - The melting temperature (Tm) should be ≥ 78 °C.
Incorrect annealing temperature - Perform a temperature gradient PCR to determine the optimal annealing temperature.
Poor template quality - Use high-purity plasmid DNA (A260/A280 ratio of ~1.8).
PCR inhibitors - Purify the template DNA to remove any potential inhibitors.

Issue: Presence of wild-type sequence after mutagenesis.

Possible Cause Troubleshooting Step
Inefficient DpnI digestion - Increase the DpnI digestion time (e.g., to 2-4 hours). - Ensure the template plasmid was isolated from a dam+ E. coli strain.
Too much template DNA - Reduce the amount of template DNA in the PCR reaction (1-25 ng is often sufficient).
Primer-dimer formation - Optimize PCR conditions to minimize primer-dimer formation.
Recombinant NS5B Protein Purification and Biochemical Assays

Issue: Low yield of purified NS5B P495L protein.

Possible Cause Troubleshooting Step
Protein insolubility - Optimize expression conditions (e.g., lower temperature, different E. coli strain). - Test different lysis buffers with varying salt and detergent concentrations.
Inefficient affinity tag binding - Ensure the affinity column is properly equilibrated. - Check the integrity of the affinity tag through Western blotting.
Protein degradation - Add protease inhibitors to the lysis buffer. - Keep the protein on ice or at 4°C throughout the purification process.

Issue: High non-specific binding in Surface Plasmon Resonance (SPR) experiments.

Possible Cause Troubleshooting Step
Hydrophobic or electrostatic interactions with the sensor chip - Add a non-ionic surfactant (e.g., 0.005% P20) to the running buffer. - Increase the salt concentration of the running buffer (e.g., up to 500 mM NaCl).
Issues with the reference surface - Use a reference surface with an immobilized irrelevant protein to subtract non-specific binding.

Experimental Protocols

Generation of NS5B P495L Mutant Replicon

This protocol describes the generation of an HCV subgenomic replicon containing the P495L mutation in NS5B using site-directed mutagenesis.

  • Primer Design: Design complementary forward and reverse primers (25-45 bp) containing the desired C-to-T mutation at the codon corresponding to proline 495. The mutation should be in the middle of the primers.

  • PCR Amplification:

    • Set up a PCR reaction with a high-fidelity DNA polymerase, the wild-type HCV replicon plasmid as a template, and the designed mutagenic primers.

    • Use a thermal cycler with the following general parameters:

      • Initial denaturation: 95°C for 2 minutes.

      • 18-25 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-65°C for 1 minute (optimize as needed).

        • Extension: 68°C for 1 minute/kb of plasmid length.

      • Final extension: 68°C for 7 minutes.

  • DpnI Digestion: Add DpnI restriction enzyme directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation: Transform competent E. coli cells with the DpnI-treated PCR product.

  • Plasmid Isolation and Sequencing: Select individual colonies, culture them, and isolate the plasmid DNA. Sequence the entire NS5B coding region to confirm the presence of the P495L mutation and the absence of any other mutations.

  • In Vitro Transcription and RNA Transfection:

    • Linearize the confirmed mutant plasmid DNA.

    • Use an in vitro transcription kit to synthesize the replicon RNA.

    • Transfect the RNA into Huh-7 cells via electroporation.

HCV Replicon Assay for EC50 Determination

This protocol outlines the determination of the 50% effective concentration (EC50) of this compound against the wild-type and P495L mutant replicons.

  • Cell Seeding: Seed Huh-7 cells harboring either the wild-type or P495L mutant replicon in 96-well plates.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle-only control (e.g., 0.5% DMSO).

  • Treatment: Add the diluted compound to the appropriate wells.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Luciferase Assay: If using a luciferase reporter replicon, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase signal of treated wells to the vehicle control.

    • Plot the normalized signal against the logarithm of the drug concentration.

    • Fit the data to a four-parameter logistic regression curve to determine the EC50 value.

Biochemical Assay: Surface Plasmon Resonance (SPR)

This protocol describes the measurement of the binding affinity of this compound to purified wild-type and P495L NS5B proteins.

  • Protein Purification: Express and purify recombinant wild-type and P495L NS5B proteins with an affinity tag (e.g., His-tag).

  • Chip Immobilization: Immobilize an anti-tag antibody (e.g., anti-His) on the surface of an SPR sensor chip.

  • Ligand Capture: Inject the purified NS5B protein (wild-type or P495L) over the chip surface to be captured by the immobilized antibody.

  • Analyte Injection: Inject a series of concentrations of this compound over the captured NS5B protein and a reference flow cell.

  • Data Collection: Monitor the change in response units (RU) over time to obtain sensorgrams for association and dissociation phases.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd).

Visualizations

Caption: Workflow for investigating the effects of the NS5B P495L mutation.

Signaling_Pathway cluster_inhibition cluster_resistance This compound This compound NS5B_WT Wild-Type NS5B (NNI-1 Pocket) This compound->NS5B_WT NS5B_P495L P495L Mutant NS5B This compound->NS5B_P495L Replication_WT HCV RNA Replication NS5B_WT->Replication_WT Replication_Mut HCV RNA Replication (Resistant) NS5B_P495L->Replication_Mut Inhibition Inhibition Resistance Resistance

Caption: Mechanism of this compound inhibition and P495L resistance.

References

Technical Support Center: Troubleshooting TMC647055 Solubility In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges with TMC647055 in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an experimental antiviral drug developed for the treatment of Hepatitis C.[1] It functions as a non-nucleoside inhibitor of the Hepatitis C virus (HCV) NS5B polymerase, a key enzyme in viral replication.[2] By binding to an allosteric site on the polymerase, this compound induces a conformational change that renders the enzyme inactive, thus halting viral RNA synthesis.

Q2: I'm observing precipitation of this compound when I add it to my cell culture medium. What is the likely cause?

Poor aqueous solubility is a common issue with many small molecule inhibitors, including non-nucleoside inhibitors of HCV NS5B. Precipitation in aqueous solutions like cell culture media is often due to the hydrophobic nature of the compound. The final concentration of the compound in the media may be too high to remain in solution.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For initial solubilization, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

The tolerance of cell lines to DMSO can vary. Generally, it is advisable to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity or other off-target effects. However, it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.

Troubleshooting Guide

Issue: Precipitate formation upon dilution of DMSO stock solution in aqueous media.

Possible Cause: The compound is "crashing out" of solution as the polarity of the solvent increases.

Solution:

  • Rapid Dispersion: When diluting the DMSO stock, add it to the pre-warmed (37°C) cell culture medium with vigorous and immediate vortexing or stirring. This rapid dispersion can help to prevent the formation of localized high concentrations that lead to precipitation.

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in the cell culture medium. This gradual decrease in solvent concentration can sometimes improve solubility.

  • Pluronic F-127: For particularly challenging compounds, the use of a non-ionic surfactant like Pluronic F-127 can aid in solubilization. Prepare a stock solution of Pluronic F-127 in your cell culture medium and use this for the dilution of your compound's DMSO stock. Be sure to include a vehicle control with Pluronic F-127 alone.

Issue: Inconsistent or non-reproducible results in cell-based assays.

Possible Cause: The actual concentration of the compound in solution is lower than the intended concentration due to precipitation.

Solution:

  • Solubility Testing: Before conducting your main experiment, perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. This will help you to establish a reliable working concentration range.

  • Visual Inspection: Always visually inspect your prepared solutions for any signs of precipitation before adding them to your cells. If a precipitate is visible, the solution should not be used.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (Molar Mass: 606.74 g/mol )[1]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 0.6067 mg of this compound.

  • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Once the compound is completely dissolved, visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your cell line

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a series of dilutions of your 10 mM this compound stock solution in your cell culture medium. For example, you could test final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.

  • To prepare 1 mL of a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of pre-warmed cell culture medium. Immediately vortex to mix thoroughly.

  • Repeat this for each desired concentration.

  • Incubate the prepared solutions under standard cell culture conditions (37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • After incubation, visually inspect each solution for any signs of precipitation.

  • For a more sensitive assessment, transfer a small volume of each solution to a microscope slide and examine for the presence of crystals or amorphous precipitate.

  • The highest concentration that remains clear and free of any visible precipitate is the maximum soluble concentration for your experimental conditions.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMolar Mass ( g/mol )Target Stock Concentration (mM)Observed SolubilityNotes
DMSO606.74[1]10SolubleHeating or sonication may be required.
Ethanol606.74[1]10Sparingly SolubleLower concentrations may be achievable.
Water606.74[1]1Insoluble
PBS (pH 7.4)606.74[1]1Insoluble

Note: This table provides expected solubility based on the general properties of similar compounds. Researchers should perform their own solubility tests to confirm these findings.

Table 2: User-Determined Maximum Soluble Concentration of this compound in Cell Culture Media

Cell Culture MediumSerum Concentration (%)Maximum Soluble Concentration (µM)Incubation Time (hours)
e.g., DMEMe.g., 10%e.g., 24
e.g., RPMI-1640e.g., 10%e.g., 48

Users should populate this table with their own experimental results.

Visualizations

G cluster_0 Troubleshooting Workflow start Precipitation Observed in Cell Culture Medium cause1 Initial Dilution from DMSO Stock start->cause1 cause2 Final Concentration Too High start->cause2 sol1a Vortex vigorously during dilution cause1->sol1a sol1b Use pre-warmed medium cause1->sol1b end Clear Solution Achieved sol1a->end sol1b->end sol2a Determine Max Soluble Concentration (Protocol 2) cause2->sol2a sol2b Lower the working concentration sol2a->sol2b sol2b->end

Caption: Troubleshooting workflow for this compound precipitation.

hcv_replication cluster_1 HCV Replication Cycle and this compound Inhibition hcv_rna HCV (+) RNA Genome polyprotein Polyprotein Synthesis hcv_rna->polyprotein ns5b NS5B Polymerase polyprotein->ns5b replication_complex Replication Complex Formation ns5b->replication_complex neg_rna (-) RNA Intermediate replication_complex->neg_rna pos_rna Progeny (+) RNA neg_rna->pos_rna assembly Virion Assembly pos_rna->assembly This compound This compound This compound->ns5b inhibition Inhibition

Caption: Mechanism of action of this compound in the HCV replication cycle.

References

Technical Support Center: Improving TMC647055 Bioavailability for Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TMC647055 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1][2][3][4] It has demonstrated significant antiviral activity and is a valuable tool for HCV research.[2][5] However, like many other promising drug candidates, its effectiveness in in vivo research models can be limited by its bioavailability. This technical support center provides researchers with a comprehensive guide to understanding and overcoming challenges related to this compound bioavailability.

Poor bioavailability can stem from a variety of factors, including low aqueous solubility, degradation in the gastrointestinal tract, and high first-pass metabolism.[6] Enhancing the bioavailability of this compound is crucial for obtaining reliable and reproducible results in preclinical and pharmacological studies. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers optimize the delivery and efficacy of this compound in their experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound and provides practical solutions in a question-and-answer format.

Frequently Asked Questions

Q1: What are the main factors that limit the oral bioavailability of this compound?

A1: The primary factors limiting the oral bioavailability of this compound and similar compounds are typically low aqueous solubility and susceptibility to first-pass metabolism in the liver.[6] Its complex chemical structure can contribute to poor dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

Q2: How can I improve the solubility of this compound for my in vitro experiments?

A2: For in vitro assays, several strategies can be employed to enhance the solubility of this compound:

  • Co-solvents: Using a co-solvent system, such as a mixture of water and a water-miscible organic solvent like ethanol, propylene glycol, or glycerin, can significantly increase solubility.[7]

  • pH adjustment: Depending on the pKa of this compound, adjusting the pH of the buffer can improve its solubility.

  • Use of surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the drug, increasing its apparent solubility.

Q3: Are there any known formulation strategies to improve the in vivo bioavailability of this compound?

A3: While specific formulation data for this compound is not extensively published, general strategies for improving the bioavailability of poorly soluble drugs are applicable. These include the development of solid dispersions, and the use of lipid-based formulations.[8] Reformulation efforts have been shown to substantially improve the oral bioavailability of other antiviral compounds.[9]

Q4: What are some common pitfalls to avoid when preparing this compound formulations?

A4: Common pitfalls include:

  • Precipitation: The compound may precipitate out of solution when the formulation is diluted in an aqueous environment, such as cell culture media or gastrointestinal fluid.

  • Instability: The chosen excipients may not be compatible with this compound, leading to its degradation.

  • Toxicity of excipients: The excipients used in the formulation could have their own toxicity, which might interfere with the experimental results.

Troubleshooting Common Experimental Issues
Problem Possible Cause Troubleshooting Steps
Low or inconsistent drug exposure in in vivo studies. Poor oral absorption due to low solubility and/or rapid metabolism.1. Formulation Optimization: Develop an amorphous solid dispersion or a lipid-based formulation to enhance solubility and dissolution. 2. Route of Administration: Consider alternative routes of administration, such as intraperitoneal or subcutaneous injection, if oral delivery remains a challenge. 3. Co-administration with a P-glycoprotein inhibitor: If efflux is suspected, co-administration with a P-gp inhibitor might increase absorption.
High variability in plasma concentrations between individual animals. Inconsistent dissolution of the drug in the GI tract. Food effects.1. Standardize Dosing Conditions: Administer the compound in a consistent manner with respect to the animals' feeding schedule. A clinical study on this compound was conducted under fed conditions.[10] 2. Improve Formulation Homogeneity: Ensure the formulation is uniform to provide consistent dosing.
Precipitation of the compound in cell culture media. The concentration of the organic solvent used to dissolve the compound is too high when added to the aqueous media.1. Reduce Solvent Concentration: Prepare a more concentrated stock solution in a suitable organic solvent and add a smaller volume to the media. 2. Use a Different Solubilization Method: Consider using a cyclodextrin-based formulation to enhance aqueous solubility without high concentrations of organic solvents.
Observed toxicity in cell-based assays is higher than expected. The solvent or excipients used in the formulation are causing cytotoxicity.1. Vehicle Control: Always include a vehicle control group in your experiments to assess the toxicity of the formulation components. 2. Select Biocompatible Excipients: Choose excipients with a known safety profile for in vitro and in vivo use.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound using the Solvent Evaporation Method

This protocol describes a common method for preparing solid dispersions to enhance the solubility and dissolution rate of poorly water-soluble compounds.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable polymer

  • Dichloromethane (DCM) or other suitable volatile organic solvent

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (100-mesh)

Methodology:

  • Accurately weigh this compound and the polymer (e.g., PVP K30) in a 1:4 drug-to-polymer ratio.

  • Dissolve both the drug and the polymer in a minimal amount of DCM in a round-bottom flask.

  • Ensure complete dissolution by gentle swirling or sonication.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a temperature of approximately 40°C.

  • Continue evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Dissolution Testing

This protocol is used to evaluate the dissolution rate of the prepared this compound formulation compared to the unformulated drug.

Materials:

  • Unformulated this compound

  • Prepared this compound solid dispersion

  • Dissolution apparatus (USP Type II - Paddle)

  • Dissolution medium: Simulated Gastric Fluid (SGF, pH 1.2) or Simulated Intestinal Fluid (SIF, pH 6.8)

  • Syringes and filters (0.45 µm)

  • HPLC system for drug quantification

Methodology:

  • Set up the dissolution apparatus with 900 mL of the desired dissolution medium, maintained at 37 ± 0.5°C.

  • Set the paddle speed to 75 RPM.

  • Accurately weigh an amount of the this compound formulation or unformulated drug equivalent to the desired dose.

  • Introduce the sample into the dissolution vessel.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a 5 mL aliquot of the dissolution medium.

  • Immediately filter the sample through a 0.45 µm syringe filter.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Analyze the filtered samples for this compound concentration using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound
FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Bioavailability (%)
Unformulated this compound (Oral)
Solid Dispersion (Oral)
Intravenous Solution100

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing This compound This compound API Mixing Dissolution This compound->Mixing Polymer Excipient (e.g., PVP K30) Polymer->Mixing Solvent Organic Solvent Solvent->Mixing Evaporation Solvent Evaporation Mixing->Evaporation Drying Vacuum Drying Evaporation->Drying Milling Pulverization & Sieving Drying->Milling Formulation Solid Dispersion Formulation Milling->Formulation InVitro In Vitro Dissolution Formulation->InVitro InVivo In Vivo Animal Study Formulation->InVivo PK_Analysis Pharmacokinetic Analysis InVivo->PK_Analysis

Caption: Workflow for developing and testing an improved bioavailability formulation of this compound.

bioavailability_factors cluster_barriers Bioavailability Barriers This compound This compound (Oral Administration) Dissolution Dissolution in GI Fluids This compound->Dissolution Absorption Absorption across Intestinal Wall Dissolution->Absorption Solubility Metabolism First-Pass Metabolism (Liver) Absorption->Metabolism Permeability Systemic Systemic Circulation Metabolism->Systemic Metabolic Stability Solubility_Barrier Low Aqueous Solubility Solubility_Barrier->Dissolution Permeability_Barrier Poor Membrane Permeability Permeability_Barrier->Absorption Metabolism_Barrier High First-Pass Metabolism Metabolism_Barrier->Metabolism

Caption: Key physiological barriers affecting the oral bioavailability of this compound.

References

Technical Support Center: TMC647055 Resistance Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TMC647055.

Frequently Asked Questions (FAQs)

Q1: We are observing treatment failure with an HCV NS3/4A protease inhibitor. Should we be concerned about cross-resistance with this compound?

A1: No, cross-resistance between this compound and HCV NS3/4A protease inhibitors is not expected. This compound is a non-nucleoside inhibitor (NNI) that targets the thumb-1 NNI-1 binding site of the HCV NS5B polymerase[1][2]. In contrast, protease inhibitors target the NS3/4A protease. Due to these distinct viral targets, mutations conferring resistance to NS3/4A protease inhibitors do not affect the antiviral activity of this compound[2].

Q2: What is the mechanism of action of this compound?

A2: this compound is an experimental antiviral drug that acts as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase[3][4]. By binding to the NS5B polymerase, it allosterically inhibits its enzymatic activity, thereby preventing viral RNA replication.

Q3: What are the known resistance-associated substitutions (RASs) for this compound?

A3: In vitro studies have identified specific amino acid substitutions in the HCV NS5B polymerase that confer resistance to this compound. The most clinically significant RASs include L392I, V494A, and P495L[1][2].

Q4: Does this compound show cross-resistance with other classes of NS5B inhibitors?

A4: this compound's activity is not affected by mutations that confer resistance to other classes of NS5B inhibitors that bind to different sites, such as the NNI-2, NNI-3, and NNI-4 binding pockets, or to nucleoside inhibitors[2]. However, cross-resistance may be observed with other NNIs that bind to the same thumb-1 NNI-1 site.

Q5: Can we use this compound in combination with other direct-acting antivirals (DAAs)?

A5: Yes, in vitro studies have demonstrated that this compound can be used in combination with other classes of HCV inhibitors, such as NS3/4A protease inhibitors and NS5A inhibitors, with potent suppression of HCV RNA replication[2][4]. This is because its mechanism of action and resistance profile are distinct from these other drug classes.

Troubleshooting Guide for Resistance Testing

This guide addresses common issues encountered during in vitro resistance profiling of this compound.

Issue Possible Cause Recommended Solution
High variability in EC50 values between replicate experiments. Inconsistent cell seeding density. Variability in compound dilution preparation. Contamination of cell cultures.Ensure consistent cell counting and seeding protocols. Prepare fresh serial dilutions of this compound for each experiment. Regularly test cell lines for mycoplasma contamination.
No resistant colonies observed after prolonged selection. Insufficient drug concentration for selection. Low viral replication rate. The specific HCV genotype or replicon system is highly sensitive to this compound.Confirm the EC50 of this compound in your specific assay and use a concentration of at least 10x EC50 for selection. Optimize cell culture conditions to ensure robust viral replication. Consider using a different HCV genotype or a replicon with known reduced sensitivity. At a concentration of 1.5 μM, this compound completely suppressed the formation of resistant replicon colonies in a genotype 1b Huh7-Luc replicon cell colony formation assay[2].
Observed resistance mutations differ from those reported in the literature. Novel resistance pathways in the specific HCV genotype or sub-type being used. Compound degradation or instability under experimental conditions. Sequencing errors.Perform full NS5B gene sequencing to identify all potential mutations. Confirm the stability of this compound in your culture medium over the course of the experiment. Verify sequencing results with a second, independent sequencing run.

Quantitative Data Summary

The following table summarizes the fold-change in EC50 values for this compound against replicons containing known resistance-associated substitutions.

Mutation Fold Change in EC50 (Median) Reference
L392I9[2]
V494A3[2]
P495L371[2]

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol outlines the general steps for determining the 50% effective concentration (EC50) of this compound using an HCV replicon system.

  • Cell Seeding: Seed Huh-7 cells harboring the HCV replicon of interest in 96-well plates at a predetermined optimal density.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Treatment: Add the diluted compound to the cells. Include a "no drug" control and a "no cells" control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Luciferase Assay: If using a luciferase-based replicon, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of HCV replication for each drug concentration relative to the "no drug" control. Determine the EC50 value by fitting the data to a dose-response curve.

In Vitro Resistance Selection

This protocol describes a method for selecting for this compound-resistant HCV replicons in cell culture.

  • Initial Culture: Culture HCV replicon-containing cells in the presence of this compound at a concentration equivalent to 10x the EC50.

  • Passaging: Passage the cells every 3-4 days, maintaining the selective pressure of this compound.

  • Monitoring for Resistance: Monitor for the emergence of resistant cells by observing cell growth and/or periodically determining the EC50 of this compound.

  • Colony Isolation: Once resistance is established (as indicated by cell growth and a significant shift in EC50), isolate individual resistant colonies.

  • RNA Extraction and Sequencing: Extract total RNA from the resistant colonies and perform RT-PCR to amplify the NS5B coding region. Sequence the PCR product to identify mutations.

Visualizations

HCV_Lifecycle_and_DAA_Targets HCV_RNA HCV RNA Host_Ribosome Host Ribosome HCV_RNA->Host_Ribosome Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex Polyprotein HCV Polyprotein Host_Ribosome->Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Structural_Proteins Structural Proteins Polyprotein->Structural_Proteins NS5A NS5A Polyprotein->NS5A NS5B NS5B Polymerase Polyprotein->NS5B NS3_4A->Polyprotein Virion_Assembly Virion Assembly Structural_Proteins->Virion_Assembly NS5A->Replication_Complex NS5B->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication New_HCV_RNA->Virion_Assembly New_Virion New Virion Virion_Assembly->New_Virion Protease_Inhibitor Protease Inhibitors Protease_Inhibitor->NS3_4A NS5A_Inhibitor NS5A Inhibitors NS5A_Inhibitor->NS5A TMC647055_node This compound (NS5B NNI) TMC647055_node->NS5B

Caption: HCV replication cycle and targets of direct-acting antivirals.

Resistance_Testing_Workflow Start Start: HCV Replicon Cell Culture EC50_Determination Determine Baseline EC50 of this compound Start->EC50_Determination Resistance_Selection Culture cells with This compound (≥10x EC50) EC50_Determination->Resistance_Selection Monitor_Culture Monitor for signs of resistance Resistance_Selection->Monitor_Culture Monitor_Culture->Resistance_Selection No resistance Isolate_Colonies Isolate resistant colonies Monitor_Culture->Isolate_Colonies Resistance observed RNA_Extraction Extract RNA Isolate_Colonies->RNA_Extraction RT_PCR RT-PCR for NS5B RNA_Extraction->RT_PCR Sequencing Sequence NS5B RT_PCR->Sequencing Analyze_Mutations Analyze for mutations Sequencing->Analyze_Mutations

Caption: Workflow for in vitro resistance selection and analysis.

References

minimizing off-target effects of TMC647055

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with TMC647055, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vitro experiments with this compound.

Issue Possible Cause Recommended Action
Reduced or no antiviral activity in HCV replicon assays 1. Incorrect drug concentration: Calculation or dilution errors. 2. Cell health issues: Cells are unhealthy or overgrown. 3. Replicon instability: Loss of the replicon from the cell line. 4. Drug stability: Degradation of this compound. 5. Resistant viral variants: Emergence of resistance mutations in the NS5B polymerase gene.1. Verify concentration: Prepare fresh dilutions and confirm calculations. 2. Check cell morphology: Ensure cells are healthy and sub-confluent. Perform a cell viability assay. 3. Confirm replicon presence: Use G418 selection to confirm the presence of the neomycin resistance gene in the replicon.[1] 4. Proper storage: Store this compound as recommended by the supplier, protected from light and moisture. Prepare fresh working solutions. 5. Sequence NS5B: Sequence the NS5B coding region of the replicon to check for known resistance mutations, such as at position P495.[2]
High cytotoxicity observed in cell culture 1. Incorrect drug concentration: Higher than intended concentration used. 2. Cell line sensitivity: The cell line being used may be particularly sensitive. 3. Off-target effects: At high concentrations, this compound may have off-target effects. 4. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.1. Confirm concentration: Double-check all calculations and dilutions. 2. Consult cytotoxicity data: Refer to the provided cytotoxicity data for this compound in various cell lines (see Table 1). Consider using a less sensitive cell line if appropriate for the experiment. 3. Perform dose-response curve: Determine the cytotoxic concentration 50 (CC50) in your specific cell line and use concentrations well below this for antiviral assays. 4. Control for solvent: Ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.5% for DMSO). Include a solvent-only control in your experiments.
Inconsistent results between experiments 1. Variability in cell culture: Differences in cell passage number, seeding density, or health. 2. Assay variability: Inherent variability in the assay being used (e.g., luciferase reporter, RT-qPCR). 3. Operator error: Inconsistent pipetting or timing.1. Standardize cell culture: Use cells within a defined passage number range and ensure consistent seeding density. 2. Include proper controls: Always include positive and negative controls in every experiment. 3. Ensure proper technique: Use calibrated pipettes and follow a standardized protocol with consistent incubation times.
Unexpected drug-drug interactions in combination studies 1. Synergistic or antagonistic effects: The other antiviral agent may alter the activity of this compound. 2. Altered metabolism: One drug may affect the cellular metabolism of the other.1. Perform combination studies: Use methods like the Bliss independence or Loewe additivity models to assess synergy or antagonism. 2. Consult literature: Review literature for known interactions between the classes of compounds being tested.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[3][4] It binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its function and thereby prevents viral RNA replication.[5]

Q2: What are the known off-target effects of this compound?

A2: Preclinical studies have shown that this compound has limited off-target activities and toxicity.[6] It has been shown to be highly selective for the HCV polymerase and does not exhibit significant activity against a broad range of other human DNA and RNA viruses.[3][4] However, as with any small molecule inhibitor, the potential for off-target effects at high concentrations cannot be entirely ruled out. It is recommended to perform a kinase screen or similar profiling to assess off-target interactions in your experimental system if unexpected effects are observed.

Q3: What is the cytotoxicity profile of this compound?

A3: this compound has demonstrated low cytotoxicity in a variety of cell lines. The 50% cytotoxic concentration (CC50) is generally high, indicating a good safety margin for in vitro experiments. For specific values, please refer to the data summary table below.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
Cell LineAssay MethodCC50 (µM)Reference
Huh7Luciferase Reporter42.1[2][3]
MT4Luciferase Reporter28.9[2][3]
MRC-5Resazurin Assay> 50[2][3]
HEK-293TResazurin Assay> 50[2][3]
HepG2Resazurin Assay> 50[2][3]
VeroE6Resazurin Assay> 50[2][3]

Experimental Protocols

General Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and determine the CC50 value.

Kinase Inhibitor Profiling

To assess the off-target effects of this compound on cellular kinases, a commercial kinase profiling service is recommended. These services typically perform binding or activity assays against a large panel of kinases.

General Workflow:

  • Compound Submission: Provide a sample of this compound at a specified concentration and quantity.

  • Screening: The service provider will screen the compound against their kinase panel at one or more concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: The results are typically provided as a percentage of inhibition for each kinase.

  • Follow-up: For any significant hits, a dose-response curve can be generated to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement of a drug in a cellular environment.

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions in a PCR plate at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet precipitated proteins.

  • Protein Detection: Collect the supernatant and detect the amount of soluble NS5B polymerase using Western blotting or other antibody-based methods.

  • Data Analysis: Plot the amount of soluble NS5B as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.

Visualizations

HCV_Lifecycle_and_TMC647055_Inhibition cluster_host_cell Hepatocyte cluster_replication_complex Replication Complex Entry HCV Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly NS5B NS5B Polymerase Release HCV Release Assembly->Release This compound This compound This compound->NS5B Inhibition

Caption: HCV Lifecycle and this compound Inhibition.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Concentration Verify Drug Concentration Start->Check_Concentration Check_Cells Assess Cell Health & Viability Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Assess_Off_Target Consider Off-Target Effects Check_Concentration->Assess_Off_Target Check_Cells->Assess_Off_Target Check_Protocol->Assess_Off_Target Kinase_Screen Perform Kinase Screen Assess_Off_Target->Kinase_Screen Yes CETSA Run Cellular Thermal Shift Assay (CETSA) Assess_Off_Target->CETSA Yes Consult_Data Consult Literature & FAQs Assess_Off_Target->Consult_Data No Contact_Support Contact Technical Support Kinase_Screen->Contact_Support CETSA->Contact_Support Consult_Data->Contact_Support

Caption: Troubleshooting Workflow for this compound Experiments.

Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity Assay (e.g., MTT) Start Seed Cells in 96-well Plate Add_Compound Add Serial Dilutions of this compound Start->Add_Compound Incubate Incubate for 24-72h Add_Compound->Incubate Add_Reagent Add MTT Reagent Incubate->Add_Reagent Measure Solubilize & Measure Absorbance Add_Reagent->Measure Analyze Calculate CC50 Measure->Analyze

Caption: General Workflow for a Cytotoxicity Assay.

References

Technical Support Center: TMC647055 Cytotoxicity Assay Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TMC647055 in cytotoxicity assays. The information is designed to help scientists and drug development professionals optimize their experiments and interpret their results accurately.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is an experimental antiviral compound that acts as a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] This enzyme, an RNA-dependent RNA polymerase, is essential for the replication of the viral genome.[2][3] By binding to an allosteric site on the NS5B polymerase, this compound is designed to prevent viral RNA synthesis.[1][2] As host cells do not have an RNA-dependent RNA polymerase, inhibitors targeting this enzyme are expected to have minimal effects on host cell processes.[3]

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: Since this compound targets a viral enzyme not present in host cells, significant cytotoxicity is not its intended on-target effect. However, unexpected or off-target cytotoxicity can occur. It is crucial to distinguish between a compound's desired antiviral activity and any unintended cytotoxic effects on the host cells.[4] Cytotoxicity assays are essential to determine if a reduction in viral replication is due to the specific inhibition of the viral target or simply due to the death of the host cells.[4]

Q3: What are the initial steps to confirm this compound-induced cytotoxicity?

A3: The first step is to perform a dose-response experiment to determine the half-maximal cytotoxic concentration (CC50) in your cell line of interest. This will provide a quantitative measure of the compound's cytotoxic potential. It is critical to include proper controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death in your chosen cell line.

Q4: What concentration of DMSO is considered safe for most cell lines?

A4: The final concentration of the vehicle, most commonly dimethyl sulfoxide (DMSO), should be non-toxic to your cells. For most cell lines, a final DMSO concentration of 0.5% or lower is well-tolerated.[5] However, some sensitive cell lines may show toxicity at concentrations as low as 0.1%.[5] It is always recommended to run a vehicle-only control to assess the cytotoxic effect of the solvent on your specific cell line.

Troubleshooting Guide for Unexpected Cytotoxicity

If you are observing a higher-than-expected level of cytotoxicity, or if cytotoxicity is occurring in cell lines where it is not anticipated, the following guide provides a systematic approach to troubleshooting.

Issue 1: High Cytotoxicity Across All Tested Cell Lines

This could indicate a general cytotoxic effect or an experimental artifact.

Possible Cause Recommended Solution
Compound Concentration Error Verify the final concentration of this compound. Perform a new serial dilution from a fresh stock and repeat the dose-response curve.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control series to determine the tolerance of your specific cell line.[5]
Cell Culture Contamination Check cell cultures for microbial contamination (e.g., mycoplasma). Test a fresh, uncontaminated batch of cells.
General Compound Instability Assess the stability of this compound in your culture medium over the time course of the experiment.
Incorrect Reagent Preparation Confirm the correct preparation and concentration of all reagents used in the cytotoxicity assay.
Issue 2: Cell Line-Specific Cytotoxicity

If this compound is cytotoxic to a specific cell line but not others, this may point to a specific underlying biological mechanism.

Possible Cause Recommended Solution
Off-Target Effects This compound may be interacting with an unintended molecular target present in the sensitive cell line. Consider performing off-target profiling assays, such as kinome scans, to identify potential off-target interactions.
Metabolic Activation The sensitive cell line may metabolize this compound into a more toxic compound. This can be investigated using metabolomics approaches.
Mitochondrial Toxicity Some antiviral nucleoside inhibitors have been associated with mitochondrial toxicity.[6] Although this compound is a non-nucleoside inhibitor, it is worth investigating mitochondrial function in the sensitive cell line using assays that measure mitochondrial membrane potential or oxygen consumption.
Issue 3: High Variability Between Replicate Wells

High variability in your results can obscure the true cytotoxic effect of the compound.

Possible Cause Recommended Solution
Inconsistent Cell Seeding An uneven distribution of cells at the start of the experiment is a major source of variation. Ensure a homogenous single-cell suspension before and during plating. After dispensing cells, allow the plate to sit at room temperature on a level surface for 20-30 minutes before transferring it to the incubator to allow for even cell settling.
"Edge Effect" Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use these wells for experimental data.
Pipetting Errors Use calibrated pipettes and ensure consistent pipetting technique. For 96-well plates, using a multi-channel pipette can improve consistency.
Bubbles in Wells Bubbles can interfere with absorbance or fluorescence readings. Visually inspect plates and remove any bubbles with a sterile pipette tip before reading.

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

Objective: To determine the optimal number of cells to seed per well for a cytotoxicity assay, ensuring cells are in the exponential growth phase throughout the experiment.

Methodology:

  • Prepare a single-cell suspension of the desired cell line.

  • Perform a serial dilution of the cell suspension to obtain several different cell concentrations. A suggested starting range for a 96-well plate is 1,000 to 20,000 cells per well.

  • Seed 100 µL of each cell dilution into at least triplicate wells of a 96-well plate.

  • To mitigate the "edge effect," fill the perimeter wells with 100 µL of sterile PBS.

  • Include a "no-cell" control (media only) for background subtraction.

  • Incubate the plate for the desired duration of your cytotoxicity assay (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • Measure the signal (absorbance or luminescence) using a microplate reader.

  • Subtract the average signal of the "no-cell" control wells from all other wells.

  • Plot the mean signal versus the number of cells seeded. The optimal seeding density will be the highest cell number that falls within the linear range of the curve at your desired time point.

Protocol 2: Dose-Response Cytotoxicity Assay (MTT Assay)

Objective: To determine the CC50 of this compound on a specific cell line.

Methodology:

  • Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Include vehicle-only and no-treatment controls.

  • Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, carefully remove the compound-containing medium.

  • Add 100 µL of fresh, serum-free medium and 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

  • Add 100-150 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the CC50 value.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solution D Treat with Serial Dilutions of this compound B->D C->D E Incubate for 24-72 hours D->E F Perform Cytotoxicity Assay (e.g., MTT) E->F G Read Plate (Absorbance/Luminescence) F->G H Calculate % Viability G->H I Determine CC50 H->I troubleshooting_logic Start Unexpected Cytotoxicity Observed Q1 High cytotoxicity in ALL cell lines? Start->Q1 A1 Check for general artifacts: - Compound concentration - Solvent toxicity - Contamination Q1->A1 Yes Q2 Cell line-specific cytotoxicity? Q1->Q2 No End Problem Resolved A1->End A2 Investigate specific mechanisms: - Off-target effects - Metabolic activation - Mitochondrial toxicity Q2->A2 Yes Q3 High variability between replicates? Q2->Q3 No A2->End A3 Optimize assay technique: - Cell seeding consistency - Mitigate edge effects - Pipetting accuracy Q3->A3 Yes Q3->End No A3->End signaling_pathway cluster_virus HCV Replication Cycle cluster_drug Drug Action cluster_host Host Cell HCV HCV Virion Viral_RNA Viral RNA HCV->Viral_RNA Enters Cell NS5B NS5B Polymerase Viral_RNA->NS5B Template for Replication RNA Replication NS5B->Replication Catalyzes This compound This compound This compound->NS5B Inhibits Off_Target Potential Off-Target (e.g., Kinase, Lipase) This compound->Off_Target Potential Off-Target Interaction Mitochondria Mitochondria This compound->Mitochondria Potential Mitochondrial Toxicity Cell_Health Cell Viability Off_Target->Cell_Health Leads to Cytotoxicity Mitochondria->Cell_Health Leads to Cytotoxicity

References

TMC647055 stability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific long-term stability, degradation pathways, and optimal storage conditions for TMC647055 is limited. Development of this compound was discontinued in 2017. This technical support center provides guidance based on general best practices for the handling and storage of small molecule inhibitors and antiviral compounds. The quantitative data and experimental protocols provided are representative examples and should be adapted and validated for specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A: While specific data for this compound is unavailable, general recommendations for similar small molecule inhibitors are as follows:

  • Solid (Powder): Store at -20°C for long-term storage, protected from light and moisture. For short-term storage, 4°C is acceptable.

  • Stock Solutions (in DMSO): Prepare concentrated stock solutions (e.g., 10 mM) in anhydrous DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C.

Q2: How can I assess the stability of my this compound stock solution over time?

A: Regularly assess the purity and concentration of your stock solution. A common method is to use High-Performance Liquid Chromatography (HPLC). Compare the peak area and retention time of your stored aliquot to a freshly prepared standard. A significant decrease in the main peak area or the appearance of new peaks may indicate degradation.

Q3: What are potential signs of this compound degradation in my experiments?

A: Degradation of this compound can lead to a loss of potency. Signs of degradation may include:

  • Decreased antiviral activity in cell-based assays (higher EC50 values).

  • Inconsistent results between experiments using different aliquots of the compound.

  • Visible precipitation or color change in the stock solution.

Q4: Are there any known liabilities or degradation pathways for this compound?

A: Specific degradation pathways for this compound have not been publicly detailed. However, common degradation pathways for small molecules include hydrolysis, oxidation, and photodecomposition. Given its complex structure, the ester and amide bonds could be susceptible to hydrolysis, especially if exposed to non-neutral pH conditions.

Troubleshooting Guides

Issue 1: Inconsistent Antiviral Activity in Cell-Based Assays

Possible Cause Troubleshooting Steps Expected Outcome
Degradation of this compound stock solution 1. Prepare a fresh stock solution of this compound from powder. 2. Perform a side-by-side comparison of the old and new stock solutions in your antiviral assay. 3. Analyze both stock solutions by HPLC to check for degradation products.Consistent and expected antiviral activity with the fresh stock solution. The old stock may show reduced potency and the presence of degradation peaks in the HPLC chromatogram.
Improper storage of working dilutions 1. Prepare fresh working dilutions from a reliable stock solution for each experiment. 2. Avoid storing diluted solutions in aqueous buffers for extended periods.Reproducible results when using freshly prepared working dilutions.
Freeze-thaw cycles 1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 2. Compare the activity of a stock solution that has undergone multiple freeze-thaw cycles with a fresh, single-use aliquot.The fresh aliquot should exhibit higher and more consistent activity.

Issue 2: Unexpected Cellular Toxicity

Possible Cause Troubleshooting Steps Expected Outcome
Formation of a toxic degradation product 1. Use a freshly prepared stock solution of this compound. 2. If toxicity persists, consider purifying the compound to remove any potential toxic impurities.Reduced or eliminated cellular toxicity with the fresh or purified compound.
Off-target effects of this compound 1. Perform a dose-response curve to determine the therapeutic window. 2. Use the lowest effective concentration in your experiments. 3. Test the compound in a cell line that does not express the target (HCV NS5B polymerase) to assess non-specific toxicity.Identification of a concentration range that is effective without causing significant toxicity.
Solvent (DMSO) toxicity 1. Ensure the final concentration of DMSO in your cell culture medium is below a toxic threshold (typically <0.5%). 2. Include a vehicle control (DMSO only) in all experiments.No significant toxicity observed in the vehicle control group.

Quantitative Data

Table 1: Hypothetical Long-Term Stability of this compound in DMSO Stock Solution at -80°C

Time (Months)Purity by HPLC (%)Concentration (mM)
099.810.0
699.59.9
1299.29.8
2498.89.7
3698.19.6

Table 2: Hypothetical Effect of Freeze-Thaw Cycles on this compound Stability (10 mM in DMSO)

Number of Freeze-Thaw CyclesPurity by HPLC (%)EC50 in Replicon Assay (nM)
199.880
598.5120
1096.2250

Experimental Protocols

Protocol 1: HPLC Method for Assessing this compound Purity

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 20% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Dilute the this compound stock solution to a final concentration of 10 µM in 50% acetonitrile/water.

    • Inject the sample onto the HPLC system.

    • Integrate the peak area of this compound and any degradation products.

    • Calculate purity as: (Peak Area of this compound / Total Peak Area) x 100%.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_qc Quality Control prep_powder This compound Powder prep_stock Prepare 10 mM Stock in DMSO prep_powder->prep_stock prep_aliquot Aliquot & Store at -80°C prep_stock->prep_aliquot exp_thaw Thaw Single-Use Aliquot prep_aliquot->exp_thaw qc_hplc HPLC Purity Check prep_aliquot->qc_hplc Periodic Check exp_dilute Prepare Working Dilutions exp_thaw->exp_dilute exp_assay Perform Antiviral Assay exp_dilute->exp_assay qc_activity Confirm Activity in Control Assay exp_assay->qc_activity Compare to Control

Caption: Experimental workflow for handling this compound to ensure stability.

signaling_pathway cluster_hcv HCV Replication Cycle hcv_rna HCV RNA Genome polyprotein HCV Polyprotein hcv_rna->polyprotein Translation replication RNA Replication hcv_rna->replication Template ns5b NS5B RNA Polymerase polyprotein->ns5b Proteolytic Cleavage ns5b->replication Catalyzes This compound This compound This compound->ns5b Inhibits

Caption: Simplified mechanism of action for this compound.

Validation & Comparative

TMC647055: A Comparative Analysis of a Novel HCV NS5B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of TMC647055, a potent non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase, with other key inhibitors targeting the same enzyme. The following sections present a comprehensive overview of its mechanism of action, in vitro efficacy, resistance profile, and experimental methodologies, benchmarked against a panel of both nucleoside and other non-nucleoside inhibitors.

Mechanism of Action: Targeting the HCV Replication Engine

The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome.[1] Inhibitors of NS5B are broadly classified into two main categories:

  • Nucleoside/Nucleotide Inhibitors (NIs): These compounds mimic natural substrates of the polymerase. After intracellular phosphorylation to their active triphosphate form, they are incorporated into the nascent viral RNA chain, leading to premature chain termination. Sofosbuvir is a prime example of this class.

  • Non-Nucleoside Inhibitors (NNIs): These molecules bind to allosteric sites on the NS5B polymerase, inducing conformational changes that inhibit its enzymatic activity. NNIs are further sub-classified based on their binding sites:

    • Thumb Domain I (NNI-1 or Finger-Loop): this compound and beclabuvir bind to this site.[2]

    • Thumb Domain II (NNI-2): Filibuvir is an example of an inhibitor binding to this pocket.[3]

    • Palm Domain I (NNI-3): Dasabuvir and setrobuvir target this region.[2]

    • Palm Domain II (NNI-4):

This compound is a macrocyclic indole that acts as a potent and selective NNI, binding to the "finger-loop" region (Thumb Domain I) of the NS5B polymerase. This binding event prevents the conformational changes necessary for RNA synthesis.[4][5][6]

cluster_HCV_Lifecycle HCV Replication Cycle cluster_Inhibition NS5B Inhibition HCV Virion HCV Virion Entry Entry HCV Virion->Entry Uncoating Uncoating Entry->Uncoating Translation & Polyprotein Processing Translation & Polyprotein Processing Uncoating->Translation & Polyprotein Processing RNA Replication RNA Replication Translation & Polyprotein Processing->RNA Replication Assembly Assembly RNA Replication->Assembly NS5B Polymerase NS5B Polymerase Release Release Assembly->Release NS5B Polymerase->RNA Replication This compound This compound This compound->NS5B Polymerase Binds to Thumb I Site Other NNIs Other NNIs Other NNIs->NS5B Polymerase Bind to Allosteric Sites NIs (e.g., Sofosbuvir) NIs (e.g., Sofosbuvir) NIs (e.g., Sofosbuvir)->RNA Replication Chain Termination

Fig. 1: Mechanism of HCV Replication and NS5B Inhibition.

Comparative In Vitro Efficacy

The potency of this compound and other NS5B inhibitors is typically evaluated using two primary in vitro assays: the NS5B polymerase enzymatic assay and the HCV replicon assay. The former measures the direct inhibition of the isolated enzyme, while the latter assesses the inhibition of viral replication within a cellular context.

InhibitorClassBinding SiteGenotype 1b IC50 (nM)Genotype 1b EC50 (nM)Genotype 2a EC50 (nM)
This compound NNIThumb I3477-139>200-fold increase vs 1b
Sofosbuvir NIActive Site700 - 260032-13032
Dasabuvir NNIPalm I2.2 - 10.71.8-
Beclabuvir NNIThumb I< 28--
Setrobuvir NNIPalm I4 - 5--

Data compiled from multiple sources. Assay conditions may vary.

Resistance Profile: A Critical Consideration for Antiviral Development

A key challenge in HCV therapy is the emergence of drug-resistant variants. The genetic barrier to resistance varies significantly among different classes of NS5B inhibitors.

Nucleoside Inhibitors (NIs) like sofosbuvir generally have a high barrier to resistance. The primary resistance-associated substitution (RAS) for sofosbuvir is S282T in the NS5B active site. This mutation confers a modest level of resistance but also significantly impairs viral fitness, making it rare in clinical settings.[7][8]

Non-Nucleoside Inhibitors (NNIs) , including this compound, typically have a lower barrier to resistance. Specific mutations in the allosteric binding sites can lead to high-level resistance.

InhibitorKey Resistance-Associated Substitutions (RASs)Fold-Change in EC50
This compound P495L, L392I, V494A371 (P495L), 9 (L392I), 3 (V494A)
Sofosbuvir S282T2.4 - 18
Dasabuvir C316Y, M414T, S556G-
Beclabuvir P495 substitutions-
Setrobuvir M414T-

Fold-change values are approximate and can vary based on the specific replicon system and genotype.

Importantly, due to their distinct binding sites, there is generally no cross-resistance between different classes of NNIs or between NNIs and NIs. For instance, this compound remains active against replicons with mutations conferring resistance to Palm I or Thumb II NNIs, as well as the S282T mutation that affects sofosbuvir.[9]

Experimental Protocols

HCV NS5B Polymerase Enzymatic Assay

This assay quantifies the direct inhibitory effect of a compound on the RNA-dependent RNA polymerase activity of purified, recombinant NS5B.

Methodology:

  • Enzyme and Substrates: Recombinant HCV NS5B polymerase is incubated with a homopolymeric RNA template [e.g., poly(A)] and a corresponding biotinylated oligo-primer [e.g., oligo(dT)]. The reaction mixture also contains ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently tagged rNTP (e.g., [³H]UTP).

  • Inhibitor Addition: Test compounds are serially diluted and added to the reaction mixture.

  • Reaction Incubation: The reaction is incubated at a controlled temperature (e.g., 22-30°C) for a defined period (e.g., 2 hours) to allow for RNA synthesis.

  • Detection: The newly synthesized, biotinylated RNA product is captured on streptavidin-coated plates or beads. The amount of incorporated labeled rNTP is quantified using a scintillation counter or fluorescence reader.

  • Data Analysis: The concentration of inhibitor that reduces polymerase activity by 50% (IC50) is calculated from dose-response curves.

cluster_workflow NS5B Enzymatic Assay Workflow Start Start Prepare Reaction Mix Prepare Reaction Mix: - Recombinant NS5B - Poly(A)/Oligo(dT) template/primer - rNTPs (including [3H]UTP) Start->Prepare Reaction Mix Add Inhibitor Add Serially Diluted Inhibitor (e.g., this compound) Prepare Reaction Mix->Add Inhibitor Incubate Incubate at 30°C for 2h Add Inhibitor->Incubate Capture Product Capture Biotinylated RNA Product on Streptavidin Plate Incubate->Capture Product Quantify Signal Quantify [3H] Incorporation (Scintillation Counting) Capture Product->Quantify Signal Calculate IC50 Calculate IC50 from Dose-Response Curve Quantify Signal->Calculate IC50 End End Calculate IC50->End

Fig. 2: Workflow for an HCV NS5B Polymerase Enzymatic Assay.
HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma (Huh-7) cells.

Methodology:

  • Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are used. These replicons typically contain the HCV non-structural proteins (including NS5B) and a reporter gene, such as luciferase, and a selectable marker like the neomycin resistance gene.[10][11][12][13][14]

  • Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compound.

  • Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for HCV replication and reporter gene expression.

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. A parallel cytotoxicity assay (e.g., using Calcein AM) is often performed to ensure that the observed reduction in replication is not due to cell death.[10]

  • Data Analysis: The 50% effective concentration (EC50), the concentration at which viral replication is inhibited by 50%, is determined from the dose-response curve of luciferase activity. The 50% cytotoxic concentration (CC50) is also calculated to determine the selectivity index (CC50/EC50).

cluster_workflow HCV Replicon Assay Workflow Start Start Seed Cells Seed Huh-7 cells containing HCV replicon with luciferase reporter Start->Seed Cells Add Inhibitor Add Serially Diluted Inhibitor (e.g., this compound) Seed Cells->Add Inhibitor Incubate Incubate for 72h Add Inhibitor->Incubate Measure Luciferase Lyse cells and measure luciferase activity Incubate->Measure Luciferase Measure Cytotoxicity Perform parallel cytotoxicity assay (e.g., Calcein AM) Incubate->Measure Cytotoxicity Calculate EC50 & CC50 Calculate EC50 and CC50 from Dose-Response Curves Measure Luciferase->Calculate EC50 & CC50 Measure Cytotoxicity->Calculate EC50 & CC50 End End Calculate EC50 & CC50->End

Fig. 3: Workflow for a Luciferase-Based HCV Replicon Assay.

Summary and Conclusion

This compound is a potent, non-nucleoside inhibitor of the HCV NS5B polymerase that targets the Thumb I (finger-loop) allosteric site. Its in vitro efficacy against genotype 1b is in the nanomolar range, comparable to other potent NNIs. A key differentiator among NS5B inhibitors is their resistance profile. While this compound is susceptible to resistance mutations at its binding site, notably P495L which confers high-level resistance, it is not affected by mutations that confer resistance to other classes of NS5B inhibitors. This lack of cross-resistance highlights its potential utility in combination therapies. In contrast, the nucleoside inhibitor sofosbuvir demonstrates a high barrier to resistance, a significant clinical advantage. The choice of an NS5B inhibitor for therapeutic development and clinical application will depend on a careful balance of potency, pan-genotypic activity, and the genetic barrier to resistance. The experimental protocols outlined provide a standardized framework for the comparative evaluation of these critical antiviral parameters.

References

A Preclinical Showdown: Comparing the Efficacy of TMC647055 and Sofosbuvir in Hepatitis C Virus Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of Hepatitis C Virus (HCV) therapeutics, targeting the viral NS5B polymerase remains a cornerstone of antiviral strategy. This guide provides a detailed comparison of the preclinical efficacy of two key inhibitors: TMC647055, a non-nucleoside inhibitor (NNI), and sofosbuvir, a highly successful nucleoside inhibitor (NI). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms, in vitro efficacy, resistance profiles, and the experimental protocols used for their evaluation.

Executive Summary

This compound and sofosbuvir both target the HCV NS5B RNA-dependent RNA polymerase, an enzyme critical for viral replication. However, they do so through distinct mechanisms. Sofosbuvir, a prodrug, is metabolized to its active triphosphate form, which acts as a chain terminator after being incorporated into the nascent viral RNA strand. In contrast, this compound is a non-nucleoside inhibitor that binds to an allosteric site on the polymerase, inducing a conformational change that halts enzyme activity.

Preclinical data demonstrate that sofosbuvir has pan-genotypic activity, with potent inhibitory effects across all major HCV genotypes. This compound also shows broad genotypic coverage in vitro, though with some variations in potency, particularly a reduced susceptibility observed for genotypes 2a and 2b. While sofosbuvir has a high barrier to resistance in vitro and in clinical settings, this compound has shown the potential for resistance development through specific mutations in the NS5B polymerase. It is important to note that while sofosbuvir is a clinically approved and widely used therapeutic, this compound's development has been less extensive, with available data being primarily preclinical.

Data Presentation: In Vitro Efficacy

The following table summarizes the in vitro efficacy of this compound and sofosbuvir against various HCV genotypes, as determined by replicon assays.

CompoundAssayHCV GenotypeEC50 (nM)IC50 (nM)Reference
This compound Replicon (Huh7-Luc)1b77 (luciferase)
Replicon (Huh7-Luc)1b139 (qRT-PCR)
Replicon (Huh7-SG-Con1b)1b74
Replicon (Huh7-SG-1a)1a166
RdRp Primer-Dependent Transcription1b (Con1b)34
Sofosbuvir Replicon1a62 (median)
Replicon1b102 (median)
Replicon2a32 (mean)
Replicon2b
Replicon3a81 (median)
Replicon4130 (mean)
Replicon5a
Replicon6a
RdRp Biochemical Assay1b, 2a, 3a, 4a700-2600

Mechanism of Action

The differing mechanisms of action of this compound and sofosbuvir are a key point of comparison. Sofosbuvir's mechanism as a nucleoside analog results in direct termination of the growing viral RNA chain. This compound, as a non-nucleoside inhibitor, acts allosterically, preventing the polymerase from functioning correctly without being incorporated into the RNA.

cluster_sofosbuvir Sofosbuvir (Nucleoside Inhibitor) cluster_this compound This compound (Non-Nucleoside Inhibitor) Sofosbuvir Sofosbuvir (Prodrug) Metabolism Intracellular Metabolism Sofosbuvir->Metabolism Active_TP Active Triphosphate (GS-461203) Metabolism->Active_TP NS5B_S HCV NS5B Polymerase Active_TP->NS5B_S Incorporation RNA_Chain_S Nascent Viral RNA NS5B_S->RNA_Chain_S Termination_S Chain Termination RNA_Chain_S->Termination_S This compound This compound Allosteric_Site Allosteric Binding Site (Thumb II Pocket) This compound->Allosteric_Site NS5B_T HCV NS5B Polymerase Conformational_Change Conformational Change NS5B_T->Conformational_Change Allosteric_Site->NS5B_T Binding Inhibition_T Inhibition of Polymerase Activity Conformational_Change->Inhibition_T

Figure 1. Mechanisms of action for sofosbuvir and this compound.

Experimental Protocols

The in vitro efficacy data presented in this guide were primarily generated using HCV replicon assays and NS5B polymerase activity assays.

HCV Replicon Assay

This cell-based assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication.

Objective: To determine the concentration of a compound required to inhibit HCV RNA replication by 50% (EC50).

Methodology:

  • Cell Culture: Human hepatoma (Huh-7) cells or their derivatives, which are permissive to HCV replication, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Replicon Transfection: Cells are electroporated with in vitro transcribed HCV replicon RNA. These replicons are subgenomic viral RNAs that can replicate autonomously within the cells and often contain a reporter gene, such as luciferase, for easy quantification of replication.

  • Compound Treatment: Following transfection, cells are seeded into 96-well plates. The test compounds (e.g., this compound or sofosbuvir) are serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the antiviral effect of the compounds to manifest.

  • Quantification of Replication:

    • Luciferase Assay: If a luciferase reporter is used, a luciferase assay reagent is added to the cells, and the resulting luminescence, which is proportional to the level of replicon replication, is measured using a luminometer.

    • qRT-PCR: Alternatively, total cellular RNA is extracted, and the level of HCV RNA is quantified using quantitative reverse transcription PCR (qRT-PCR).

  • Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay: A parallel assay is typically performed on the parental cell line (without the replicon) to determine the 50% cytotoxic concentration (CC50) of the compound, ensuring that the observed antiviral effect is not due to general cell toxicity.

A Huh-7 cells cultured B Electroporation with HCV replicon RNA A->B C Seeding into 96-well plates B->C D Addition of serially diluted compound C->D E Incubation (48-72h) D->E F Quantification of replication (Luciferase or qRT-PCR) E->F G Data analysis to determine EC50 F->G

Figure 2. Experimental workflow for an HCV replicon assay.
NS5B Polymerase Activity Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.

Objective: To determine the concentration of a compound required to inhibit the activity of the NS5B polymerase by 50% (IC50).

Methodology:

  • Enzyme and Substrates: Recombinant HCV NS5B polymerase is purified from expression systems like E. coli. The assay utilizes a template/primer substrate, such as poly(A)/oligo(dT), and radiolabeled or fluorescently labeled nucleotides (e.g., [³H]-UTP).

  • Reaction Mixture: The reaction is set up in a buffer containing the NS5B polymerase, the template/primer, and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of the labeled nucleotide triphosphate.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for RNA synthesis.

  • Termination and Detection: The reaction is stopped, and the newly synthesized, labeled RNA product is separated from the unincorporated nucleotides. The amount of incorporated label, which is proportional to the polymerase activity, is then quantified using methods like scintillation counting or fluorescence measurement.

  • Data Analysis: The IC50 value is determined by plotting the percentage of polymerase inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

Both this compound and sofosbuvir are potent inhibitors of the HCV NS5B polymerase, a critical target for antiviral therapy. While sofosbuvir has demonstrated pan-genotypic clinical efficacy and a high barrier to resistance, leading to its widespread use, the preclinical data for this compound also indicate a broad genotypic spectrum of activity, albeit with some exceptions. The distinct mechanisms of action of these two compounds—a nucleoside chain terminator versus a non-nucleoside allosteric inhibitor—provide valuable insights for the continued development of novel antiviral strategies. The experimental protocols outlined here represent the standard methods for the in vitro characterization of such direct-acting antiviral agents.

A Comparative Guide to the Mechanisms of Action: TMC647055 versus Simeprevir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two antiviral agents, TMC647055 and simeprevir, which have been investigated for the treatment of Hepatitis C Virus (HCV) infection. The information presented herein is based on available experimental data to facilitate a clear understanding of their distinct and complementary roles in inhibiting HCV replication.

At a Glance: Key Differences in Mechanism

FeatureThis compoundSimeprevir
Drug Class Non-nucleoside NS5B polymerase inhibitor (NNI)Second-generation NS3/4A protease inhibitor
Molecular Target HCV NS5B RNA-dependent RNA polymeraseHCV NS3/4A serine protease
Mechanism of Action Binds to the NNI-1 (thumb-1) pocket of the NS5B polymerase, inducing a conformational change that inhibits its enzymatic activity and halts viral RNA replication.[1][2]Competitively and reversibly binds to the catalytic site of the NS3/4A protease, preventing the cleavage of the viral polyprotein into mature, functional proteins required for viral replication.[3][4][5][6]
Binding Nature Non-covalentNon-covalent

Mechanism of Action: A Deeper Dive

Simeprevir: Targeting Viral Protein Processing

Simeprevir is a direct-acting antiviral agent that specifically targets the HCV NS3/4A protease.[3][6] This enzyme is crucial for the viral life cycle as it is responsible for cleaving the HCV polyprotein into several non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for viral replication.[3] Simeprevir acts as a competitive, reversible, and non-covalent inhibitor that binds to the NS3 catalytic site.[3][7] This binding action blocks the proteolytic activity of the enzyme, thereby preventing the maturation of viral proteins and effectively halting the replication process.[4][5] Simeprevir has demonstrated potent inhibitory activity against HCV genotypes 1a, 1b, 2, 4, 5, and 6 in biochemical assays.[7][8]

This compound: Inhibiting Viral Genome Replication

This compound is an experimental antiviral drug that functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1][9] The NS5B protein is an RNA-dependent RNA polymerase that is central to the replication of the viral RNA genome. This compound binds to a specific allosteric site on the enzyme known as the NNI-1 pocket, located in the "thumb" domain of the polymerase.[1][2] This binding event is non-competitive with the nucleotide substrates and induces a conformational change in the enzyme, thereby inhibiting its ability to synthesize new viral RNA. In vitro studies have shown that this compound has antiviral activity against HCV genotypes 1, 3, 4, 5, and 6.[1]

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct points of intervention of simeprevir and this compound in the HCV life cycle.

HCV Life Cycle and Drug Intervention Points cluster_host_cell Hepatocyte (Host Cell) cluster_replication_complex Replication Complex cluster_polyprotein_processing Polyprotein Processing Entry HCV Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation of Viral Polyprotein Uncoating->Translation Polyprotein HCV Polyprotein Translation->Polyprotein Replication RNA Replication NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage by Assembly Virion Assembly Replication->Assembly Release Virion Release Assembly->Release NS5B NS5B Polymerase Viral_RNA Viral RNA Genome NS5B->Viral_RNA Synthesizes new RNA Viral_RNA->NS5B Template Mature_Proteins Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) NS3_4A->Mature_Proteins Simeprevir Simeprevir Simeprevir->NS3_4A Inhibits This compound This compound This compound->NS5B Inhibits

Caption: Distinct targets of Simeprevir (NS3/4A) and this compound (NS5B) in the HCV life cycle.

Comparative Experimental Data

A Phase 2a, open-label clinical trial (NCT01724086) evaluated the efficacy and safety of combining simeprevir with this compound (boosted with ritonavir) in treatment-naïve and prior-relapser patients with HCV genotype 1 infection. The primary endpoint was sustained virologic response 12 weeks after the end of treatment (SVR12). The study included various treatment panels with and without the addition of ribavirin or a third direct-acting antiviral agent, JNJ-56914845.[1][2][10][11]

The results from this study demonstrated that combining direct-acting antivirals with different mechanisms of action can lead to high SVR rates. For instance, a 3-DAA regimen of simeprevir, this compound/ritonavir, and JNJ-56914845 resulted in high SVR12 rates.[2] However, the SVR12 rates were generally lower in the 2-DAA regimen of simeprevir and this compound/ritonavir, with or without ribavirin.[2]

Table 1: SVR12 Rates in Selected Treatment Panels from Study NCT01724086

Treatment PanelHCV GenotypeRegimenSVR12 Rate
Panel 1GT1aSimeprevir + this compound/ritonavir + Ribavirin50% (5/10)[11]
Panel 2-Arm 1GT1bSimeprevir + this compound/ritonavir + Ribavirin50% (6/12)[11]
Panel 2-Arm 2GT1bSimeprevir + this compound/ritonavir33% (3/9)[11]
Panel 3-Arm 1GT1aSimeprevir + this compound (higher dose)/ritonavir + Ribavirin86% (6/7)[11]
Panel 3-Arm 2GT1bSimeprevir + this compound (higher dose)/ritonavir50% (4/8)[11]
Panel 4-Arm 2GT1aSimeprevir + this compound/ritonavir + JNJ-56914845 (60 mg)93% (14/15)[10][11]
Panel 4-Arm 2GT1bSimeprevir + this compound/ritonavir + JNJ-56914845 (60 mg)100% (7/7)[10][11]

Data sourced from Bourgeois S, et al. BMC Gastroenterology. 2017.[1][10][11]

Experimental Protocols

HCV RNA Quantification (Clinical Trial NCT01724086)

  • Objective: To measure the viral load in patients' blood samples at various time points during and after treatment.

  • Methodology: Blood samples were collected from patients at screening and at predefined intervals throughout the treatment and follow-up periods. HCV RNA levels were quantified using the COBAS® TaqMan® HCV Test, version 2.0, with the High Pure System assay. This real-time PCR-based assay has a lower limit of quantification of 25 IU/mL and a limit of detection between 10-15 IU/mL.[10]

In Vitro Phenotypic Characterization of Simeprevir Activity

  • Objective: To determine the in vitro susceptibility of HCV replicons to simeprevir.

  • Methodology: Chimeric replicons containing the NS3 region from clinical isolates were generated. The in vitro susceptibility to simeprevir was assessed in a transient replicon assay. The 50% effective concentration (EC50) was determined, which is the concentration of the drug that inhibits 50% of viral replication. The results were expressed as a fold change (FC) in EC50 compared to a reference wild-type replicon. An FC of ≤2.0 was considered fully active.[12]

HCV Genotyping and Resistance Analysis (Clinical Trial NCT01724086)

  • Objective: To determine the HCV genotype/subtype and identify any resistance-associated variants (RAVs) at baseline and at the time of virologic failure.

  • Methodology: HCV genotyping was performed at screening using the VERSANT® HCV Genotype 2.0 assay (LiPA) or the Trugene HCV Genotyping assay. For a more detailed analysis, population-based sequencing of the HCV NS3/4A and NS5B regions was performed at baseline for all patients. For patients who experienced virologic failure, post-baseline sequencing was conducted to identify emerging RAVs.[10][13]

The following diagram illustrates the general workflow for virology analysis in the clinical trial.

Virology Analysis Workflow in Clinical Trial Patient_Samples Patient Blood Samples (Baseline & Post-treatment) RNA_Extraction HCV RNA Extraction Patient_Samples->RNA_Extraction Genotyping HCV Genotyping (e.g., LiPA) RNA_Extraction->Genotyping Sequencing Population & Deep Sequencing of NS3/4A, NS5A, NS5B RNA_Extraction->Sequencing Resistance_Analysis Identification of Resistance-Associated Variants (RAVs) Sequencing->Resistance_Analysis Phenotypic_Analysis Phenotypic Analysis of Selected Isolates Resistance_Analysis->Phenotypic_Analysis Data_Analysis Correlation of Virologic Data with Clinical Outcome Resistance_Analysis->Data_Analysis Phenotypic_Analysis->Data_Analysis

Caption: Workflow for genotyping and resistance analysis of HCV from patient samples.

Conclusion

This compound and simeprevir possess fundamentally different mechanisms of action, targeting two distinct and essential enzymes in the HCV life cycle. Simeprevir inhibits the NS3/4A protease, preventing the maturation of viral proteins, while this compound inhibits the NS5B polymerase, halting the replication of the viral genome. This mechanistic diversity provides a strong rationale for their combined use in antiviral therapy, as demonstrated in clinical trials. Understanding these distinct mechanisms is critical for the development of next-generation combination therapies aimed at achieving higher cure rates, shorter treatment durations, and overcoming drug resistance in the management of chronic hepatitis C.

References

Validating the In Vivo Antiviral Activity of TMC647055: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Due to the limited availability of published preclinical in vivo efficacy data for this compound in animal models, this guide focuses on a comprehensive comparison of its in vitro potency and early clinical trial efficacy with other notable HCV NS5B inhibitors. Furthermore, detailed experimental protocols for standard assays used to evaluate such compounds are provided to support researchers in their drug development efforts.

Comparative Antiviral Activity

The following tables summarize the available quantitative data for this compound and comparator HCV NS5B inhibitors, including in vitro efficacy (EC50) and the mean maximum reduction in HCV RNA observed in early-phase human clinical trials.

In Vitro Efficacy Against HCV Genotype 1b Replicons
CompoundTargetEC50 (nM)Citation
This compound NS5B Polymerase (Non-Nucleoside)77[1][2]
Dasabuvir NS5B Polymerase (Non-Nucleoside)1.8[3][4][5]
Sofosbuvir NS5B Polymerase (Nucleoside Analog)~6.2 - 9.5 µM (in various cell lines)[6]
Setrobuvir NS5B Polymerase (Non-Nucleoside)Not explicitly found for GT1b, but potent activity reported.

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.

Clinical Efficacy: HCV RNA Reduction in Genotype 1-infected Patients
CompoundStudy PhaseDoseMean Maximum HCV RNA Reduction (log10 IU/mL)Citation
This compound Phase 1b1000 mg BID for 5 days3.4 (GT1b)[1]
Dasabuvir Phase 2a400 mg BID for 3 days (monotherapy)~1.45 (GT1b)[7]
Sofosbuvir Phase 2400 mg/day for 7 days (with ribavirin)~3.14 - 3.65 (in patients with hepatic impairment)[8]
Setrobuvir Phase 1800 mg BID for 3 days2.9[9]

BID: twice daily. The presented data is from early-phase monotherapy or combination therapy studies and is intended to provide a general comparison of antiviral potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.

In Vitro HCV Replicon Assay

The in vitro antiviral activity of HCV inhibitors is commonly assessed using a replicon assay. This system utilizes human hepatoma cell lines (e.g., Huh-7) that contain a subgenomic or full-length HCV RNA that can replicate autonomously.

Objective: To determine the concentration of the test compound that inhibits 50% of HCV RNA replication (EC50).

General Protocol:

  • Cell Culture: Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selective agent like G418.

  • Compound Preparation: The test compound (e.g., this compound) is serially diluted in DMSO to generate a range of concentrations.

  • Assay Procedure:

    • Replicon-containing cells are seeded in 96-well plates.

    • After cell attachment, the culture medium is replaced with a medium containing the serially diluted test compound. A vehicle control (DMSO) and a positive control (a known HCV inhibitor) are included.

    • The plates are incubated for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Data Analysis:

    • The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence).

    • Cell viability is often assessed in parallel using an assay like MTT or CellTiter-Glo to determine if the compound is cytotoxic.

    • The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the log of the compound concentration and fitting the data to a dose-response curve.[10][11][12][13][14]

In Vivo Antiviral Activity in Humanized Mouse Model

The most relevant and widely used small animal model for evaluating anti-HCV compounds in vivo is the humanized mouse model, specifically the urokinase-type plasminogen activator/severe combined immunodeficiency (uPA/SCID) mouse engrafted with human hepatocytes.[15][16]

Objective: To evaluate the in vivo efficacy of a test compound in reducing HCV viral load in a living organism.

General Protocol:

  • Generation of Humanized Mice:

    • uPA/SCID mice, which have a liver-damaging transgene, are transplanted with primary human hepatocytes shortly after birth.

    • The transplanted human hepatocytes repopulate the mouse liver, creating a chimeric organ that is permissive to HCV infection. The success of engraftment is monitored by measuring human albumin levels in the mouse serum.[17]

  • HCV Infection:

    • Once a high level of human hepatocyte engraftment is confirmed, the mice are inoculated with a patient-derived HCV inoculum or cell culture-produced HCV.

  • Compound Administration:

    • Following the establishment of a stable HCV infection (typically confirmed by measuring serum HCV RNA levels), the mice are treated with the test compound (e.g., this compound) or a vehicle control. The compound is administered via an appropriate route (e.g., oral gavage) at a defined dose and frequency for a specified duration.

  • Monitoring of Antiviral Efficacy:

    • Blood samples are collected at regular intervals throughout the treatment period and after the cessation of treatment.

    • HCV RNA levels in the serum are quantified using a sensitive method like real-time RT-PCR.

  • Data Analysis:

    • The reduction in HCV RNA levels in the treated group is compared to the vehicle-treated control group to determine the antiviral efficacy of the compound.

    • The durability of the antiviral effect is assessed by monitoring for viral rebound after the treatment is stopped.[17][18]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation replicon HCV Replicon Cells (e.g., Huh-7 with GT1b replicon) treatment_invitro Treatment with This compound & Comparators (Dose-Response) replicon->treatment_invitro luciferase Luciferase Assay (Quantify Replication) treatment_invitro->luciferase ec50 EC50 Determination luciferase->ec50 treatment_invivo Treatment with Antiviral Compound ec50->treatment_invivo Informs In Vivo Dosing Strategy upa_scid uPA/SCID Mice transplantation Human Hepatocyte Transplantation upa_scid->transplantation humanized_mouse Humanized Liver Mouse transplantation->humanized_mouse hcv_infection HCV Infection humanized_mouse->hcv_infection infected_mouse Infected Humanized Mouse hcv_infection->infected_mouse infected_mouse->treatment_invivo monitoring HCV RNA Monitoring (Serum Samples) treatment_invivo->monitoring efficacy Efficacy Assessment (Viral Load Reduction) monitoring->efficacy

Caption: Workflow for evaluating antiviral activity from in vitro to in vivo.

hcv_ns5b_inhibition HCV_RNA HCV Genomic RNA (+ strand) NS5B NS5B RNA-dependent RNA Polymerase HCV_RNA->NS5B Template Replication RNA Replication (Synthesis of - strand RNA) NS5B->Replication Progeny_RNA Progeny HCV RNA Replication->Progeny_RNA This compound This compound (Non-Nucleoside Inhibitor) This compound->NS5B Allosteric Inhibition Sofosbuvir Sofosbuvir (Nucleoside Inhibitor) Sofosbuvir->Replication Chain Termination

Caption: Mechanism of action of NS5B polymerase inhibitors.

References

Navigating the Landscape of HCV Treatment: A Comparative Guide to TMC647055 Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The treatment of Hepatitis C Virus (HCV) has been revolutionized by the advent of direct-acting antivirals (DAAs). Among the investigational agents that have contributed to our understanding of HCV treatment is TMC647055, a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. This guide provides a detailed comparison of this compound combination therapy, with a focus on the findings from the Phase 2a clinical trial NCT01724086. We present a comprehensive analysis of the available clinical trial data, experimental protocols, and a comparison with contemporary HCV treatment alternatives.

Executive Summary

This compound, as an NS5B polymerase inhibitor, has been evaluated in combination with other DAAs for the treatment of HCV genotype 1. The primary clinical investigation, a Phase 2a study (NCT01724086), explored both two-drug and three-drug regimens. The two-drug combination consisted of this compound with the NS3/4A protease inhibitor simeprevir, with or without ribavirin. The three-drug regimen added the NS5A inhibitor JNJ-56914845 to the this compound and simeprevir backbone.

The findings from this trial demonstrated that the three-drug combination yielded significantly higher sustained virologic response rates at 12 weeks post-treatment (SVR12) compared to the two-drug regimen. Specifically, the three-drug combination achieved SVR12 rates of 93% in patients with HCV genotype 1a and 100% in those with genotype 1b. These results, while promising at the time, should be viewed in the context of currently available therapies, which routinely achieve SVR rates exceeding 95% with simpler, well-tolerated, and shorter-duration regimens. This guide will delve into the specifics of the this compound clinical trial and provide a comparative analysis against the current standard of care.

Comparative Efficacy of this compound Combination Therapies

The primary efficacy endpoint in the NCT01724086 trial was the proportion of patients achieving SVR12. The data presented below summarizes the SVR12 rates across the different treatment panels and patient populations.

Treatment PanelRegimenHCV GenotypePatient PopulationSVR12 Rate
2-DAA Regimens
Panel 1Simeprevir + this compound/ritonavir + RibavirinGT1aTreatment-Naïve/Relapser50% (5/10)
Panel 2, Arm 1Simeprevir + this compound/ritonavir + RibavirinGT1bTreatment-Naïve/Relapser50% (6/12)
Panel 2, Arm 2Simeprevir + this compound/ritonavirGT1bTreatment-Naïve/Relapser33% (3/9)
Panel 3, Arm 1Simeprevir + this compound/ritonavir + RibavirinGT1aTreatment-Naïve/Relapser86% (6/7)
Panel 3, Arm 2Simeprevir + this compound/ritonavirGT1bTreatment-Naïve/Relapser50% (4/8)
3-DAA Regimens
Panel 4, Arm 1Simeprevir + this compound/ritonavir + JNJ-56914845 (30mg)GT1a/GT1bTreatment-Naïve/Relapser71% (GT1a), 100% (GT1b)
Panel 4, Arm 2Simeprevir + this compound/ritonavir + JNJ-56914845 (60mg)GT1a/GT1bTreatment-Naïve/Relapser93% (GT1a), 100% (GT1b)

Comparison with Current Standard of Care

Current treatment guidelines for HCV genotype 1 recommend pangenotypic DAA regimens that offer high efficacy, good tolerability, and short treatment durations (typically 8-12 weeks). These regimens have largely superseded the investigational pathways of drugs like this compound.

Treatment RegimenSVR Rate (Genotype 1)Treatment DurationKey Advantages
Glecaprevir/Pibrentasvir (Mavyret®)>98%8 weeksPangenotypic, short duration, high barrier to resistance
Sofosbuvir/Velpatasvir (Epclusa®)>98%12 weeksPangenotypic, single tablet regimen
Sofosbuvir/Velpatasvir/Voxilaprevir (Vosevi®)>96%12 weeksEffective for treatment-experienced patients
Ledipasvir/Sofosbuvir (Harvoni®)>96%8-12 weeksHighly effective for genotype 1, single tablet regimen

As the data indicates, current standard-of-care therapies offer significantly higher and more consistent SVR rates across HCV genotype 1 patients compared to the this compound-containing regimens. The simplicity of single-tablet, pangenotypic options also represents a substantial advancement in patient management.

Experimental Protocols: NCT01724086

While a complete, standalone protocol document for NCT01724086 is not publicly available, the methodology can be reconstructed from published trial data.

Study Design: A Phase 2a, open-label, multicenter study with four treatment panels.

Patient Population: Treatment-naïve and prior-relapser patients with chronic HCV genotype 1 infection. Key inclusion criteria included detectable HCV RNA at screening and no evidence of cirrhosis.

Dosing Regimens:

  • Simeprevir: 75 mg once daily

  • This compound/ritonavir: 450 mg/30 mg or 600 mg/50 mg once daily (ritonavir used as a pharmacokinetic enhancer)

  • Ribavirin: 1000-1200 mg/day (weight-based)

  • JNJ-56914845: 30 mg or 60 mg once daily

Efficacy Assessment: The primary endpoint was SVR12, defined as HCV RNA below the lower limit of quantification (LLOQ) 12 weeks after the end of treatment. HCV RNA levels were monitored at baseline, during treatment, and post-treatment using a validated quantitative real-time PCR assay.

Safety Assessment: Safety was monitored through the recording of adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities. All AEs were graded for severity. The study reported no deaths, SAEs, or Grade 4 AEs leading to treatment discontinuation.[1][2] The most common adverse events were generally mild and consistent with those observed with other DAA therapies.

Mechanism of Action: this compound

This compound is a potent and selective non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Unlike nucleoside/nucleotide inhibitors that act as chain terminators at the active site, NNIs like this compound bind to an allosteric site on the enzyme.

HCV_Replication_and_TMC647055_MOA cluster_HCV_Lifecycle HCV Lifecycle in Hepatocyte cluster_Replication_Complex Replication Complex cluster_TMC647055_Action This compound Mechanism of Action HCV_entry HCV Entry Uncoating Uncoating & RNA Release HCV_entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly NS5B NS5B Polymerase Release HCV Release Assembly->Release PositiveRNA (+) sense RNA PositiveRNA->NS5B Template NegativeRNA (-) sense RNA NS5B->NegativeRNA Synthesis NewPositiveRNA New (+) sense RNA NS5B->NewPositiveRNA Synthesis Allosteric_Binding Binds to Allosteric Site (Thumb Domain) NegativeRNA->NS5B Template This compound This compound This compound->Allosteric_Binding Conformational_Change Induces Conformational Change Allosteric_Binding->Conformational_Change Inhibition Inhibits Polymerase Activity Conformational_Change->Inhibition Inhibition->NS5B

HCV Replication and this compound Mechanism of Action

The binding of this compound to the "thumb" domain of the NS5B polymerase induces a conformational change that ultimately blocks the enzyme's ability to synthesize new viral RNA. This targeted inhibition of a key viral enzyme is a hallmark of direct-acting antiviral therapy.

Experimental Workflow of the NCT01724086 Trial

The following diagram illustrates the general workflow for a patient participating in the NCT01724086 clinical trial.

Clinical_Trial_Workflow cluster_Screening Screening Phase cluster_Treatment Treatment Phase (12 Weeks) cluster_FollowUp Follow-Up Phase Informed_Consent Informed Consent Eligibility_Assessment Eligibility Assessment (HCV Genotype 1, Naïve/Relapser) Informed_Consent->Eligibility_Assessment Baseline_Labs Baseline Assessments (HCV RNA, LFTs, etc.) Eligibility_Assessment->Baseline_Labs Randomization Assignment to Treatment Panel Baseline_Labs->Randomization Treatment_Administration Daily DAA Regimen Randomization->Treatment_Administration On_Treatment_Monitoring Monitoring (Safety, Virologic Response) Treatment_Administration->On_Treatment_Monitoring End_of_Treatment End of Treatment Visit On_Treatment_Monitoring->End_of_Treatment Post_Treatment_Monitoring Post-Treatment Follow-Up (HCV RNA at Week 4, 12, 24) End_of_Treatment->Post_Treatment_Monitoring SVR12_Assessment SVR12 Assessment Post_Treatment_Monitoring->SVR12_Assessment Final_Analysis Final Data Analysis SVR12_Assessment->Final_Analysis

NCT01724086 Patient Workflow

Conclusion

The clinical development of this compound and its evaluation in combination therapies have provided valuable insights into the treatment of HCV. The NCT01724086 trial demonstrated that a multi-targeted DAA approach could achieve high SVR rates, particularly with a three-drug regimen. However, the field of HCV therapeutics has rapidly evolved. The current standard of care, with its highly effective, well-tolerated, and convenient pangenotypic regimens, has set a new benchmark for success. While this compound itself did not proceed to market, the research surrounding it and other early DAAs paved the way for the curative therapies available today. This guide serves as a comparative resource for understanding the clinical journey of this compound and its place within the broader context of HCV drug development.

References

Cross-Genotypic Efficacy of TMC647055: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals and researchers in the field of virology, understanding the breadth of activity of an antiviral compound across different viral genotypes is paramount. This guide provides a detailed comparison of the cross-genotypic efficacy of TMC647055, an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, with other key HCV inhibitors. The data presented is compiled from in vitro studies to facilitate an objective assessment of its potential in the therapeutic landscape.

Comparative Antiviral Activity

The in vitro antiviral activity of this compound and selected comparator drugs against various HCV genotypes is summarized below. Efficacy is primarily measured by the 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication in cell-based assays.

Table 1: Cross-Genotypic Efficacy (EC50 in nM) of this compound and Comparator NS5B Inhibitors
HCV GenotypeThis compound (NNI)Sofosbuvir (NI)Dasabuvir (NNI)
1a 27 nM[1]62 nM[2]7.7 nM[3]
1b 36 nM[1]102 nM[2]1.8 - 3.7 nM[3]
2a >10,000 nM[1]29 nM[2]-
2b >10,000 nM[1]--
3a 113 nM[1]81 nM[2]-
4a 47 nM[1]130 nM[4]-
5a ---
6a 43 nM[1]--

NNI: Non-Nucleoside Inhibitor, NI: Nucleoside Inhibitor. A lower EC50 value indicates higher potency. Data for genotype 5a with this compound was not available as the chimeric replicon did not replicate.[1]

Experimental Protocols

The determination of antiviral efficacy relies on robust and standardized in vitro assays. The primary method used to evaluate the cross-genotypic activity of this compound and its comparators is the HCV Replicon Assay .

HCV Replicon Assay Protocol

This assay is a cornerstone for HCV drug discovery and is used to quantify the inhibitory effect of a compound on viral RNA replication.

1. Cell Lines and Replicon Constructs:

  • Cell Line: Huh-7 human hepatoma cells, or a highly permissive subclone such as Huh-7.5, are typically used as they support robust HCV replication.
  • Replicon Constructs: Subgenomic HCV replicons are used. These are engineered RNA molecules that can replicate autonomously within the host cell but do not produce infectious virus particles, making them safe for laboratory use. To assess cross-genotypic efficacy, chimeric replicons are created. These are based on a well-characterized replicon (e.g., genotype 1b) where the NS5B polymerase gene is replaced with the corresponding sequence from other HCV genotypes (e.g., 1a, 2a, 3a, etc.).[1] These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.

2. Assay Procedure:

  • Cell Seeding: Huh-7 cells are seeded into 96-well plates.
  • Compound Preparation: The test compound (e.g., this compound) is serially diluted to a range of concentrations.
  • Transfection: The HCV replicon RNA is introduced into the Huh-7 cells, a process known as transfection.
  • Treatment: Immediately after transfection, the cells are treated with the various concentrations of the test compound.
  • Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV RNA replication.
  • Quantification of Replication:
  • If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV replication.
  • Alternatively, HCV RNA levels can be quantified directly using quantitative reverse transcription polymerase chain reaction (qRT-PCR).

3. Data Analysis:

  • The raw data (e.g., luminescence values) are normalized to a control (cells treated with vehicle only, representing 0% inhibition).
  • The normalized data is then plotted against the logarithm of the drug concentration.
  • A sigmoidal dose-response curve is fitted to the data to calculate the EC50 value, which is the concentration of the compound that causes a 50% reduction in HCV replication.

Mechanism of Action & Signaling Pathway

This compound is a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase.[5][6] Unlike nucleoside inhibitors (NIs) like sofosbuvir, which act as chain terminators after being incorporated into the growing RNA strand, NNIs bind to allosteric sites on the NS5B enzyme.[7][8] This binding induces a conformational change in the enzyme, rendering it inactive and thus preventing viral RNA synthesis.[7][8]

HCV_Lifecycle_and_NS5B_Inhibition HCV_virion HCV Virion Entry Entry & Uncoating HCV_virion->Entry Viral_RNA Viral RNA Entry->Viral_RNA Translation Translation & Polyprotein Processing Viral_RNA->Translation Replication_Complex Replication Complex Formation Translation->Replication_Complex NS5B NS5B Polymerase Replication_Complex->NS5B contains RNA_Replication RNA Replication NS5B->RNA_Replication catalyzes Assembly Virion Assembly RNA_Replication->Assembly Release Release Assembly->Release This compound This compound (NNI) This compound->NS5B Inhibits

Caption: HCV Lifecycle and the inhibitory action of this compound on the NS5B polymerase.

Experimental Workflow

The general workflow for assessing the cross-genotypic efficacy of an antiviral compound like this compound is a multi-step process that moves from initial screening to detailed characterization.

Experimental_Workflow start Start constructs Generation of Chimeric HCV Replicon Constructs (Genotypes 1-6) start->constructs transfection Transfection of Huh-7 Cells with Replicon RNA constructs->transfection treatment Treatment with Serial Dilutions of this compound & Comparators transfection->treatment incubation Incubation (48-72 hours) treatment->incubation quantification Quantification of HCV Replication (e.g., Luciferase Assay) incubation->quantification analysis Data Analysis: EC50 Determination quantification->analysis comparison Comparative Analysis of Cross-Genotypic Efficacy analysis->comparison end End comparison->end

Caption: Workflow for determining the cross-genotypic efficacy of HCV inhibitors.

References

Unveiling Synergistic Alliances: TMC647055 in Combination with Direct-Acting Antivirals Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the synergistic potential of TMC647055, a potent non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, reveals enhanced antiviral activity when combined with other direct-acting antivirals (DAAs). This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's performance in combination therapies, supported by available data and detailed experimental methodologies.

Comparative Antiviral Activity of Direct-Acting Antivirals

To contextualize the potential synergy of this compound, this section presents in vitro antiviral activity data for various classes of DAAs, including NS5B inhibitors, NS3/4A protease inhibitors, and NS5A inhibitors. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency in inhibiting viral replication.

Drug ClassAntiviral AgentTargetGenotypeEC50 (nM)Cell LineCitation
NS5B NNI This compound NS5B Polymerase1b77Huh7-Luc[2]
NS5B NISofosbuvirNS5B Polymerase1b40Huh-7
NS3/4A PISimeprevirNS3/4A Protease1b8.1Huh7-Luc/Neo-ET
NS3/4A PIBoceprevirNS3/4A Protease1b200Huh-7
NS3/4A PITelaprevirNS3/4A Protease1b350Huh-7
NS5A InhibitorDaclatasvirNS5A1b0.009Huh-7
NS5A InhibitorLedipasvirNS5A1a0.018Huh-7
NS5A InhibitorJNJ-56914845NS5A1a/1bPotent (EC50 not specified)-

Table 1: In Vitro Antiviral Activity of Select Direct-Acting Antivirals against HCV. This table summarizes the EC50 values of various DAAs against HCV replicons in cell culture. Lower EC50 values indicate higher potency.

Synergy of Direct-Acting Antiviral Combinations

The combination of DAAs with different mechanisms of action is a cornerstone of modern HCV therapy, aiming to increase efficacy, shorten treatment duration, and reduce the likelihood of developing drug resistance. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. This is often quantified using a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

While specific CI values for this compound combinations are not publicly available, studies on other DAA combinations demonstrate the power of this approach. For instance, the combination of the NS5A inhibitor daclatasvir and the NS5B nucleoside inhibitor sofosbuvir has been shown to be synergistic.

CombinationVirus/RepliconSynergy Analysis MethodResultCitation
Daclatasvir + SofosbuvirHCVcc-Luc (Genotype 2a)CalcuSynSynergistic (CI < 1)
Telaprevir + SofosbuvirHCVcc-Luc (Genotype 2a)CalcuSynAdditive to slightly antagonistic
Boceprevir + SofosbuvirHCVcc-Luc (Genotype 2a)CalcuSynAdditive to slightly antagonistic

Table 2: In Vitro Synergy of Select DAA Combinations. This table provides examples of synergistic and additive interactions between different classes of direct-acting antivirals against HCV.

Experimental Protocols

HCV Replicon Assay for Antiviral Synergy

The following is a representative protocol for assessing the synergistic antiviral activity of two DAAs using an HCV replicon system.

Objective: To determine the in vitro synergy, additivity, or antagonism of Drug A (e.g., this compound) in combination with Drug B (e.g., simeprevir) against HCV replication.

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a reporter gene (e.g., luciferase).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • Test compounds (Drug A and Drug B) dissolved in dimethyl sulfoxide (DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

  • Synergy analysis software (e.g., CalcuSyn or MacSynergy II).

Methodology:

  • Cell Plating: Seed the Huh-7 replicon cells into 96-well plates at a predetermined density to ensure logarithmic growth during the assay period. Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of Drug A and Drug B individually and in combination at fixed concentration ratios (e.g., 1:1, 1:3, 3:1 based on their respective EC50 values).

    • The final DMSO concentration in the cell culture medium should be kept constant and non-toxic (e.g., ≤0.5%).

    • Add the diluted compounds to the respective wells of the 96-well plates containing the cells. Include wells with no drug (vehicle control) and a positive control (a known potent HCV inhibitor).

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator to allow for HCV replication and the antiviral effects of the compounds to manifest.

  • Quantification of HCV Replication:

    • After incubation, lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions.

    • Luciferase activity is directly proportional to the level of HCV replicon RNA.

  • Data Analysis:

    • Calculate the percentage of inhibition of HCV replication for each drug concentration and combination compared to the vehicle control.

    • Determine the EC50 value for each drug alone and for the combinations.

    • Analyze the dose-response data using a synergy analysis software (e.g., CalcuSyn) to calculate the Combination Index (CI). The software will generate CI values at different effect levels (e.g., EC50, EC75, EC90).

Visualizing the Path to Synergy

The following diagrams illustrate the mechanism of action of different DAA classes and the workflow for assessing their synergistic potential.

DAA_Mechanism_of_Action cluster_HCV_Lifecycle HCV Replication Cycle cluster_DAAs Direct-Acting Antivirals Viral Entry Viral Entry Translation & Polyprotein Processing Translation & Polyprotein Processing Viral Entry->Translation & Polyprotein Processing RNA Replication RNA Replication Translation & Polyprotein Processing->RNA Replication Virion Assembly & Release Virion Assembly & Release RNA Replication->Virion Assembly & Release This compound This compound (NS5B NNI) This compound->RNA Replication Inhibits Simeprevir Simeprevir (NS3/4A PI) Simeprevir->Translation & Polyprotein Processing Inhibits Daclatasvir Daclatasvir (NS5A Inhibitor) Daclatasvir->RNA Replication Inhibits Daclatasvir->Virion Assembly & Release Inhibits

Figure 1. Mechanism of action of different classes of direct-acting antivirals against HCV.

Synergy_Assay_Workflow cluster_workflow HCV Replicon Synergy Assay Workflow cluster_analysis Synergy Analysis A 1. Plate HCV Replicon Cells B 2. Add Serial Dilutions of DAAs (Alone & in Combination) A->B C 3. Incubate for 72 hours B->C D 4. Measure Luciferase Activity C->D E 5. Analyze Data for Synergy (e.g., Calculate Combination Index) D->E Result Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) E->Result

Figure 2. Experimental workflow for assessing antiviral synergy using an HCV replicon assay.

Conclusion

The strategy of combining direct-acting antivirals with distinct mechanisms of action has revolutionized the treatment of Hepatitis C. While specific in vitro synergy data for this compound in combination with other DAAs requires further dedicated studies and publication, the existing clinical data and the proven success of other DAA combination therapies strongly support the potential for synergistic or additive effects. The detailed experimental protocol provided in this guide offers a robust framework for researchers to quantitatively assess the synergistic potential of this compound with other anti-HCV agents, paving the way for the development of more effective and resilient therapeutic regimens.

References

In Vitro Efficacy of TMC647055: A Comparative Guide for HCV Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals in the field of hepatitis C, this guide provides a comprehensive in vitro comparison of the non-nucleoside inhibitor (NNI) TMC647055 against various Hepatitis C Virus (HCV) genotypes. The data presented is compiled from peer-reviewed studies and offers insights into the compound's potency, genotypic coverage, and resistance profile in comparison to other antiviral agents.

This compound is a potent and selective macrocyclic indole inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] It exerts its antiviral activity by binding to an allosteric site on the enzyme, known as the thumb-1 NNI-1 site, thereby inhibiting viral RNA replication.[3][4] This mechanism of action makes it a key component for investigation in combination therapies.[1][5]

Comparative Antiviral Activity

The in vitro potency of this compound has been evaluated across multiple HCV genotypes using replicon assays. The half-maximal effective concentration (EC50) values, a measure of the drug's potency, are summarized below.

CompoundHCV GenotypeAssay SystemEC50 (nM)Reference
This compound 1aStable Replicon (Huh7-SG-1a)166[6]
1bStable Replicon (Huh7-Luc)77 (Luciferase), 139 (RT-PCR)[1][6]
1bStable Replicon (Huh7-SG-Con1b)74[6]
2aChimeric Replicon>200-fold reduced susceptibility vs. 1b[1]
2bChimeric Replicon>200-fold reduced susceptibility vs. 1b[1]
3aChimeric Replicon27 - 113[1]
4aChimeric Replicon27 - 113[1]
6aChimeric Replicon27 - 113[1]
TMC435 (Simeprevir) 1bReplicon Assay13[1]

Resistance Profile

Resistance to this compound has been associated with specific amino acid substitutions in the NS5B polymerase. In vitro selection experiments have identified key mutations that confer reduced susceptibility.

Mutation in NS5BFold Change in EC50Reference
L392I9[1][5]
V494A3[1][5]
P495L371[1][3][5]

Importantly, this compound's activity is not affected by mutations that confer resistance to other classes of HCV inhibitors, such as NS5B nucleoside inhibitors, other non-nucleoside inhibitors binding to different sites (NNI-2, NNI-3, NNI-4), NS3/4A protease inhibitors, and NS5A inhibitors.[1][5]

Combination Potential

In vitro studies have demonstrated a strong synergistic effect when this compound is combined with an HCV NS3/4A protease inhibitor, such as simeprevir (TMC435).[1][2] This combination potently suppresses HCV RNA replication, highlighting the potential for combination therapy to increase efficacy and prevent the emergence of resistance.[1][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

HCV Replicon Assay

This assay is used to determine the antiviral activity of a compound by measuring the inhibition of HCV RNA replication in cultured human hepatoma (Huh-7) cells containing a subgenomic HCV replicon.

  • Cell Culture: Huh-7 cells harboring an HCV replicon (e.g., Huh7-Luc, which contains a luciferase reporter gene) are seeded in 96-well plates and incubated.

  • Compound Addition: The test compound (e.g., this compound) is serially diluted and added to the cells.

  • Incubation: The plates are incubated for a period of 72 hours to allow for HCV replication and the effect of the compound to manifest.

  • Quantification of HCV Replication:

    • Luciferase Assay: For replicons containing a luciferase reporter, a lysis buffer and luciferase substrate are added. The resulting luminescence, which is proportional to the amount of replicon RNA, is measured using a luminometer.

    • Quantitative Reverse Transcription-PCR (qRT-PCR): Total cellular RNA is extracted. The levels of HCV RNA are then quantified using qRT-PCR.[1][7]

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits HCV replication by 50% compared to untreated control cells.

Genotypic Coverage Assay using Chimeric Replicons

To evaluate the activity of this compound against various HCV genotypes, chimeric replicons are utilized.

  • Construction of Chimeric Replicons: A baseline replicon from genotype 1b is modified by replacing the NS5B coding sequence with the corresponding sequence from other HCV genotypes (e.g., 1a, 2a, 2b, 3a, 4a, 6a) derived from clinical isolates.[1][8]

  • Transient Transfection: The in vitro transcribed chimeric replicon RNA is introduced into Huh-7 cells via electroporation.[7][9]

  • Antiviral Assay: The replicon assay is then performed as described above to determine the EC50 of the compound against each chimeric replicon.

In Vitro Resistance Selection Studies

These studies are designed to identify viral mutations that confer resistance to an antiviral compound.

  • Long-term Culture: HCV replicon cells are cultured in the presence of the test compound at a concentration that partially suppresses replication (e.g., 5- to 10-fold the EC50).

  • Dose Escalation: The concentration of the compound is gradually increased over several passages as resistant cell colonies emerge.

  • Isolation of Resistant Colonies: Individual resistant colonies are isolated and expanded.

  • Sequence Analysis: The NS5B region of the HCV replicon from the resistant colonies is sequenced to identify mutations that are not present in the original (wild-type) replicon.[4]

  • Phenotypic Analysis: The identified mutations are introduced into a wild-type replicon by site-directed mutagenesis. The susceptibility of these mutant replicons to the compound is then tested in a replicon assay to confirm their role in resistance.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for in vitro HCV drug evaluation.

cluster_0 HCV Replication Cycle cluster_1 This compound Inhibition HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein Translation NS5B Polymerase NS5B Polymerase Polyprotein->NS5B Polymerase Proteolytic Cleavage New HCV RNA New HCV RNA NS5B Polymerase->New HCV RNA RNA Replication NS5B Polymerase->New HCV RNA Inhibition This compound This compound This compound->NS5B Polymerase Binds to Thumb-1 Site

Caption: Mechanism of action of this compound on the HCV NS5B polymerase.

A HCV Replicon Cell Culture (e.g., Huh-7 cells) B Addition of Test Compound (e.g., this compound) A->B C Incubation (72 hours) B->C D Quantification of HCV Replication C->D E Luciferase Assay D->E Reporter-based F qRT-PCR D->F RNA-based G Data Analysis (EC50 Calculation) E->G F->G

Caption: General workflow for in vitro evaluation of anti-HCV compounds.

References

Comparative Analysis of TMC647055 Resistance Profiles Against Alternative HCV NS5B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the resistance profile of TMC647055, a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase, with other key NS5B inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.

Executive Summary

This compound is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2] Like other direct-acting antivirals (DAAs), its efficacy can be compromised by the emergence of drug-resistant mutations. This guide presents a comparative overview of the resistance profile of this compound against two key alternative NS5B inhibitors: sofosbuvir, a nucleoside inhibitor (NI), and dasabuvir, a non-nucleoside inhibitor that binds to a different allosteric site. Understanding these distinct resistance profiles is crucial for the strategic development of combination therapies and for managing treatment failure.

Mechanism of Action of NS5B Inhibitors

The HCV NS5B polymerase is a primary target for antiviral therapy.[3] Inhibitors of this enzyme are broadly classified into two categories:

  • Nucleoside/Nucleotide Inhibitors (NIs): These act as chain terminators. They mimic natural substrates and, upon incorporation into the growing viral RNA chain by the NS5B polymerase, they halt further elongation.[4] Sofosbuvir is a prominent example of this class.

  • Non-Nucleoside Inhibitors (NNIs): These bind to allosteric sites on the NS5B polymerase, inducing a conformational change that renders the enzyme inactive.[4] NNIs are further classified based on their binding site. This compound binds to the "thumb I" allosteric site, while other NNIs, such as dasabuvir, bind to the "palm I" site.[2][5]

HCV_NS5B_Inhibition cluster_NS5B HCV NS5B Polymerase cluster_Inhibitors Inhibitor Classes Active_Site Active Site Thumb_I Thumb I Site Palm_I Palm I Site Sofosbuvir Sofosbuvir (NI) Sofosbuvir->Active_Site Chain Termination This compound This compound (NNI) This compound->Thumb_I Allosteric Inhibition Dasabuvir Dasabuvir (NNI) Dasabuvir->Palm_I Allosteric Inhibition

Figure 1: Mechanism of Action of Different HCV NS5B Polymerase Inhibitors.

Comparative Resistance Profiles

The genetic barrier to resistance varies significantly among different classes of NS5B inhibitors. This is reflected in the specific mutations that confer resistance and the magnitude of the resulting decrease in susceptibility.

InhibitorClassBinding SiteKey Resistance Mutation(s)Fold Change in EC50
This compound NNIThumb IP495L371
L392I9
V494A3
Sofosbuvir NIActive SiteS282T2.4 - 18
Dasabuvir NNIPalm IC316Y>900
Y448C/H>900
S556G11

Table 1: Comparative summary of resistance profiles for this compound and alternative NS5B inhibitors. Fold change in EC50 represents the factor by which the drug concentration must be increased to inhibit 50% of the mutant virus's replication compared to the wild-type virus.

This compound exhibits a high barrier to resistance for some mutations, but the P495L substitution leads to a significant, 371-fold decrease in susceptibility.[5] In contrast, the primary resistance mutation for the nucleoside inhibitor sofosbuvir, S282T, confers a more moderate level of resistance, with a fold-change in EC50 ranging from 2.4 to 18.[2] Dasabuvir, which binds to the palm I site, shows a very high level of resistance with mutations like C316Y and Y448C/H, resulting in a greater than 900-fold change in EC50.[3]

Experimental Methodologies

The resistance profiles summarized above are typically determined through in vitro resistance selection studies. A generalized protocol for this process is as follows:

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) containing an HCV replicon are used. These replicons are engineered to contain a selectable marker, such as neomycin resistance, and often a reporter gene like luciferase.

  • Drug Exposure: The replicon-containing cells are cultured in the presence of a selective agent (e.g., G418) and increasing concentrations of the antiviral drug being tested.

  • Selection of Resistant Colonies: Most of the viral replicons are inhibited by the drug. However, replicons that acquire mutations conferring resistance will be able to replicate, leading to the formation of resistant cell colonies.

  • Isolation and Expansion: These resistant colonies are isolated and expanded to generate a population of cells harboring the resistant viral replicons.

  • Genotypic Analysis: The NS5B coding region of the viral RNA from the resistant colonies is sequenced to identify the amino acid substitutions responsible for resistance.

  • Phenotypic Analysis: The identified mutations are engineered into a wild-type replicon through site-directed mutagenesis. The EC50 of the drug against these mutant replicons is then determined and compared to the EC50 against the wild-type replicon to calculate the fold-change in resistance.

Resistance_Selection_Workflow start Start with HCV Replicon Cells culture Culture with Antiviral Drug and Selective Agent start->culture selection Resistant Colonies Emerge culture->selection isolation Isolate and Expand Resistant Colonies selection->isolation sequencing Sequence NS5B Gene (Genotypic Analysis) isolation->sequencing mutagenesis Site-Directed Mutagenesis of Wild-Type Replicon sequencing->mutagenesis ec50 Determine EC50 (Phenotypic Analysis) mutagenesis->ec50 fold_change Calculate Fold Change in Resistance ec50->fold_change

Figure 2: General workflow for in vitro selection of drug-resistant HCV variants.

Conclusion

This compound is a potent HCV NS5B inhibitor with a distinct resistance profile compared to other classes of NS5B inhibitors. The high fold-change in resistance conferred by the P495L mutation highlights a specific vulnerability. In contrast, the nucleoside inhibitor sofosbuvir exhibits a lower barrier to resistance with the S282T mutation. Non-nucleoside inhibitors that bind to different allosteric sites, such as dasabuvir, have their own unique and potent resistance profiles. This comparative analysis underscores the importance of combination therapy, which can include drugs with different mechanisms of action and non-overlapping resistance profiles, to achieve high cure rates and manage the emergence of drug resistance in the treatment of chronic Hepatitis C.

References

Efficacy of TMC647055 in Interferon-Free HCV Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection, shifting the paradigm from interferon-based therapies to highly effective and well-tolerated interferon-free regimens. A key target for these DAAs is the NS5B polymerase, an RNA-dependent RNA polymerase (RdRp) essential for viral replication. This guide provides a comparative analysis of TMC647055, a non-nucleoside NS5B inhibitor (NNI), with other NS5B inhibitors, focusing on its efficacy in interferon-free treatment regimens.

Comparative Efficacy of NS5B Polymerase Inhibitors

The efficacy of HCV NS5B polymerase inhibitors can be assessed both through in vitro studies measuring their direct antiviral activity and in clinical trials evaluating sustained virologic response (SVR) rates in patients.

In Vitro Potency

The following table summarizes the in vitro activity of this compound and other representative NS5B inhibitors against HCV replicons. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication in cell culture, while the 50% inhibitory concentration (IC50) is the concentration required to inhibit the enzymatic activity of the isolated NS5B polymerase by 50%.

CompoundClassHCV GenotypeEC50 (nM)IC50 (nM)Selectivity Index (SI)
This compound NNI (Thumb Site I)1b7734>1300
SofosbuvirNI (Active Site)1a40190>1000
1b90190>555
2a50190>1000
DasabuvirNNI (Palm Site)1a7.72.2 - 10.7>900
1b1.82.2 - 10.7>900
BeclabuvirNNI (Thumb Site I)1a1321>7692
1b415>25000

Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions. Higher Selectivity Index (SI = CC50/EC50) values are desirable, indicating a wider margin between antiviral activity and cellular toxicity.

Clinical Efficacy: Sustained Virologic Response (SVR)

Clinical trial data provides the most relevant measure of a drug's efficacy in patients. The following table presents SVR rates from studies of interferon-free regimens containing this compound and other NS5B inhibitors in patients with HCV genotype 1 infection.

RegimenHCV GenotypePatient PopulationTreatment DurationSVR12 RateClinical Trial Identifier
This compound + Simeprevir + JNJ-569148451aTreatment-Naïve & Prior Relapsers12 weeks93%[1]NCT01724086[1]
1bTreatment-Naïve & Prior Relapsers12 weeks100%[1]NCT01724086[1]
This compound + Simeprevir ± Ribavirin1a/1bTreatment-Naïve & Prior Relapsers12 weeks33-86%[1]NCT01724086[1]
Sofosbuvir + Ledipasvir1Treatment-Naïve12 weeks99%ION-1
Sofosbuvir + Velpatasvir1-6Treatment-Naïve & Experienced12 weeks98%ASTRAL-1
Dasabuvir + Ombitasvir/Paritaprevir/Ritonavir1bTreatment-Naïve12 weeks99%PEARL-III[2]
1aTreatment-Naïve12 weeks90%PEARL-IV[2]

Experimental Protocols

Standardized experimental protocols are crucial for the accurate evaluation and comparison of antiviral compounds.

HCV Replicon Assay

This cell-based assay is a cornerstone for determining the in vitro antiviral activity of compounds against HCV replication.

Objective: To measure the ability of a test compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) containing a subgenomic HCV replicon.

Materials:

  • Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) with a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).

  • Test compound (e.g., this compound) and control compounds (e.g., sofosbuvir, DMSO as vehicle control).

  • 96-well or 384-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed Huh-7 replicon cells into 96-well plates at a density that allows for logarithmic growth during the assay period.

  • Compound Addition: The following day, add serial dilutions of the test compound to the cells. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a dose-response curve.

  • Cytotoxicity Assay (Optional but recommended): In parallel, assess the cytotoxicity of the compound on the host cells using an appropriate assay (e.g., MTS or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

HCV NS5B Polymerase Activity Assay (In Vitro)

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the recombinant HCV NS5B polymerase.

Objective: To determine the IC50 value of a test compound against the RNA-dependent RNA polymerase activity of purified HCV NS5B.

Materials:

  • Purified recombinant HCV NS5B polymerase.

  • RNA template/primer (e.g., poly(A)/oligo(U)).

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-³³P]UTP) or fluorescently labeled.

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and NaCl).

  • Test compound and control compounds.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Reaction Setup: In a microplate, combine the reaction buffer, RNA template/primer, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the purified NS5B polymerase.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Capture the newly synthesized radiolabeled RNA on a filter membrane and quantify the radioactivity using a scintillation counter. Alternatively, if using a fluorescently labeled NTP, measure the fluorescence signal.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of polymerase activity against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

Understanding the mechanism of action is critical for rational drug design and combination therapy strategies. The following diagrams, generated using the DOT language for Graphviz, illustrate the HCV replication cycle and the points of intervention for NS5B inhibitors, as well as the experimental workflow for evaluating these inhibitors.

hcv_replication_cycle cluster_cell Hepatocyte cluster_daa DAA Targets Entry 1. Entry & Uncoating Translation 2. Translation & Polyprotein Processing Entry->Translation Replication 3. RNA Replication (Replication Complex) Translation->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release NS3_4A NS3/4A Protease Inhibitors NS3_4A->Translation Inhibits polyprotein processing NS5A NS5A Inhibitors NS5A->Replication Disrupts replication complex NS5B NS5B Polymerase Inhibitors NS5B->Replication Inhibits RNA synthesis This compound This compound (NNI) Sofosbuvir Sofosbuvir (NI)

Caption: The HCV life cycle and targets of direct-acting antivirals.

ns5b_inhibition cluster_polymerase HCV NS5B RNA Polymerase cluster_inhibitors NS5B Inhibitors Active_Site Active Site (Palm Domain) RNA_Synthesis RNA Synthesis Active_Site->RNA_Synthesis Allosteric_Site Allosteric Site (e.g., Thumb Domain) NI Nucleoside/Nucleotide Inhibitors (NIs) (e.g., Sofosbuvir) NI->Active_Site Incorporated into growing RNA chain, causing chain termination. Inhibition Inhibition of RNA Synthesis NI->Inhibition NNI Non-Nucleoside Inhibitors (NNIs) (e.g., this compound) NNI->Allosteric_Site Binds to an allosteric site, inducing a conformational change that inhibits polymerase activity. NNI->Inhibition

Caption: Mechanism of action of NS5B polymerase inhibitors.

Caption: Drug discovery workflow for HCV NS5B inhibitors.

References

Safety Operating Guide

Navigating the Disposal of TMC647055: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

As an experimental antiviral drug, the proper disposal of TMC647055 is paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) detailing the disposal protocol for this compound is not publicly available, a comprehensive disposal plan can be formulated by adhering to established guidelines for hazardous chemical and pharmaceutical waste management. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given its nature as a complex heterocyclic compound and an investigational drug, it should be treated as a potentially hazardous substance.

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard lab coat to protect from splashes.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator may be necessary.

All handling of this compound, including weighing, dissolving, and aliquoting for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound should follow the four-tier waste management hierarchy: pollution prevention, reuse/redistribution, treatment/recycling, and finally, disposal.[1] For an experimental compound, the focus will primarily be on safe and compliant disposal.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the first critical step.[2]

  • Aqueous vs. Organic Waste: Do not mix aqueous solutions of this compound with organic solvent waste.[1]

  • Halogenated vs. Non-Halogenated Solvents: If this compound is dissolved in solvents, keep halogenated and non-halogenated solvent waste streams separate.

  • Solid vs. Liquid Waste: Collect solid this compound waste (e.g., contaminated weigh boats, paper) separately from liquid waste.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.[3]

Step 2: Container Selection and Management

Choosing the correct waste container is essential to prevent leaks and reactions.[2][4]

Waste TypeRecommended Container MaterialContainer Specifications
Liquid Waste (Aqueous/Organic) High-Density Polyethylene (HDPE) or glassMust have a secure, screw-top cap.[4] Ensure chemical compatibility.
Solid Waste Lined cardboard box or plastic drumMust be clearly labeled and sealable.
Sharps Waste Puncture-proof plastic containerSpecifically designed and labeled for sharps.

Container Handling Best Practices:

  • Never fill a liquid waste container more than 90% of its capacity to allow for expansion.[5]

  • Keep waste containers closed at all times, except when adding waste.[1][4][6]

  • Ensure the exterior of the container is clean and free of contamination.[5]

  • Store waste containers in a designated and clearly marked "Satellite Accumulation Area" (SAA) within the laboratory.[4][6]

Step 3: Labeling of Hazardous Waste

Accurate and complete labeling of waste containers is a regulatory requirement and crucial for safety.

Label InformationDescription
"Hazardous Waste" The words "Hazardous Waste" must be clearly visible.
Full Chemical Name(s) List all chemical constituents, including "this compound" and any solvents. Avoid abbreviations.
Approximate Percentages Estimate the percentage of each component in the waste mixture.
Hazard Characteristics Indicate the relevant hazards (e.g., Ignitable, Corrosive, Reactive, Toxic). For an experimental compound, "Toxic" should be assumed.
Accumulation Start Date The date when the first drop of waste was added to the container.
Principal Investigator (PI) and Lab Info Name of the PI, lab room number, and a contact phone number.

Step 4: Arranging for Disposal

Laboratory-generated chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[3][7]

  • Contact EHS: Once a waste container is full or has been in accumulation for the maximum allowed time (often 9-12 months), contact your institution's EHS office to schedule a pickup.[4][6]

  • Do Not Dispose Down the Drain: As a complex pharmaceutical compound, this compound should never be disposed of down the sanitary sewer.[1][2][8] This is to prevent the contamination of waterways, as heterocyclic compounds can be persistent in the environment.[9]

  • Incineration: The most probable and appropriate final disposal method for investigational drug compounds like this compound is high-temperature incineration by a licensed waste management facility.[7][10]

Experimental Workflow and Signaling Pathways

To provide a clear visual guide for the disposal process, the following diagrams illustrate the decision-making workflow.

This compound Disposal Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type (Solid, Liquid, Sharps) start->identify_waste segregate_waste Segregate Waste Streams (Aqueous, Organic, etc.) identify_waste->segregate_waste select_container Select Appropriate & Compatible Waste Container segregate_waste->select_container label_container Label Container with 'Hazardous Waste' & Full Chemical Contents select_container->label_container store_saa Store Closed Container in Satellite Accumulation Area label_container->store_saa container_full Is Container Full or Accumulation Time Limit Reached? store_saa->container_full container_full->store_saa No contact_ehs Contact EHS for Waste Pickup container_full->contact_ehs Yes end End: Waste Transferred to EHS contact_ehs->end

Caption: A workflow for the proper disposal of this compound.

Logical Relationships in Waste Segregation tmc_waste This compound Waste liquid_waste Liquid Waste tmc_waste->liquid_waste solid_waste Solid Waste tmc_waste->solid_waste sharps_waste Sharps Waste tmc_waste->sharps_waste aqueous Aqueous Solution liquid_waste->aqueous organic Organic Solvent liquid_waste->organic contaminated_ppe Contaminated PPE (Gloves, etc.) solid_waste->contaminated_ppe contaminated_glassware Contaminated Glassware (Broken) sharps_waste->contaminated_glassware

Caption: Segregation of different types of this compound waste.

By adhering to these procedural steps and utilizing the provided visual guides, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby building a foundation of trust in laboratory safety and chemical handling.

References

Navigating the Safe Handling of Investigational Compound TMC647055

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific safety data for the investigational antiviral agent, TMC647055, necessitates adherence to stringent, general protocols for handling potentially hazardous pharmaceutical compounds. Researchers, scientists, and drug development professionals must operate under the assumption that investigational drugs have the potential for toxicity. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties of this compound

While a comprehensive safety profile for this compound is not publicly available, some of its basic chemical and physical properties have been identified.

PropertyValue
IUPAC Name 28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ⁶-thia-1,8,10,16-tetrazapentacyclo[16.8.1.1²,⁶.1³’²⁶.0²⁰’²⁵]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione
Molecular Formula C₃₂H₃₈N₄O₆S
Molar Mass 606.74 g·mol⁻¹
CAS Number 1204416-97-6
DrugBank Accession Number DB11822
ChEMBL ID CHEMBL2043025

Personal Protective Equipment (PPE): A Critical Barrier

Given the unknown hazard profile of this compound, a comprehensive approach to Personal Protective Equipment (PPE) is mandatory. The following recommendations are based on general guidelines for handling potentially hazardous pharmaceutical compounds and investigational drugs.[1][2]

Core PPE Requirements:

  • Gloves: Double gloving with powder-free nitrile gloves is recommended.[2] The inner glove should be tucked under the cuff of the lab coat or gown, and the outer glove should extend over the cuff. Gloves must be changed immediately if they are torn, punctured, or known to be contaminated.

  • Gowns: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is essential to protect against splashes and spills.

  • Eye and Face Protection: Safety goggles or a face shield should be worn to protect against splashes when handling the compound in liquid form.[1]

  • Respiratory Protection: If there is a risk of aerosolization, such as when handling the compound as a powder or during sonication, a properly fitted N95 respirator or a higher level of respiratory protection should be used.[1]

  • Shoe Covers: Disposable shoe covers should be worn in areas where the compound is handled to prevent the tracking of contaminants.[1]

Operational Plan for Safe Handling

A systematic workflow is crucial to minimize the risk of exposure and contamination when working with investigational compounds like this compound.

Safe Handling Workflow for Investigational Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area gather_ppe Assemble Required PPE prep_area->gather_ppe consult_info Review Available Compound Information gather_ppe->consult_info don_ppe Don PPE consult_info->don_ppe Proceed to Handling weigh_handle Weigh and Handle in Containment (e.g., Fume Hood) don_ppe->weigh_handle label_samples Clearly Label All Preparations weigh_handle->label_samples decontaminate_surfaces Decontaminate Work Surfaces label_samples->decontaminate_surfaces Complete Handling doff_ppe Doff PPE Correctly decontaminate_surfaces->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Contaminated Waste wash_hands->segregate_waste Proceed to Disposal dispose_sharps Dispose of Sharps in Designated Containers segregate_waste->dispose_sharps dispose_waste Dispose of Waste According to Institutional and Regulatory Guidelines dispose_sharps->dispose_waste

A logical workflow for the safe handling of investigational compounds.

Disposal Plan for this compound Waste

Proper disposal of investigational drug waste is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, vials, and cleaning materials, should be considered hazardous waste.

  • Containers: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.

  • Incineration: As a general practice for investigational compounds, incineration by a licensed hazardous waste disposal company is the preferred method of destruction.[3]

  • Regulatory Compliance: All disposal procedures must adhere to local, state, and federal regulations for hazardous waste.[4][5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[4][5]

Experimental Protocols

Detailed experimental protocols involving this compound are not publicly available. Researchers should develop study-specific protocols that incorporate the safety and handling precautions outlined in this document. All protocols should be reviewed and approved by the relevant institutional safety committees.

In the event of an exposure, immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. All exposures and spills should be reported to the institutional safety officer.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TMC647055
Reactant of Route 2
TMC647055

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。